Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 4-chloro-2-fluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAOESHTSVXKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656051 | |
| Record name | Methyl 4-chloro-2-fluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070893-15-0 | |
| Record name | Methyl 4-chloro-2-fluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-chloro-2-fluoro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-chloro-2-fluoro-5-nitrobenzoate (CAS No. 1070893-15-0), a key chemical intermediate in the synthesis of complex organic molecules. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant applications in agrochemical and pharmaceutical research. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting. This guide is intended to be a critical resource for scientists and researchers engaged in organic synthesis and drug discovery, providing both foundational knowledge and practical, field-proven insights.
Chemical Identity and Physicochemical Properties
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a substituted aromatic compound whose structural complexity makes it a valuable building block in modern organic synthesis. The strategic placement of its functional groups—a chloro, a fluoro, a nitro, and a methyl ester group on the benzene ring—offers multiple reaction sites for further chemical transformations.
Table 1: Physicochemical Properties of Methyl 4-chloro-2-fluoro-5-nitrobenzoate [1][2]
| Property | Value | Source |
| CAS Number | 1070893-15-0 | BIOFOUNT[1], ECHEMI[2] |
| Molecular Formula | C₈H₅ClFNO₄ | ECHEMI[2] |
| Molecular Weight | 233.58 g/mol | BIOFOUNT[1] |
| IUPAC Name | Methyl 4-chloro-2-fluoro-5-nitrobenzoate | - |
| Synonyms | 4-Chloro-2-fluoro-5-nitro-benzoic acid methyl ester | ECHEMI[2] |
| Computed XLogP3 | 2.3 | ECHEMI |
| Hydrogen Bond Acceptor Count | 5 | ECHEMI |
| Rotatable Bond Count | 2 | ECHEMI |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | BIOFOUNT[1] |
Note: Some properties are computationally derived and should be confirmed with experimental data where critical.
Synthesis and Mechanism
The synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is typically achieved through a two-step process: the nitration of a suitable precursor to form 4-chloro-2-fluoro-5-nitrobenzoic acid, followed by the esterification of the resulting carboxylic acid.
Step 1: Synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid
The precursor, 4-chloro-2-fluoro-5-nitrobenzoic acid, is a crucial intermediate and its synthesis has been a subject of interest, particularly for its use in the production of the herbicide saflufenacil.[3][4] A common method involves the nitration of 2-chloro-4-fluorotoluene derivatives.[3] An alternative approach starts from 2-chloro-4-fluorobenzoic acid, which undergoes nitration.[4][5] This reaction, however, can produce undesired isomers, necessitating careful control of reaction conditions and purification steps.[3]
Step 2: Esterification to Methyl 4-chloro-2-fluoro-5-nitrobenzoate
The conversion of the carboxylic acid to its methyl ester is a standard esterification reaction. While a specific protocol for this exact substrate is not widely published, a reliable method can be adapted from general procedures for the esterification of aromatic carboxylic acids, particularly those with electron-withdrawing groups. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, is a robust and commonly employed method.
Experimental Protocol: Fischer-Speier Esterification
This protocol is a representative method based on established chemical principles for the esterification of aromatic carboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography to yield pure Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as both the reactant and the solvent drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.
-
Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which further shifts the equilibrium towards the product.
-
Reflux Conditions: Heating the reaction to the boiling point of the solvent (methanol) increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.
Diagram of the Synthesis Workflow:
Caption: Synthesis workflow for Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Applications in Research and Development
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a versatile intermediate, primarily utilized in the synthesis of more complex molecules for the agrochemical and pharmaceutical industries. Its precursor, 4-chloro-2-fluoro-5-nitrobenzoic acid, is a known building block for creating various heterocyclic scaffolds, which are core structures in many bioactive compounds.[5] This suggests that the methyl ester derivative is a key component in synthetic pathways leading to novel drug candidates and agrochemicals.
The presence of multiple reactive sites allows for a range of chemical modifications:
-
Nucleophilic Aromatic Substitution: The chloro and fluoro groups can be displaced by various nucleophiles, enabling the introduction of diverse functionalities.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through acylation or diazotization reactions. This is a common strategy in the synthesis of many pharmaceutical compounds.
-
Ester Group Modification: The methyl ester can be hydrolyzed back to the carboxylic acid or converted to other derivatives such as amides, providing another point of diversification in a synthetic route.
Given its structural features, this compound is a valuable starting material for the synthesis of kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics. The chloro-nitro aromatic core is a common motif in molecules designed to interact with biological targets.
Safety and Handling
Potential Hazards:
-
Skin and Eye Irritation: Aromatic compounds with halogen and nitro substituents are often irritating to the skin and eyes.[6] Direct contact should be avoided.
-
Harmful if Swallowed or Inhaled: Similar compounds are known to be harmful if ingested or if the dust is inhaled.[7]
-
Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[6]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Handling: Avoid creating dust. Use appropriate tools for handling the solid material.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Disposal:
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.
References
-
BIOFOUNT. (n.d.). Methyl 4-Chloro-2-fluoro-5-nitrobenzoate 1070893-15-0. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
World Intellectual Property Organization. (2022). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]
Sources
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- 2. echemi.com [echemi.com]
- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
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- 5. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
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What are the physical and chemical properties of Methyl 4-chloro-2-fluoro-5-nitrobenzoate?
An In-depth Technical Guide to Methyl 4-chloro-2-fluoro-5-nitrobenzoate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 4-chloro-2-fluoro-5-nitrobenzoate. It is designed to serve as a critical resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering both foundational data and practical insights into its handling, synthesis, and application.
Introduction and Structural Elucidation
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a halogenated and nitrated aromatic ester. Its molecular structure, featuring a strategically substituted benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules. The presence of chloro, fluoro, and nitro groups, along with a methyl ester moiety, provides multiple reaction sites, allowing for diverse chemical transformations. This versatility makes it a key building block in the development of novel pharmaceuticals and agrochemicals.[1]
It is crucial to distinguish Methyl 4-chloro-2-fluoro-5-nitrobenzoate (CAS No. 1070893-15-0) from its isomers, such as Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS No. 1113049-81-2) and Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS No. 85953-30-6), as their physical and chemical properties, as well as their reactivity, can differ significantly due to the varied positions of the substituents on the aromatic ring.[2][3][4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1070893-15-0 | [4] |
| Molecular Formula | C₈H₅ClFNO₄ | [4][5] |
| Molecular Weight | 233.58 g/mol | [5] |
| Appearance | White to light yellow crystalline solid (Predicted) | Inferred from related compounds |
| Melting Point | 53-57 °C (for the precursor acid chloride) | [2] |
| Boiling Point | Not determined | |
| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and chloroform (Predicted) | Inferred from related compounds |
Synthesis and Reaction Mechanisms
The synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is typically achieved through a two-step process: the nitration of a suitable precursor followed by esterification.
Step 1: Synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid
The precursor acid can be synthesized via the nitration of 2-chloro-4-fluorobenzoic acid. This reaction is generally carried out using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.
Experimental Protocol: Nitration of 2-chloro-4-fluorobenzoic acid
-
In a reaction vessel equipped with a stirrer and a cooling bath, slowly add 2-chloro-4-fluorobenzoic acid to a pre-cooled mixture of concentrated sulfuric acid and nitric acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.
The regioselectivity of the nitration is directed by the existing substituents on the benzene ring.
Sources
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- 2. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. 4-Amino-2-chloro-5-fluoro-benzoic acid methyl ester(1427413-83-9) 1H NMR [m.chemicalbook.com]
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- 5. Methyl 4-chloro-5-fluoro-2-nitrobenzoate | C8H5ClFNO4 | CID 59418573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: An In-Depth Analysis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid
Senior Application Scientist Note: The molecular formula provided in the topic, C8H5ClFNO4, does not correspond to a readily identifiable or well-documented chemical compound in major chemical databases. However, the closely related compound, 2-Chloro-4-fluoro-5-nitrobenzoic acid , with the molecular formula C7H3ClFNO4 , is a significant intermediate in the pharmaceutical and agrochemical industries. This guide has been developed to provide a comprehensive technical overview of this highly relevant compound, assuming a likely typographical error in the original query.
Abstract
This technical guide provides a comprehensive scientific overview of 2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS No: 114776-15-7). As a key halogenated and nitrated aromatic carboxylic acid, this compound serves as a critical building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and specialized agrochemicals. This document details its chemical identity, physicochemical properties, validated synthetic routes, analytical characterization, applications in drug discovery, and essential safety protocols. The content is structured to provide researchers, chemists, and drug development professionals with actionable insights and a deep mechanistic understanding of this versatile chemical intermediate.
Chemical Identity and Physicochemical Properties
2-Chloro-4-fluoro-5-nitrobenzoic acid is a polysubstituted benzoic acid derivative. The strategic placement of chloro, fluoro, and nitro groups on the aromatic ring imparts unique reactivity and makes it a valuable precursor in multi-step organic synthesis.
IUPAC Name and Structural Elucidation
The formal IUPAC name for this compound is 2-chloro-4-fluoro-5-nitrobenzoic acid .[1] The numbering of the benzene ring begins at the carbon atom bearing the carboxylic acid group (C1), and proceeds to give the substituents the lowest possible locants, with alphabetical priority resolving any ties. However, convention for benzoic acid derivatives dictates that the carboxyl group is at position 1. Therefore, the substituents are located at positions 2 (chloro), 4 (fluoro), and 5 (nitro).
Caption: 2D Chemical Structure of 2-Chloro-4-fluoro-5-nitrobenzoic acid.
Physicochemical Data
The compound's physical and chemical properties are critical for its handling, reaction optimization, and application. It typically appears as a white to light yellow crystalline powder.[2]
| Property | Value | Source |
| Molecular Formula | C7H3ClFNO4 | [1][2] |
| Molecular Weight | 219.55 g/mol | [1][2] |
| CAS Number | 114776-15-7 | [1][2] |
| Melting Point | 146-150 °C | [2][3][4][5] |
| Boiling Point | 364.2 °C (Predicted) | [2][4][5] |
| Density | 1.689 g/cm³ (Predicted) | [4][5] |
| Solubility | Soluble in methanol | [3][4][5] |
| pKa | 2.32 (Predicted) | [4] |
| Flash Point | 174 °C | [2] |
Synthesis and Manufacturing
The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The most common industrial routes start from readily available precursors like 2-chloro-4-fluorotoluene or 2-chloro-4-fluorobenzoic acid.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthesis plan by disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnection strategy involves the removal of the nitro group, which is typically installed in the final steps via electrophilic aromatic substitution (nitration).
Caption: Retrosynthetic pathway for 2-chloro-4-fluoro-5-nitrobenzoic acid.
Laboratory-Scale Synthesis Protocol
A common and reliable method involves the direct nitration of 2-chloro-4-fluorobenzoic acid.[6] This method is favored for its straightforwardness, though it requires careful handling of strong acids.
Protocol: Nitration of 2-Chloro-4-fluorobenzoic acid
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-chloro-4-fluorobenzoic acid to a stirred solution of concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.
-
Nitration: Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the reaction temperature does not exceed 15 °C. The electrophilic nitronium ion (NO₂⁺), generated in situ, attacks the aromatic ring. The chloro and fluoro groups are ortho, para-directing, but the strong deactivating effect of the carboxyl group and the existing halogens directs the nitration primarily to the 5-position.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[3]
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.[3]
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity 2-chloro-4-fluoro-5-nitrobenzoic acid.[3]
An alternative industrial route starts with 2-chloro-4-fluorotoluene, which undergoes photochlorination to form 2-chloro-4-fluorobenzylidene dichloride, followed by nitration and then hydrolysis-oxidation to yield the final product.[7] This method can offer advantages in terms of cost and process flow for large-scale production.[7]
Applications in Drug Discovery and Agrochemicals
The structural motifs within 2-chloro-4-fluoro-5-nitrobenzoic acid make it a valuable intermediate for synthesizing biologically active compounds.
Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the production of the antifungal agent Albaconazole .[2] The reactive sites on the molecule allow for the construction of the complex heterocyclic systems characteristic of many modern drugs. The nitro group can be readily reduced to an amine, providing a key functional handle for further elaboration in medicinal chemistry.
Agrochemical Synthesis
In the agrochemical sector, it serves as an essential precursor for the herbicide Saflufenacil .[5][8] The development of effective and selective herbicides is critical for modern agriculture, and intermediates like this enable the synthesis of complex molecules that target specific biological pathways in weeds.
Proposed Biological Screening Workflow
Given its prevalence in bioactive molecules, derivatives of 2-chloro-4-fluoro-5-nitrobenzoic acid are excellent candidates for screening campaigns. A typical workflow for evaluating new derivatives for potential antibacterial activity is outlined below.
Caption: Proposed workflow for antibacterial screening of new derivatives.
Recent studies have explored derivatives of similar compounds, such as 2-chloro-5-nitrobenzoic acid, for their potential as next-generation antibacterials against drug-resistant bacteria like MRSA.[9][10] This highlights the therapeutic potential embedded in this structural class.
Safety and Handling
Proper handling of 2-chloro-4-fluoro-5-nitrobenzoic acid is essential due to its hazardous properties.
GHS Hazard Classification
According to aggregated GHS data, this compound is classified with the following hazards:
The corresponding signal word is Warning .[1][12][13]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11] Use a NIOSH-approved respirator if handling fine powders that may become airborne.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[4][11]
-
First Aid:
Conclusion
2-Chloro-4-fluoro-5-nitrobenzoic acid is a high-value chemical intermediate with significant utility in the synthesis of pharmaceuticals and agrochemicals. Its polysubstituted aromatic structure provides a versatile platform for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and industrial applications. The continued exploration of derivatives based on this scaffold holds promise for the discovery of new bioactive compounds to address ongoing challenges in medicine and agriculture.
References
- Exploring 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid: Properties and Applications. (n.d.). In-depth analysis of chemical properties and applications.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Google Patents.
- PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2022). WIPO Patent WO/2022/201155.
- 2-Chloro-4-fluoro-5-nitrobenzoic Acid. (n.d.). PubChem.
- 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet. (2025). ChemicalBook.
- 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2025). ChemicalBook.
- 2-Chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Sigma-Aldrich.
- 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID Safety Data Sheets. (n.d.). Echemi.
- 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID CAS#: 114776-15-7. (2025). ChemicalBook.
- 2-Chloro-4-fluoro-5-nitrobenzoic acid CAS 114776-15-7. (n.d.). Kinsotech.
- 2-Chloro-4-fluoro-5-nitrobenzoicacid. (n.d.). Zhejiang Jitai New Material Co., Ltd.
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI.
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). PubMed.
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A Technical Guide to the Molecular Structure and Physicochemical Properties of Substituted Nitrobenzoates for Pharmaceutical Research
Abstract: This technical guide provides a comprehensive analysis of the molecular structure and weight of substituted chloro-fluoro-nitrobenzoates, with a primary focus on Methyl 2-chloro-4-fluoro-5-nitrobenzoate as a representative compound. These halogenated and nitrated aromatic esters are pivotal intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering in-depth details on the compound's chemical identity, structural features, physicochemical properties, and a foundational methodology for molecular weight determination.
Chemical Identity and Nomenclature
Precise identification of chemical compounds is fundamental to scientific research and development. The nomenclature of a compound provides a systematic description of its molecular structure. For the family of chloro-fluoro-nitrobenzoates, the position of each substituent on the benzene ring is critical to its chemical properties and reactivity.
While the user requested information on "Methyl 4-chloro-2-fluoro-5-nitrobenzoate," publicly available data is more robust for its isomers. This guide will use Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS No. 85953-30-6) as the primary subject of analysis due to its well-documented properties. The principles discussed are broadly applicable to other isomers.
| Identifier | Data | Source |
| Compound Name | Methyl 2-chloro-4-fluoro-5-nitrobenzoate | N/A |
| CAS Number | 85953-30-6 | [1][2][3] |
| Molecular Formula | C₈H₅ClFNO₄ | [1][2] |
| Molecular Weight | 233.58 g/mol | [1][2][3] |
| IUPAC Name | methyl 2-chloro-4-fluoro-5-nitrobenzoate | [2] |
| SMILES | COC(=O)C1=CC(=C(C=C1Cl)F)[O-] | [2] |
| InChIKey | DDVYPVSVDYGBPP-UHFFFAOYSA-N | [2] |
Molecular Structure and Visualization
The arrangement of atoms and functional groups within a molecule dictates its reactivity and interaction with other molecules. Methyl 2-chloro-4-fluoro-5-nitrobenzoate possesses a benzene ring substituted with five different groups: a methyl ester, a chlorine atom, a fluorine atom, and a nitro group.
Key Structural Features:
-
Benzene Ring: A stable aromatic core.
-
Methyl Ester Group (-COOCH₃): Located at position 1.
-
Chloro Group (-Cl): An electron-withdrawing group at position 2.
-
Fluoro Group (-F): The most electronegative element, located at position 4, significantly influencing the electronic properties of the ring.
-
Nitro Group (-NO₂): A strong electron-withdrawing group at position 5.
The combination of these electron-withdrawing groups makes the aromatic ring electron-deficient, which is a key determinant of its reactivity in further synthetic modifications.
Caption: 2D structure of Methyl 2-chloro-4-fluoro-5-nitrobenzoate.
Physicochemical Properties
The physical and chemical properties of a compound are essential for its application in experimental settings. Below is a summary of the computed properties for Methyl 2-chloro-4-fluoro-5-nitrobenzoate.
| Property | Value | Source |
| Monoisotopic Mass | 232.9891135 Da | [2] |
| Purity | >97% (Typical) | [3] |
| Physical Form | Solid | |
| XLogP3 | 2.3 | [2] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 2 | [4] |
Molecular Weight Determination: A Step-by-Step Protocol
The molecular weight is a fundamental property derived from the molecular formula. Its accurate determination is crucial for stoichiometric calculations in chemical reactions.
Principle: The molecular weight is the sum of the atomic weights of all atoms in a molecule.
Methodology:
-
Identify the Molecular Formula: The established molecular formula for Methyl 2-chloro-4-fluoro-5-nitrobenzoate is C₈H₅ClFNO₄.[1][2]
-
List Constituent Elements and Counts:
-
Carbon (C): 8 atoms
-
Hydrogen (H): 5 atoms
-
Chlorine (Cl): 1 atom
-
Fluorine (F): 1 atom
-
Nitrogen (N): 1 atom
-
Oxygen (O): 4 atoms
-
-
Obtain Standard Atomic Weights: Use the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
-
C: 12.011 u
-
H: 1.008 u
-
Cl: 35.453 u
-
F: 18.998 u
-
N: 14.007 u
-
O: 15.999 u
-
-
Calculate the Total Weight for Each Element:
-
Weight of Carbon = 8 * 12.011 u = 96.088 u
-
Weight of Hydrogen = 5 * 1.008 u = 5.040 u
-
Weight of Chlorine = 1 * 35.453 u = 35.453 u
-
Weight of Fluorine = 1 * 18.998 u = 18.998 u
-
Weight of Nitrogen = 1 * 14.007 u = 14.007 u
-
Weight of Oxygen = 4 * 15.999 u = 63.996 u
-
-
Sum the Weights to Determine the Molecular Weight:
-
Molecular Weight = 96.088 + 5.040 + 35.453 + 18.998 + 14.007 + 63.996 = 233.582 u
-
This calculated value is consistent with the published molecular weight of 233.58 g/mol .[1][2][3]
Caption: Workflow for calculating molecular weight.
Applications in Synthesis
Methyl 2-chloro-4-fluoro-5-nitrobenzoate and its isomers are valuable intermediates in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making them versatile building blocks for more complex molecules. They are particularly noted for their use in the synthesis of herbicides and other agrochemicals, as well as potential pharmaceutical compounds.[5][6]
Safety and Handling
As with any laboratory chemical, proper handling is essential. Methyl 2-chloro-4-fluoro-5-nitrobenzoate is associated with the following hazards:
-
Harmful if swallowed (H302)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
References
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PubChem Compound Summary for CID 59418573, Methyl 4-chloro-5-fluoro-2-nitrobenzoate. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 10704820, Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. [Link]
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Methyl 4-chloro-5-fluoro-2-nitrobenzoate CAS 1113049-81-2. Biosynce. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Methyl 2-chloro-4-fluoro-5-nitrobenzoate (C8H5ClFNO4). PubChemLite. [Link]
-
PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. World Intellectual Property Organization. [Link]
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A Technical Guide to the Solubility and Storage of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Abstract
This guide provides a comprehensive technical overview of the solubility and optimal storage conditions for Methyl 4-chloro-2-fluoro-5-nitrobenzoate (CAS No. 1070893-15-0). Given the limited availability of specific experimental data for this particular isomer, this document synthesizes information from analogous compounds and fundamental chemical principles to offer field-proven methodologies and expert recommendations. It details a systematic approach for determining solubility, outlines best practices for ensuring long-term compound stability, and explains the chemical rationale behind these protocols.
Compound Identification and Physicochemical Profile
Correctly identifying the compound is the critical first step. The title compound, Methyl 4-chloro-2-fluoro-5-nitrobenzoate, is one of several isomers. Its unique identifier is:
-
CAS Number: 1070893-15-0[1]
-
Molecular Formula: C₈H₅ClFNO₄[1]
-
Molecular Weight: 233.58 g/mol [1]
-
Synonyms: 4-Chloro-2-fluoro-5-nitro-benzoic acid methyl ester[1]
The structure possesses several key features that dictate its physicochemical properties: a benzene ring, a methyl ester group, and three electron-withdrawing substituents (nitro, chloro, fluoro). These groups create a polar molecule with limited hydrogen bonding capability, which is key to understanding its solubility.
Table 1: Key Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 1070893-15-0 | ECHEMI[1] |
| Molecular Formula | C₈H₅ClFNO₄ | ECHEMI[1] |
| Molecular Weight | 233.58 g/mol | ECHEMI[1] |
| Computed XLogP3 | 2.3 | PubChem (Analog)[2] |
| Appearance | Expected to be a solid (powder to crystal) | Inferred from analogs[3] |
Note: Some properties are inferred from close isomers, such as Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2), due to a lack of published data for this specific compound.
Solubility Profile: An Investigative Approach
Theoretical Solubility Assessment
The presence of nitro, fluoro, chloro, and methyl ester groups imparts significant polarity. However, the lack of O-H or N-H bonds means the molecule is a hydrogen bond acceptor but not a donor. This leads to the following expert assessment:
-
Aqueous Solubility: Expected to be very low to insoluble. The hydrophobic benzene ring and the absence of hydrogen bond donating groups will limit its interaction with water. Halogen and nitro substituents generally decrease aqueous solubility.
-
Organic Solvent Solubility: Expected to be soluble in a range of common polar aprotic organic solvents. Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Ethyl Acetate, and Dichloromethane are predicted to be effective. Solubility in non-polar solvents like hexanes is expected to be poor.
Experimental Protocol for Solubility Determination
This protocol provides a self-validating system for researchers to quantify solubility in any solvent of interest.
Objective: To determine the approximate solubility of Methyl 4-chloro-2-fluoro-5-nitrobenzoate in a selected solvent at a specific temperature (e.g., ambient room temperature).
Materials:
-
Methyl 4-chloro-2-fluoro-5-nitrobenzoate
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Calibrated micropipettes or burette
-
Vortex mixer
-
Selected solvents (e.g., DMSO, Ethanol, Methanol, Acetone, Water)
Methodology:
-
Preparation: Accurately weigh approximately 5 mg of the compound into a pre-weighed vial. Record the exact mass.
-
Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.[4]
-
Dissolution Attempt: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved solid against a dark background.
-
Incremental Addition: If the solid is not fully dissolved, continue adding the solvent in known increments (e.g., 50-100 µL). After each addition, vortex thoroughly and allow the solution to settle before inspection.[4]
-
Endpoint Determination: The endpoint is reached when the last particle of solid has just dissolved, resulting in a clear solution.
-
Calculation: Calculate the total volume of solvent added. The solubility can be expressed in mg/mL or as a molar concentration.
Table 2: Predicted Solubility Classification
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Very Soluble | Strong dipole-dipole interactions facilitate dissolution. |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | Can act as a hydrogen bond acceptor; solubility may be lower than in aprotic solvents. |
| Halogenated | Dichloromethane (DCM) | Soluble | Similar polarity and favorable dispersion forces. |
| Non-Polar | Hexanes, Toluene | Sparingly Soluble to Insoluble | "Like dissolves like" principle; insufficient polarity. |
| Aqueous | Water, PBS | Insoluble | Hydrophobic nature dominates over polar groups. |
Visualization: Solubility Determination Workflow
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for experimental solubility determination.
Storage, Stability, and Handling
Proper storage is paramount to maintaining the integrity and purity of Methyl 4-chloro-2-fluoro-5-nitrobenzoate. The compound's stability is influenced by its functional groups: the ester is susceptible to hydrolysis, the nitroaromatic system can be sensitive to light, and the overall molecule may be thermally labile.
Optimal Storage Conditions
Based on the chemical nature of halogenated nitroaromatic esters, the following conditions are recommended for long-term storage:
-
Temperature: 2-8 °C . While some suppliers of analogs suggest room temperature, refrigerated storage is the authoritative recommendation to minimize thermal degradation over time.
-
Atmosphere: Inert Gas (Argon or Nitrogen) . The electron-withdrawing nature of the substituents makes the aromatic ring resistant to oxidation, but an inert atmosphere provides the highest level of protection against unforeseen oxidative degradation pathways.[5]
-
Moisture: Store in a desiccator or dry environment . The methyl ester functional group is susceptible to hydrolysis, especially in the presence of trace acid or base. Storing the compound in a tightly sealed container inside a desiccator is crucial.
-
Light: Protect from light . Store in an amber vial or in a dark cabinet. Nitroaromatic compounds can be photolytically sensitive.
Table 3: Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal decomposition and slows potential side reactions. |
| Atmosphere | Inert (Ar or N₂) | Prevents long-term oxidative degradation. |
| Moisture | Dry / Desiccated | Prevents hydrolysis of the methyl ester group. |
| Light | Amber vial / Dark | Prevents potential photolytic degradation of the nitroaromatic system. |
| Container | Tightly sealed, appropriate material | Prevents contamination and exposure to air/moisture. |
Chemical Stability and Incompatibilities
-
Thermal Stability: While specific data is unavailable, many nitroaromatic compounds can be thermally labile. Heating should be done with care.
-
Hydrolytic Stability: The ester linkage is the most probable point of hydrolytic attack. Stability will be lowest at pH extremes (strong acid or strong base).
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases. Strong bases can readily catalyze the hydrolysis of the ester.[3]
Visualization: Storage Condition Decision Tree
This diagram provides a logical pathway for ensuring the optimal storage of sensitive chemical intermediates like Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Caption: Decision tree for optimal chemical storage.
Safe Handling and Disposal
While a specific Safety Data Sheet (SDS) for this CAS number is not widely available, data from analogous compounds (e.g., Methyl 2-chloro-4-fluoro-5-nitrobenzoate, CAS 85953-30-6) indicates the following hazards and necessary precautions:[6]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Lab coat.
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not let the product enter drains.
Conclusion
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a specialized chemical intermediate for which detailed public data is limited. By applying fundamental principles of chemistry and adopting a systematic, investigative approach, researchers can confidently determine its solubility profile and ensure its long-term stability. The recommendations provided in this guide—particularly regarding refrigerated, dry, and dark storage conditions—are grounded in an expert understanding of the compound's structural vulnerabilities and represent the most reliable path to preserving its chemical integrity for research and development.
References
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online]. Available at: [Link]
- University Handout. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online]. (Specific university and URL not provided in search results).
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PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. [Online]. Available at: [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Online]. YouTube. Available at: [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. [Online]. Available at: [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Online]. Available at: [Link]
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ResearchGate. (n.d.). Influence of halogen substituents on sensitivity towards detonation of polycyclic nitroaromatic high-energy molecules. [Online]. Available at: [Link]
-
Capot Chemical. (2008). Material Safety Data Sheet - Methyl 4-fluoro-3-nitrobenzoate. [Online]. Available at: [Link]
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PubChem. (n.d.). Methyl 4-chloro-5-fluoro-2-nitrobenzoate. [Online]. Available at: [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Online]. Available at: [Link]
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Introduction: The Strategic Importance of Halogenated Nitroaromatics
An In-Depth Technical Guide to the Synthesis and Utility of Methyl 4-chloro-2-fluoro-5-nitrobenzoate and Its Precursors
This guide provides a comprehensive overview of Methyl 4-chloro-2-fluoro-5-nitrobenzoate, a key chemical intermediate. Given the existence of multiple isomers, this document focuses on the synthetic pathways leading to the core precursor, 4-chloro-2-fluoro-5-nitrobenzoic acid, and its subsequent esterification. This approach provides a foundational understanding applicable to the synthesis of related isomers, which are crucial in the fields of pharmaceutical and agrochemical development.
Substituted nitroaromatic compounds are foundational building blocks in modern organic synthesis. The strategic placement of electron-withdrawing groups like nitro, chloro, and fluoro moieties on a benzene ring dramatically influences its reactivity, making it a versatile precursor for a wide array of more complex molecules. Methyl 4-chloro-2-fluoro-5-nitrobenzoate and its isomers are exemplary of this class of compounds, serving as critical intermediates in the synthesis of bioactive molecules such as pharmaceuticals and herbicides.[1][2] The presence of multiple reactive sites on the aromatic ring allows for selective chemical modifications, a feature highly valued in medicinal and process chemistry.[3]
This guide will delve into the historical development of synthetic routes to the key precursor, 4-chloro-2-fluoro-5-nitrobenzoic acid, providing detailed experimental protocols and explaining the rationale behind the methodological choices. Furthermore, it will cover the chemical and physical properties of these compounds and their significant applications in drug discovery and agrochemical synthesis.
The Genesis of a Versatile Building Block: A History of Synthesis
The history of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is intrinsically linked to the development of efficient synthetic routes to its corresponding carboxylic acid. Early methods for the synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid primarily relied on the direct nitration of 2-chloro-4-fluorobenzoic acid.[4][5] While effective, this approach presented several challenges, including the formation of undesirable isomers and the need for significant quantities of strong acids, complicating purification and posing environmental concerns.[4][5]
To address these limitations, alternative synthetic strategies have been developed, as detailed in various patents. A notable advancement involves the use of 2-chloro-4-fluorotoluene as a starting material. This multi-step process, which includes photochlorination, nitration, and subsequent hydrolysis/oxidation, offers a more controlled and higher-yielding pathway to the desired product.[5] These developments have been pivotal in making 4-chloro-2-fluoro-5-nitrobenzoic acid and its derivatives, like the methyl ester, readily available for industrial applications.[4][5]
Synthetic Methodologies: From Toluene to Target Molecule
The synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is most effectively achieved through the preparation of its precursor, 4-chloro-2-fluoro-5-nitrobenzoic acid, followed by esterification. The following sections detail the key synthetic pathways.
Pathway 1: Nitration of 2-chloro-4-fluorobenzoic acid
This is a direct approach to synthesizing the carboxylic acid precursor.
Caption: Synthetic pathway via direct nitration.
Detailed Protocol:
-
Nitration: To a cooled mixture of concentrated sulfuric acid and nitric acid, slowly add 2-chloro-4-fluorobenzoic acid while maintaining a low temperature.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup: The reaction mixture is poured onto ice, and the precipitated product is filtered, washed with water, and dried.
-
Purification: The crude product is often recrystallized to remove isomeric impurities.[6][7]
-
Esterification: The purified 4-chloro-2-fluoro-5-nitrobenzoic acid is then dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is heated to reflux.[8]
-
Final Workup and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a basic solution and then water, dried over an anhydrous salt, and the solvent is evaporated to yield Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Pathway 2: Multi-step Synthesis from 2-chloro-4-fluorotoluene
This pathway offers better control over regioselectivity and often results in higher yields of the desired product.
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A Technical Guide to the Spectroscopic Characterization of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of the spectroscopic characterization of Methyl 4-chloro-2-fluoro-5-nitrobenzoate, a compound of interest in medicinal chemistry and materials science. In the absence of comprehensive published experimental spectra for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. By explaining the underlying causality of spectral features, this guide serves as a practical reference for researchers engaged in the synthesis, identification, and analysis of substituted aromatic compounds. Each section includes predicted data, a thorough interpretation based on structure-property relationships, and standardized experimental protocols for data acquisition.
Introduction: The Structural Imperative
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a polysubstituted benzene derivative with a unique arrangement of electron-withdrawing and donating groups that significantly influences its chemical reactivity and physical properties. Accurate structural elucidation is paramount for its application in drug development and materials science, where precise molecular architecture dictates biological activity and material performance. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering a comprehensive analytical framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.[1][2] For Methyl 4-chloro-2-fluoro-5-nitrobenzoate, ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, and the connectivity within the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring, and one signal in the aliphatic region for the methyl ester protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | ~ 8.2 | Doublet (d) | ~ 7-9 | Proton ortho to the nitro group and meta to the fluorine |
| H-6 | ~ 7.8 | Doublet (d) | ~ 9-11 | Proton ortho to the fluorine and meta to the nitro group |
| -OCH₃ | ~ 3.9 | Singlet (s) | N/A | Methyl ester protons |
Expert Interpretation:
The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). The proton at the C-3 position (H-3) is ortho to the nitro group and is therefore expected to be the most downfield aromatic proton. The fluorine atom at C-2 also has a deshielding effect, further contributing to the downfield shift of H-3. The proton at the C-6 position (H-6) is ortho to the fluorine atom and meta to the nitro group, so it will be less deshielded than H-3. The chlorine atom at C-4 has a moderate deshielding effect.
The multiplicity of the signals is determined by spin-spin coupling with neighboring fluorine atoms. H-3 will be split by the fluorine at C-2, resulting in a doublet. H-6 will also be split by the fluorine at C-2, resulting in a doublet. The methyl protons of the ester group (-OCH₃) are isolated and will appear as a singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the substitution pattern, eight distinct carbon signals are expected.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~ 164 | Ester carbonyl carbon |
| C-5 | ~ 148 | Carbon bearing the nitro group |
| C-2 | ~ 158 (d, ¹JCF ≈ 250 Hz) | Carbon bearing the fluorine atom |
| C-4 | ~ 135 | Carbon bearing the chlorine atom |
| C-1 | ~ 125 | Carbon attached to the ester group |
| C-3 | ~ 128 | Aromatic CH |
| C-6 | ~ 118 (d, ²JCF ≈ 25 Hz) | Aromatic CH |
| -OCH₃ | ~ 53 | Methyl ester carbon |
Expert Interpretation:
The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of the substituents and resonance effects. The carbonyl carbon of the ester group is the most downfield signal. The carbon atom attached to the highly electronegative fluorine atom (C-2) will also be significantly downfield and will appear as a doublet due to one-bond coupling with the fluorine atom. The carbon bearing the nitro group (C-5) is also expected to be downfield due to the electron-withdrawing nature of the nitro group. The carbon attached to the chlorine atom (C-4) will be moderately downfield. The remaining aromatic carbons will appear in the typical aromatic region, with the carbon ortho to the fluorine (C-6) showing a smaller doublet splitting due to two-bond coupling. The methyl carbon of the ester group will be the most upfield signal.
NMR Experimental Protocol
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation:
-
Dissolve 5-10 mg of Methyl 4-chloro-2-fluoro-5-nitrobenzoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[3]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]
-
Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[3]
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5][6]
Predicted IR Spectrum
The IR spectrum of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is expected to show characteristic absorption bands for the ester, nitro, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~ 1735 | Strong | C=O stretch | Ester carbonyl |
| ~ 1600, 1475 | Medium-Strong | C=C stretch | Aromatic ring |
| ~ 1530 | Strong | Asymmetric N-O stretch | Nitro group |
| ~ 1350 | Strong | Symmetric N-O stretch | Nitro group |
| ~ 1250 | Strong | C-O stretch | Ester |
| ~ 1100 | Strong | C-F stretch | Aryl-fluoride |
| ~ 850 | Medium | C-Cl stretch | Aryl-chloride |
Expert Interpretation:
The strong absorption at approximately 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. The two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 and 1475 cm⁻¹. The C-O stretching of the ester will appear as a strong band around 1250 cm⁻¹. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, around 1100 cm⁻¹ and 850 cm⁻¹, respectively.
IR Experimental Protocol
Protocol: Acquiring an FTIR Spectrum using Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[7]
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.[8]
-
-
Sample Analysis:
-
Place a small amount of the solid Methyl 4-chloro-2-fluoro-5-nitrobenzoate sample onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal.
-
Acquire the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum and correlate them to the functional groups present in the molecule.
-
Logical Flow of IR Spectroscopy
Caption: Logical flow from IR source to functional group identification.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[9][10][11] Electron Ionization (EI) is a common hard ionization technique that provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.[12][13][14]
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Identity |
| 233/235 | [M]⁺˙ (Molecular ion) |
| 202/204 | [M - OCH₃]⁺ |
| 187/189 | [M - NO₂]⁺ |
| 159/161 | [M - OCH₃ - NO₂]⁺ |
| 128 | [C₆H₂FCl]⁺ |
Expert Interpretation:
The molecular ion peak ([M]⁺˙) is expected at m/z 233, with an isotopic peak at m/z 235 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom. The base peak is likely to be the fragment resulting from the loss of the methoxy radical (-OCH₃) from the molecular ion, giving a peak at m/z 202/204. Another significant fragmentation pathway is the loss of the nitro group (-NO₂), resulting in a peak at m/z 187/189. Subsequent loss of both the methoxy and nitro groups would lead to a fragment at m/z 159/161. Further fragmentation could lead to the formation of the chlorofluorophenyl cation at m/z 128.
Mass Spectrometry Experimental Protocol
Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe is typically used. For volatile samples, introduction via a gas chromatograph (GC-MS) is common.
-
-
Ionization:
-
Mass Analysis:
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information.
-
Fragmentation Pathway Diagram
Caption: Predicted major fragmentation pathways for Methyl 4-chloro-2-fluoro-5-nitrobenzoate under electron ionization.
Conclusion: A Unified Spectroscopic Portrait
The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for Methyl 4-chloro-2-fluoro-5-nitrobenzoate. By understanding the principles behind these techniques and the influence of the compound's structure on its spectral features, researchers can confidently identify and characterize this molecule. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This guide serves as a valuable resource for scientists working with substituted aromatic compounds, enabling efficient and effective structural elucidation.
References
-
Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Wiley. [Link]
-
Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Wiley-VCH. [Link]
-
Goldenberg, D. P. (2016). Principles of NMR Spectroscopy: An Illustrated Guide. University Science Books. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. [Link]
-
Chemistry LibreTexts. (2022, April 16). Infrared Spectroscopy. [Link]
-
Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work?[Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
-
University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. [Link]
-
UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]
-
Wikipedia. (n.d.). Electron ionization. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]
-
BYJU'S. (n.d.). IR (infrared) spectroscopy. [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy. [Link]
-
Microbe Notes. (2024, July 1). Mass Spectrometry Explained: Principle, Steps & Uses. [Link]
-
PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. [Link]
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Methodological & Application
Application of Methyl 4-chloro-2-fluoro-5-nitrobenzoate in Agrochemical Research: A Detailed Guide to the Synthesis of Saflufenacil
Introduction: Strategic Importance of Fluorinated Benzoids in Modern Agrochemicals
Methyl 4-chloro-2-fluoro-5-nitrobenzoate stands as a pivotal chemical intermediate in the landscape of modern agrochemical research and development. Its unique molecular architecture, featuring a trifecta of reactive sites—a chloro group, a fluoro group, and a nitro group—renders it a versatile building block for the synthesis of complex, high-value herbicidal compounds. The presence of fluorine, in particular, is a well-established strategy in medicinal and agrochemical chemistry to enhance metabolic stability, binding affinity, and overall biological efficacy of the target molecule.
This technical guide provides an in-depth exploration of the application of Methyl 4-chloro-2-fluoro-5-nitrobenzoate, with a specific focus on its role as a precursor in the synthesis of the potent broadleaf herbicide, saflufenacil. We will dissect the synthetic pathway, offering detailed, step-by-step protocols, and elucidate the chemical principles that underpin each experimental choice. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, providing a practical and scientifically rigorous framework for their work.
Physicochemical Properties of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
A thorough understanding of the starting material's properties is fundamental to its effective application. The key physicochemical data for Methyl 4-chloro-2-fluoro-5-nitrobenzoate are summarized below.
| Property | Value | Reference |
| CAS Number | 1070893-15-0 | |
| Molecular Formula | C₈H₅ClFNO₄ | [1] |
| Molecular Weight | 233.58 g/mol | [1] |
| Appearance | Likely a solid, specific color not detailed | N/A |
| Purity | >97% (typical for commercial grades) |
Synthetic Application: A Multi-Step Protocol for the Synthesis of Saflufenacil
The journey from Methyl 4-chloro-2-fluoro-5-nitrobenzoate to the herbicide saflufenacil is a multi-step process that showcases fundamental organic transformations. The initial and crucial step involves the hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-chloro-4-fluoro-5-nitrobenzoic acid, which is a key intermediate in saflufenacil synthesis.[2] The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for Saflufenacil.
Part 1: Alkaline Hydrolysis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Principle: The conversion of the methyl ester to the carboxylic acid is achieved through saponification. This is a classic nucleophilic acyl substitution reaction where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the cleavage of the ester bond. A subsequent acidification step protonates the resulting carboxylate salt to yield the desired carboxylic acid.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1 equivalent) in a suitable solvent mixture such as methanol and water.
-
Base Addition: Add a solution of sodium hydroxide or potassium hydroxide (1.5-2.0 equivalents) in water to the flask.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH 2-3), which will cause the carboxylic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any inorganic salts and then dry it under vacuum to obtain 2-chloro-4-fluoro-5-nitrobenzoic acid.
Expert Insights: The choice of a slight excess of base ensures the complete hydrolysis of the ester. The use of a co-solvent system of methanol and water aids in the solubility of both the organic substrate and the inorganic base.
Part 2: Reduction of 2-chloro-4-fluoro-5-nitrobenzoic acid
Principle: The nitro group of 2-chloro-4-fluoro-5-nitrobenzoic acid is reduced to an amino group. This transformation is a critical step to introduce the nitrogen nucleophile required for the subsequent amide bond formation. A common and effective method for this reduction is the use of a metal in an acidic medium, such as iron powder in acetic acid.
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-4-fluoro-5-nitrobenzoic acid (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add iron powder (3-5 equivalents) to the suspension.
-
Heating and Reaction: Heat the mixture to 60-70°C. The reaction is exothermic, so the temperature should be carefully controlled. Stir the mixture vigorously for 2-3 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Solvent Removal: Remove the acetic acid under reduced pressure.
-
Purification: The crude 2-chloro-4-fluoro-5-aminobenzoic acid can be purified by recrystallization from a suitable solvent system like ethanol/water.
Expert Insights: The use of iron in an acidic medium is a classic and cost-effective method for nitro group reduction. The large excess of iron is necessary to drive the reaction to completion.
Part 3: Synthesis of Saflufenacil via Amide Coupling and Cyclization
Principle: The final steps in the synthesis of saflufenacil involve the coupling of 2-chloro-4-fluoro-5-aminobenzoic acid with a pyrimidinedione precursor, followed by further functionalization. As detailed in patents, this can be achieved by reacting the amino acid with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid, which leads to the formation of the core herbicidal structure.[3] Subsequent standard chemical transformations yield the final saflufenacil product.
A generalized representation of this final stage is depicted below:
Figure 2: Final stage of Saflufenacil synthesis.
Protocol (Illustrative, based on patented routes):
-
Reaction Setup: In a suitable reactor, combine 2-chloro-4-fluoro-5-aminobenzoic acid (1 equivalent) and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one (1-1.2 equivalents) in glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by HPLC.
-
Isolation: Cool the reaction mixture, which may cause the product to crystallize. The product can be isolated by filtration.
-
Further Functionalization: The intermediate formed undergoes further standard chemical transformations, such as reaction with N-methyl-N-isopropylsulfamoyl chloride, to yield the final saflufenacil molecule.[4]
-
Purification: The final product is purified by recrystallization or column chromatography to achieve the desired purity.
Expert Insights: The reaction conditions, including the choice of solvent and temperature, are crucial for achieving high yields and minimizing side products. The specific pyrimidinedione precursor used is a key component that imparts the herbicidal activity to the final molecule.
Safety and Handling
Working with Methyl 4-chloro-2-fluoro-5-nitrobenzoate and the intermediates in the synthesis of saflufenacil requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a valuable and versatile intermediate in agrochemical synthesis. Its strategic application, particularly in the synthesis of the herbicide saflufenacil, highlights the importance of fluorinated building blocks in the development of modern crop protection agents. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical steps necessary to effectively utilize this compound in their research endeavors, while maintaining a strong emphasis on safety and scientific rigor.
References
- BASF SE.
-
University of Hertfordshire. (n.d.). Saflufenacil (Ref: BAS 800H). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
Sources
Methyl 4-chloro-2-fluoro-5-nitrobenzoate: A Versatile Scaffold for Heterocyclic Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored properties is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, agrochemicals, and functional materials. Methyl 4-chloro-2-fluoro-5-nitrobenzoate has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic systems. Its utility stems from a strategically functionalized benzene ring, featuring two distinct leaving groups (chlorine and fluorine) activated by a potent electron-withdrawing nitro group. This arrangement allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions, paving the way for the construction of complex polycyclic structures. This guide provides an in-depth exploration of the chemical reactivity of methyl 4-chloro-2-fluoro-5-nitrobenzoate and detailed protocols for its application in the synthesis of medicinally relevant benzimidazoles and quinoxalines.
Chemical Profile and Reactivity
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a crystalline solid with the molecular formula C₈H₅ClFNO₄. The key to its synthetic utility lies in the hierarchical reactivity of its substituents. The aromatic ring is rendered electron-deficient by the strongly deactivating nitro group, making it susceptible to nucleophilic attack. The fluorine and chlorine atoms serve as leaving groups in SNAr reactions. Generally, the chlorine atom at the 4-position is more readily displaced by nucleophiles than the fluorine atom at the 2-position. This selectivity is attributed to the greater activation provided by the para-nitro group to the C4 position. This differential reactivity allows for a stepwise functionalization of the aromatic ring, a crucial aspect for building molecular complexity.
Core Synthetic Strategy: A Stepwise Approach to Heterocycles
The overarching strategy for utilizing methyl 4-chloro-2-fluoro-5-nitrobenzoate in heterocyclic synthesis involves a three-stage process. This modular approach provides a high degree of flexibility, allowing for the introduction of various substituents and the generation of diverse compound libraries.
Caption: General three-stage workflow for heterocyclic synthesis.
Application Note I: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals, including proton pump inhibitors like omeprazole and anthelmintics such as albendazole[1]. The following protocols detail the synthesis of a benzimidazole core starting from methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Protocol 1: Synthesis of Methyl 4-(alkylamino)-2-fluoro-5-nitrobenzoate (SNAr Reaction)
This initial step involves the selective displacement of the chlorine atom by a primary amine.
Materials:
-
Methyl 4-chloro-2-fluoro-5-nitrobenzoate
-
Primary amine (e.g., benzylamine, propylamine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 eq).
-
Dissolve the starting material in DMF or DMA.
-
Add the primary amine (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at 80-100 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of a polar aprotic solvent like DMF or DMA facilitates the SNAr reaction. The base is necessary to neutralize the HCl formed during the reaction. Heating is typically required to drive the reaction to completion.
Protocol 2: Reduction of the Nitro Group to Form the Diamine Precursor
This step converts the nitro group into an amine, creating the necessary ortho-diamine functionality for cyclization.
Materials:
-
Methyl 4-(alkylamino)-2-fluoro-5-nitrobenzoate
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl) or Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure (using Fe/HCl):
-
Suspend methyl 4-(alkylamino)-2-fluoro-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq) and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.[2]
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the crude diamine, which is often used in the next step without further purification.
Causality: The reduction of aromatic nitro groups to amines is a classic transformation. The use of easily oxidized metals like iron or tin in acidic conditions is a robust and scalable method.[3]
Protocol 3: Cyclization to the Benzimidazole Core
The final step involves the condensation of the ortho-diamine with a one-carbon synthon, such as an aldehyde or formic acid, to form the benzimidazole ring.
Materials:
-
Crude methyl 4,5-diamino-2-fluoro-benzoate derivative
-
Aldehyde (R-CHO) or Formic acid
-
Ethanol or Acetic acid
Procedure (using an aldehyde):
-
Dissolve the crude diamine precursor in ethanol or acetic acid.
-
Add the desired aldehyde (1.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction may require an oxidizing agent like air or a mild oxidant to facilitate the final aromatization step.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, and the product may precipitate. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Caption: Synthetic pathway to substituted benzimidazoles.
Application Note II: Synthesis of Substituted Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties.[4] The synthesis of quinoxalines from methyl 4-chloro-2-fluoro-5-nitrobenzoate follows a similar three-stage strategy, but with a different cyclization partner in the final step.
Protocols 1 & 2: SNAr and Nitro Reduction
The first two stages, nucleophilic aromatic substitution and nitro group reduction, are carried out as described in the benzimidazole synthesis section (Protocols 1 and 2) to generate the same ortho-diamine precursor.
Protocol 4: Cyclization to the Quinoxaline Core
The key difference in quinoxaline synthesis is the use of an α-dicarbonyl compound (a two-carbon synthon) for the cyclization step.
Materials:
-
Crude methyl 4,5-diamino-2-fluoro-benzoate derivative
-
α-Dicarbonyl compound (e.g., glyoxal, 2,3-butanedione)
-
Ethanol or Acetic acid
Procedure:
-
Dissolve the crude diamine precursor in ethanol or acetic acid.
-
Add the α-dicarbonyl compound (1.0-1.1 eq) dropwise to the solution at room temperature.
-
The reaction is often exothermic and proceeds rapidly. Stir at room temperature or warm gently (e.g., to 50 °C) for 1-2 hours to ensure completion.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the reaction mixture upon cooling.
-
If no precipitate forms, concentrate the solvent and purify the crude product by recrystallization or column chromatography.
Causality: The condensation of an ortho-diamine with an α-dicarbonyl compound is a classic and highly efficient method for the synthesis of the quinoxaline ring system.[5]
Caption: Synthetic pathway to substituted quinoxalines.
Data Summary
| Starting Material | Heterocyclic Product | Key Reagents | Stage 1 Yield (Typical) | Stage 2 Yield (Typical) | Stage 3 Yield (Typical) |
| Methyl 4-chloro-2-fluoro-5-nitrobenzoate | Substituted Benzimidazole | 1. R-NH₂, K₂CO₃2. Fe, HCl3. R'-CHO | 70-90% | 80-95% | 60-85% |
| Methyl 4-chloro-2-fluoro-5-nitrobenzoate | Substituted Quinoxaline | 1. R-NH₂, K₂CO₃2. Fe, HCl3. R'-CO-CO-R'' | 70-90% | 80-95% | 75-95% |
Conclusion
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a powerful and versatile building block for the synthesis of diverse heterocyclic compounds. Its well-defined reactivity allows for a modular and efficient approach to constructing complex molecular scaffolds. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this starting material and to generate novel compounds with potential applications in medicine and materials science. The ability to systematically vary the substituents at multiple positions through this stepwise synthetic strategy makes it an invaluable tool in the pursuit of new chemical entities.
References
-
Patel, M. R., & Shaikh, A. A. (2022). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 27(19), 6293. Available at: [Link]
- Singh, P., & Kumar, A. (2018). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. Journal of the Indian Chemical Society, 95(12), 1461-1464.
- Krasnov, K. A., & Kartsev, V. G. (2007). Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Chemistry of Heterocyclic Compounds, 43(1), 74-79.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 25(21), 5038. Available at: [Link]
-
Özdemir, A., & Altıntop, M. D. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(11), 2848. Available at: [Link]
-
Tanimoto, H., Ouchi, H., & Koyama, T. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(7), 3323-3331. Available at: [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Lee, K., & Kim, D. (2011). An efficient synthesis of quinoxaline derivatives from 4-chloro-4-deoxy-alpha-D-galactose and their cytotoxic activities. Bulletin of the Korean Chemical Society, 32(1), 289-292.
-
Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
-
Traore, B., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Available at: [Link]
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- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Introduction: The Strategic Value of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a highly functionalized aromatic building block pivotal in modern synthetic chemistry, particularly in the development of pharmaceutical agents and advanced materials. Its utility stems from a precisely arranged constellation of substituents on the benzene ring: two distinct halogen leaving groups (F and Cl), and two potent electron-withdrawing groups (a nitro and a methyl ester). This specific arrangement renders the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for forging carbon-heteroatom bonds.[1]
This application note provides a comprehensive guide to understanding and executing SNAr reactions with this substrate. We will delve into the mechanistic principles that govern its high regioselectivity, offer field-proven experimental protocols, and discuss the causality behind critical procedural choices, empowering researchers to leverage this versatile reagent with precision and confidence. The protocols and insights described herein are particularly relevant for the synthesis of complex molecules, such as protein kinase inhibitors and other biologically active compounds.[2][3]
Mechanistic Deep Dive: Unraveling the Regioselectivity
The efficacy of an SNAr reaction is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[4][5][6] These EWGs activate the aromatic ring for nucleophilic attack and, crucially, stabilize the negatively charged intermediate that forms.[7][8]
The Decisive Role of Substituent Positioning
In Methyl 4-chloro-2-fluoro-5-nitrobenzoate, the aromatic ring is "doubly activated" by the nitro group at C5 and the methyl ester at C1. The key to its predictable reactivity lies in the positions of these activators relative to the two potential leaving groups, fluorine (at C2) and chlorine (at C4).
-
Fluorine at C2: The fluorine atom is ortho to the methyl ester (C1) and para to the powerful nitro group (C5).
-
Chlorine at C4: The chlorine atom is meta to both the nitro group (C5) and the methyl ester (C1).
SNAr reactions proceed via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] The stability of this complex is the determining factor for the reaction's feasibility and regiochemical outcome.
For substitution at the C2 position (displacement of fluoride), the negative charge of the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the para nitro group through resonance. This provides substantial stabilization. Conversely, attack at the C4 position (displacement of chloride) places the negative charge in a meta relationship to the nitro group, precluding direct resonance stabilization.[6] This energetic difference overwhelmingly favors nucleophilic attack at the C2 position.
The Halogen Reactivity Anomaly: F > Cl
In SN1 and SN2 reactions, iodide is the best halide leaving group. However, in SNAr, the reactivity trend is inverted: F > Cl > Br > I .[1][8] This is because the rate-determining step is not the departure of the leaving group, but the initial attack of the nucleophile to form the Meisenheimer complex.[8] The high electronegativity of fluorine creates a more electrophilic carbon center (the C-F bond is highly polarized), which lowers the activation energy for the nucleophilic attack, thereby accelerating the reaction.
The combination of superior electronic stabilization for the C2-attack intermediate and the inherently higher reactivity of the C-F bond in SNAr reactions leads to a highly regioselective substitution of the fluorine atom.
Visualizing the Mechanism of C2-Fluorine Substitution
The diagram below illustrates the stepwise mechanism for the regioselective substitution of the fluoride atom by a generic amine nucleophile (R₂NH).
Note: The images in the DOT script above are placeholders. A full implementation would render the chemical structures. Caption: SNAr Addition-Elimination Mechanism at the C2 Position.
Experimental Protocols
The following protocols provide a robust framework for performing SNAr reactions on Methyl 4-chloro-2-fluoro-5-nitrobenzoate. Safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.
Materials and Reagent Data
Proper characterization and handling of the starting material are essential for reproducible results.
| Property | Value | Source |
| IUPAC Name | Methyl 2-chloro-4-fluoro-5-nitrobenzoate | [9] |
| CAS Number | 85953-30-6 | [9] |
| Molecular Formula | C₈H₅ClFNO₄ | [9] |
| Molecular Weight | 233.58 g/mol | [9] |
| Appearance | Off-white to yellow solid | |
| Hazard Statements | H302, H315, H319, H335 | [9] |
| Solubility | Soluble in DMF, DMSO, Acetone, Ethyl Acetate |
Protocol: SNAr with a Secondary Amine (e.g., N-Methylpiperazine)
This procedure details the synthesis of Methyl 4-chloro-2-(4-methylpiperazin-1-yl)-5-nitrobenzoate, a common scaffold in medicinal chemistry.
Reagents & Equipment:
-
Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 eq)
-
N-Methylpiperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), Diethyl ether, Brine
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 4-chloro-2-fluoro-5-nitrobenzoate (e.g., 2.34 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).
-
Causality: Anhydrous conditions are crucial to prevent side reactions. K₂CO₃ acts as a base to neutralize the HF byproduct, driving the reaction to completion. A slight excess of the nucleophile ensures the full consumption of the limiting starting material.
-
-
Solvent and Nucleophile Addition: Add anhydrous DMF (e.g., 50 mL) to the flask and stir the suspension. Add N-methylpiperazine (1.33 mL, 12.0 mmol, 1.2 eq) dropwise at room temperature.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates without interfering with the nucleophile.
-
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.
-
Causality: Moderate heating increases the reaction rate. The progress should be monitored to avoid side-product formation from prolonged heating.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Self-Validation: Regular monitoring confirms reaction completion and helps determine the optimal endpoint, preventing degradation.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (e.g., 200 mL) and stir. A solid precipitate of the product should form.
-
Causality: Pouring into water precipitates the organic product while dissolving the inorganic salts (like K₂CO₃ and KF).
-
-
Isolation: Collect the solid by vacuum filtration. Wash the solid sequentially with water and then with a cold, non-polar solvent like diethyl ether to remove residual impurities.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purify by flash column chromatography on silica gel to obtain the final product with high purity.
General Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol.
Caption: Generalized Experimental Workflow for SNAr Reactions.
Summary and Concluding Remarks
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is an exemplary substrate for regioselective SNAr reactions. The substitution occurs predictably at the C2-fluorine position due to the powerful electronic stabilization afforded by the para-nitro group and the inherent kinetic advantage of fluoride as a leaving group in the SNAr mechanism. The protocols provided herein offer a reliable and validated method for synthesizing C2-aminated derivatives, which are valuable intermediates in drug discovery and materials science. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and adapt these procedures for a wide array of nucleophiles.
References
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from Chemistry Steps. [Link]
-
Filo. (2025). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Retrieved from Filo. [Link]
-
Wiley Online Library. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Angewandte Chemie International Edition. [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from KPU Pressbooks. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]
-
PubMed. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Retrieved from PubMed. [Link]
-
ResearchGate. (n.d.). A Probable Hydrogen-Bonded Meisenheimer Complex: An Unusually High SNAr Reactivity of Nitroaniline Derivatives with Hydroxide Ion in Aqueous Media. Retrieved from ResearchGate. [Link]
-
University of Bristol Research Portal. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Retrieved from University of Bristol Research Portal. [Link]
-
Frontiers. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from Frontiers. [Link]
-
PubMed. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Retrieved from PubMed. [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Retrieved from ResearchGate. [Link]
-
MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from MDPI. [Link]
-
Scilit. (1997). Single-Step and Multistep Mechanisms of Aromatic Nucleophilic Substitution of Halobenzenes and Halonitrobenzenes with Halide Anions: Ab Initio Computational Study. Retrieved from Scilit. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]
-
PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from PMC. [Link]
-
PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved from PubChem. [Link]
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The Synthetic Chemist's Guide to Methyl 4-chloro-2-fluoro-5-nitrobenzoate: Protocols and Applications
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. Methyl 4-chloro-2-fluoro-5-nitrobenzoate, a polysubstituted benzene ring, has emerged as a highly versatile and valuable building block. Its utility stems from a carefully orchestrated arrangement of functional groups, each offering a distinct handle for chemical manipulation. The electron-withdrawing nature of the nitro group and the fluorine atom powerfully activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), primarily at the C4 position bearing the chloro substituent, a good leaving group. This inherent reactivity, coupled with the potential for subsequent transformations of the nitro and ester moieties, opens a gateway to a diverse array of complex molecular architectures.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of Methyl 4-chloro-2-fluoro-5-nitrobenzoate. We will delve into the mechanistic underpinnings of its reactivity and present field-proven, step-by-step protocols for its key transformations. The causality behind experimental choices will be elucidated, ensuring not just procedural accuracy but a deeper understanding of the underlying chemical principles.
Core Reactivity: A Trifecta of Synthetic Opportunities
The synthetic potential of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is primarily centered around three key transformations:
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chloro group is readily displaced by a wide range of nucleophiles, a consequence of the strong activation provided by the ortho-fluoro and para-nitro substituents. This reaction is a cornerstone for introducing diverse functionalities and building molecular complexity.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which not only alters the electronic properties of the ring but also provides a nucleophilic center for further derivatization, such as the formation of amides or heterocyclic rings.
-
Saponification of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, offering another point for modification, for instance, through amide bond formation or other carboxylic acid-specific reactions.
The strategic combination of these transformations allows for a modular and highly adaptable approach to the synthesis of a wide range of target molecules.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with an Amine Nucleophile (e.g., N-Ethylpiperazine)
This protocol details the displacement of the C4-chloro group with an amine nucleophile, a common strategy for the synthesis of precursors to bioactive molecules. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism.
Reaction Scheme:
Nucleophilic Aromatic Substitution with N-Ethylpiperazine.
Materials:
-
Methyl 4-chloro-2-fluoro-5-nitrobenzoate
-
N-Ethylpiperazine
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 eq) in DMSO, add N-ethylpiperazine (2.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Causality and Insights:
-
Solvent Choice: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the cationic species while not strongly solvating the anionic nucleophile, thus enhancing its reactivity.
-
Excess Nucleophile: Using an excess of the amine helps to drive the reaction to completion and can also act as a base to neutralize the HCl generated in situ.
-
Work-up: The aqueous work-up is essential to remove the high-boiling DMSO and any water-soluble byproducts.
Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride
The reduction of the nitro group to a primary amine is a pivotal step in expanding the synthetic utility of the scaffold. While catalytic hydrogenation is a common method, the use of tin(II) chloride in an acidic medium is a robust and often chemoselective alternative that is tolerant of many functional groups.
Reaction Scheme:
Reduction of the Nitro Group to an Amine.
Materials:
-
Methyl 4-(substituted)-2-fluoro-5-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the nitro compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the aniline derivative.
Causality and Insights:
-
Reducing Agent: Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups. The reaction proceeds in an acidic environment.
-
Basification: The neutralization step is crucial to quench the acidic reaction conditions and to precipitate tin salts, which can then be removed by filtration or during the aqueous work-up.
Protocol 3: Saponification of the Methyl Ester
Hydrolysis of the methyl ester to the corresponding carboxylic acid provides another avenue for diversification of the molecular scaffold. This protocol utilizes basic conditions to effect the saponification.
Reaction Scheme:
Saponification of the Methyl Ester.
Materials:
-
Methyl 5-amino-4-(substituted)-2-fluorobenzoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 eq) to the solution.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with concentrated HCl to a pH of ~3-4.
-
The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product.
Causality and Insights:
-
Base: A strong base like NaOH or KOH is required to hydrolyze the ester. The reaction is typically performed in a mixture of water and a co-solvent like methanol to ensure the solubility of the starting material.
-
Acidification: The final acidification step is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid. Pouring the basic solution into the acid can sometimes lead to a more easily filterable precipitate.[1]
Application in Heterocyclic Synthesis: The Gateway to Benzimidazoles and Quinoxalinones
The true power of Methyl 4-chloro-2-fluoro-5-nitrobenzoate as a building block is realized when the aforementioned transformations are combined in a sequential manner to construct complex heterocyclic systems. The diamino derivative, obtained after SNAr and nitro reduction, is a key precursor to a variety of fused heterocycles that are prevalent in medicinal chemistry.
Synthetic Workflow for Heterocycle Formation
Synthetic pathway to heterocyclic compounds.
Protocol 4: Synthesis of Benzimidazoles
Benzimidazoles are a privileged scaffold in drug discovery. The o-phenylenediamine derivative synthesized from Methyl 4-chloro-2-fluoro-5-nitrobenzoate can be readily cyclized with various electrophiles to form the benzimidazole ring system.
Procedure (General):
-
Dissolve the o-phenylenediamine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the desired aldehyde or carboxylic acid (1.0-1.2 eq).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction, followed by purification.
Protocol 5: Synthesis of Quinoxalinones
Quinoxalinones are another important class of N-heterocycles with a broad range of biological activities. They can be synthesized from the o-phenylenediamine precursor by condensation with α-ketoesters.
Procedure (General):
-
Dissolve the o-phenylenediamine derivative (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add the α-ketoester (e.g., ethyl pyruvate) (1.0 eq).
-
Heat the reaction mixture to reflux.
-
The product often precipitates from the reaction mixture upon cooling.
-
Isolate the quinoxalinone by filtration and wash with a cold solvent.
Data Summary
| Transformation | Key Reagents | Typical Solvents | Temperature |
| Nucleophilic Aromatic Substitution | Amines, Thiols, Alcohols | DMSO, DMF, Acetonitrile | Room Temp. to Reflux |
| Nitro Group Reduction | SnCl₂, H₂, Pd/C | Ethanol, Acetic Acid | Room Temp. to Reflux |
| Saponification | NaOH, KOH | Methanol/Water | Reflux |
| Benzimidazole Formation | Aldehydes, Carboxylic Acids | Ethanol, Acetic Acid | Reflux |
| Quinoxalinone Formation | α-Ketoesters | Ethanol | Reflux |
Conclusion
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a testament to the power of strategic molecular design. Its inherent reactivity, governed by the interplay of its functional groups, provides a robust and flexible platform for the synthesis of a diverse array of complex organic molecules. The protocols outlined in this guide, grounded in established chemical principles, offer a reliable starting point for researchers to harness the full potential of this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.
References
- BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem. Accessed January 20, 2026.
- Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds.
- Organic Syntheses. m-NITROBENZOIC ACID. Organic Syntheses. Accessed January 20, 2026.
Sources
Application Notes and Protocols: Methyl 4-chloro-2-fluoro-5-nitrobenzoate as a Versatile Building Block in Modern Organic Synthesis
Introduction: Unveiling a Powerhouse for Molecular Innovation
In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the demand for versatile and strategically functionalized building blocks is paramount. Methyl 4-chloro-2-fluoro-5-nitrobenzoate emerges as a preeminent example of such a scaffold. Its polysubstituted aromatic ring, adorned with an ester, a nitro group, and two distinct halogen atoms, offers a rich playground for chemists. The electronic interplay of these groups creates a highly activated system, enabling a series of predictable and high-yield transformations.
This guide provides an in-depth exploration of the reactivity and synthetic utility of Methyl 4-chloro-2-fluoro-5-nitrobenzoate. We will move beyond simple procedural outlines to delve into the mechanistic underpinnings of its key reactions, offering field-proven protocols and explaining the causality behind experimental choices. This document is designed for researchers and drug development professionals seeking to leverage this powerful intermediate for the construction of novel and complex molecular architectures.
| Chemical Properties | |
| IUPAC Name | methyl 4-chloro-2-fluoro-5-nitrobenzoate |
| Molecular Formula | C₈H₅ClFNO₄ |
| Molecular Weight | 233.58 g/mol [1] |
| CAS Number | 85953-30-6[1][2] |
| Appearance | Typically a solid |
| Synonyms | 2-Chloro-4-fluoro-5-nitro-benzoic acid methyl ester[1] |
Section 1: The Chemistry of Reactivity - A Mechanistic Overview
The synthetic potential of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is dictated by the electronic nature of its substituents. The potent electron-withdrawing nitro group (-NO₂) is the primary activating feature. By resonance and inductive effects, it significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.
This activation is most pronounced at the ortho (C2) and para (C4) positions relative to the nitro group. Consequently, both the fluorine atom at C2 and the chlorine atom at C4 are primed for Nucleophilic Aromatic Substitution (SₙAr) . This reaction class is fundamental to the utility of this molecule and proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.[3] The presence of strong electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy of the reaction.[3][4]
Beyond SₙAr, the nitro group itself is a versatile functional handle that can be readily reduced to a primary amine (-NH₂). This transformation is a cornerstone of synthetic chemistry, converting an electron-withdrawing group into a potent electron-donating group and providing a key site for further derivatization, such as amide bond formation or cyclization reactions.[5][6]
Section 2: Core Synthetic Applications & Protocols
This section details validated protocols for the key transformations of Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Nucleophilic Aromatic Substitution (SₙAr) Reactions
A critical aspect of using this building block is controlling the regioselectivity of the SₙAr reaction. Both halogens are activated; however, the C-F bond is generally more polarized and the fluorine is a better leaving group in many SₙAr contexts. The ortho-nitro group provides powerful activation at C2. Conversely, the C4 position is less sterically hindered. This competition allows for selective functionalization through careful choice of nucleophile and reaction conditions.
Protocol 1: Selective SₙAr with an Amine Nucleophile
This protocol provides a general method for the substitution of the C4-chloro or C2-fluoro group with a primary or secondary amine. The choice of solvent and temperature is critical for controlling selectivity.
-
Objective: To synthesize N-substituted aminonitrobenzoate derivatives.
-
Causality: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to solubilize the reagents and facilitate the formation of the charged Meisenheimer complex. A base is required to neutralize the HX formed during the reaction, driving the equilibrium towards the product. Milder conditions (room temperature to ~80 °C) often favor substitution at the more activated C2-F position, while higher temperatures may be required for substitution at the C4-Cl position, though this can vary depending on the nucleophile.
Materials:
-
Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO (approx. 0.2-0.5 M).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (2.0 eq).
-
Stir the reaction mixture at the desired temperature (start at room temperature and heat to 50-100 °C if necessary).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted product.
Reduction of the Nitro Group
The conversion of the nitro group to an aniline is a pivotal step for building complexity, particularly for synthesizing heterocyclic compounds or introducing amide linkages. The choice of reduction method is critical to ensure chemoselectivity, preserving other functional groups.
Protocol 2: Catalytic Transfer Hydrogenation with Iron
This is a classic, robust, and cost-effective method for nitro group reduction that avoids the use of high-pressure hydrogen gas and is tolerant of many functional groups, including halogens.[5]
-
Objective: To chemoselectively reduce the nitro group to an amine.
-
Causality: In an acidic or neutral aqueous medium, elemental iron acts as a single-electron donor to reduce the nitro group. Ammonium chloride serves as a mild proton source and electrolyte. The reaction is heterogeneous, requiring vigorous stirring to ensure good mixing.
Materials:
-
Substituted nitrobenzoate (from Protocol 1) (1.0 eq)
-
Iron powder (<325 mesh) (3-5 eq)
-
Ammonium chloride (NH₄Cl) (3-5 eq)
-
Ethanol/Water solvent mixture (e.g., 4:1)
-
Celite®
-
Ethyl acetate (EtOAc)
Step-by-Step Procedure:
-
In a round-bottom flask, suspend the nitrobenzoate starting material (1.0 eq) in the ethanol/water mixture.
-
Add ammonium chloride (3-5 eq) and iron powder (3-5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC. The disappearance of the yellow color of the nitro compound and the consumption of the starting material typically indicates completion (usually 1-4 hours).
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the hot mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aniline, which can be purified further if necessary.
| Method Comparison for Nitro Reduction | |||
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C | Very clean, high yield, simple workup. | Requires specialized hydrogenation equipment; can reduce other functional groups (alkenes, alkynes). |
| Metal-Mediated (Fe) | Fe, NH₄Cl or Acetic Acid | Cost-effective, robust, good chemoselectivity for halogens.[5] | Requires filtration of fine iron salts; can be less "clean" than hydrogenation. |
| Metal-Mediated (SnCl₂) | SnCl₂·2H₂O, HCl/EtOH | Effective and generally high-yielding. | Stoichiometric tin salts must be removed during workup, which can be cumbersome. |
Tandem Reactions: Building Heterocyclic Scaffolds
The true power of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is realized in multi-step syntheses where its functional handles are manipulated sequentially to build complex heterocyclic systems, which are privileged structures in medicinal chemistry.[7]
Application Example: Synthesis of a Benzimidazole Derivative
This workflow demonstrates how SₙAr and nitro reduction can be combined to prepare a versatile benzimidazole scaffold.
-
Step A: SₙAr Reaction. React Methyl 4-chloro-2-fluoro-5-nitrobenzoate with a primary amine (R-NH₂) under conditions that favor substitution at the C4-chloro position. This yields an N-substituted-2-fluoro-5-nitrobenzoate intermediate.
-
Step B: Nitro Reduction. The resulting nitro compound is then reduced to the corresponding aniline using a chemoselective method like the iron/ammonium chloride protocol. This creates an ortho-fluoro-diamine system.
-
Step C: Cyclization. The ortho-diamine intermediate can then be cyclized. While the ester could be used, it's often more practical to first hydrolyze the ester to the carboxylic acid. The acid can then be coupled with another amine, followed by cyclization, or undergo other cyclization reactions. A common route involves reacting the diamine with an aldehyde or carboxylic acid derivative to form the imidazole ring.
This modular approach, starting from a single, versatile building block, allows for the rapid generation of diverse libraries of compounds for screening in drug discovery programs.[7]
Conclusion
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a predictable and controllable platform for a range of high-value synthetic transformations. By mastering the interplay of Nucleophilic Aromatic Substitution and nitro group reduction, researchers can efficiently access complex diamine intermediates, which are gateways to diverse heterocyclic systems. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists and developers to unlock the full potential of this exceptional chemical building block in their pursuit of novel organic molecules.
References
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Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science, 15(1), 20–28. [Link]
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PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. [Link]
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PubChemLite. (2025). Methyl 2-chloro-4-fluoro-5-nitrobenzoate (C8H5ClFNO4). Université du Luxembourg. [Link]
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Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
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Experimental procedures for nitration reactions involving substituted benzoates
An Application Guide to the Regioselective Nitration of Substituted Benzoates
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental procedures for the nitration of substituted benzoates. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that protocols are understood, adaptable, and safely executed. Our focus is on synthesizing technical accuracy with field-proven insights to create a self-validating system for laboratory application.
Part 1: Theoretical Principles: The Causality of Nitration
Aromatic nitration is a cornerstone of organic synthesis, pivotal in the creation of valuable intermediates for pharmaceuticals, dyes, and explosives.[1][2] The reaction is a classic example of electrophilic aromatic substitution (EAS), where a nitro group (-NO₂) replaces a hydrogen atom on the aromatic ring.[3][4]
The Electrophile: Generation of the Nitronium Ion
The nitration of an aromatic ring requires a potent electrophile, as the stable benzene ring is not reactive toward nitric acid alone. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by reacting concentrated nitric acid with concentrated sulfuric acid.[5][6] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3][5]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ [7]
This equilibrium lies at the heart of the reaction, and the choice of strong acids is critical for generating a sufficient concentration of the nitronium ion to drive the substitution.
Mechanism of Electrophilic Aromatic Substitution
The substitution process occurs in two primary steps:
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step of the reaction.[8]
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group. This action restores the aromaticity of the ring, yielding the nitroaromatic product.[6]
Caption: Figure 1: General Mechanism of Nitration.
Regioselectivity: The Role of the Benzoate Substituent
When the aromatic ring is already substituted, as in the case of benzoates, the existing substituent dictates the position of the incoming nitro group. The ester group (-COOR) of a benzoate is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and resonance effects.[9][10]
EWGs decrease the electron density of the aromatic ring, making it less reactive towards electrophiles than benzene itself. This effect is known as deactivation.[10][11] More importantly, this deactivation is not uniform across the ring. The ortho and para positions are significantly more deactivated than the meta position.[9] Consequently, the electrophilic attack of the nitronium ion occurs preferentially at the less deactivated meta position.[3] This makes the ester group a meta-director , leading to the predominant formation of the 3-nitrobenzoate isomer.[1][7]
Part 2: Experimental Protocol: Synthesis of Methyl 3-Nitrobenzoate
This protocol details a reliable method for the nitration of methyl benzoate. The causality for key steps is explained to provide a deeper understanding of the procedure.
Materials and Reagents
| Reagent/Material | Quantity | Purpose/Rationale |
| Methyl Benzoate | 2.0 g (1.82 mL) | Starting aromatic substrate. |
| Conc. Sulfuric Acid (H₂SO₄) | ~8.0 cm³ | Catalyst to generate NO₂⁺; solvent.[3] |
| Conc. Nitric Acid (HNO₃) | ~3.0 cm³ | Source of the nitro group. |
| Crushed Ice | ~50 g | To quench the reaction and precipitate the product.[1] |
| Deionized Water (cold) | As needed | To wash the crude product and remove acid impurities. |
| Ethanol or Methanol | As needed | Recrystallization solvent to purify the final product.[12] |
| 50/100 cm³ Conical Flasks | 2 | Reaction vessel and for preparing the nitrating mix. |
| Glass Dropping Pipette | 1 | For controlled, slow addition of the nitrating mixture. |
| Ice-Water Bath | 1 | To control the reaction temperature and prevent byproducts.[13] |
| Buchner Funnel & Flask | 1 | For vacuum filtration to isolate the solid product. |
| Hot Plate | 1 | For safe heating of flammable recrystallization solvent.[1] |
Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow.
1. Preparation of the Reaction Mixture:
-
Weigh 2.0 g of methyl benzoate into a 50 cm³ conical flask.[1]
-
Place the flask in an ice-water bath. Slowly and with constant swirling, add 4.0 cm³ of concentrated sulfuric acid. The acid is added to the ester to ensure proper mixing and to begin cooling the substrate solution.[1]
2. Preparation of the Nitrating Mixture:
-
In a separate dry test tube or small flask, carefully combine 3.0 cm³ of concentrated nitric acid and 3.0 cm³ of concentrated sulfuric acid. Causality : This must be done cautiously and cooled in the ice bath, as the generation of the nitronium ion is an exothermic process.[1][7] This mixture should be prepared fresh and kept cold.[1]
3. The Nitration Reaction:
-
Using a dropping pipette, add the cold nitrating mixture to the cold methyl benzoate solution very slowly (dropwise) over approximately 15 minutes.[1]
-
Critical Control Point : Maintain the temperature of the reaction mixture below 10°C (ideally below 6°C) throughout the addition.[1][13] Vigorous swirling or magnetic stirring is essential. Causality : Low temperatures are crucial to prevent the formation of dinitrated byproducts and reduce oxidative side reactions.[14]
4. Reaction Completion:
-
Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for about 15 minutes to ensure the reaction goes to completion.[1]
5. Product Isolation (Quenching & Filtration):
-
Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker.[15] Causality : This step quenches the reaction by diluting the acid and drastically lowering the temperature. The organic product, being insoluble in water, precipitates out as a solid.[1][16]
-
Stir the ice mixture until all the ice has melted.
-
Collect the solid crude product by vacuum filtration using a Buchner funnel.[5]
-
Wash the crystals on the filter paper with a small amount of ice-cold water to remove residual acid, then with a small amount of ice-cold methanol or ethanol to remove some impurities like the ortho-isomer.[5][14]
6. Purification by Recrystallization:
-
Transfer the crude solid to a clean conical flask.
-
Add a minimum amount of hot ethanol or methanol and heat gently on a hot plate until the solid just dissolves.[12] Causality : Using the minimum volume of hot solvent ensures that the solution becomes supersaturated upon cooling, allowing the desired product to crystallize while impurities remain dissolved.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[12]
-
Collect the purified crystals by vacuum filtration and allow them to dry completely, for instance, in a low-temperature oven (~50°C).[12]
Part 3: Characterization and Data Analysis
Assessing the purity and identity of the final product is a critical step.
| Parameter | Technique | Expected Result for Methyl 3-Nitrobenzoate | Rationale/Interpretation |
| Purity & Identity | Melting Point | 78°C[17] | A sharp melting point close to the literature value indicates high purity. A broad or depressed range suggests impurities. |
| Functional Groups | IR Spectroscopy | ~1725 cm⁻¹ (C=O, ester)~1530 & 1350 cm⁻¹ (N-O, nitro)~1280 cm⁻¹ (C-O, ester)[18] | Confirms the presence of the key functional groups in the final product. |
| Structure | ¹H NMR Spectroscopy | Aromatic protons will be shifted downfield due to the electron-withdrawing effects of both the ester and nitro groups. The symmetry of methyl benzoate is lost, leading to more complex splitting patterns.[6] | Provides detailed structural information and confirms the meta substitution pattern. |
| Yield | Gravimetric | Theoretical Yield: ~2.64 g | The percent yield ((actual yield / theoretical yield) x 100) quantifies the efficiency of the synthesis. |
Part 4: Safety and Hazard Management
Nitration reactions involve highly corrosive and reactive substances. Strict adherence to safety protocols is mandatory.
-
Engineering Controls : All procedures must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[19][20] A safety shower and eyewash station must be readily accessible.[21]
-
Personal Protective Equipment (PPE) : Always wear chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[19][20]
-
Reagent Handling :
-
Concentrated Acids (H₂SO₄ and HNO₃) : Both are extremely corrosive and can cause severe burns upon contact.[19][22] Always add acid to water (or, in this case, the more concentrated acid to the less concentrated one or substrate solution) slowly and with cooling to dissipate heat.
-
Nitrating Mixture : This mixture is highly reactive and a strong oxidizing agent. Avoid contact with combustible materials.[23]
-
-
Emergency Procedures :
-
Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[19][21]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[19]
-
Spills : Neutralize small acid spills with a suitable agent like sodium bicarbonate. For larger spills, evacuate the area and follow institutional emergency procedures.[20]
-
References
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Royal Society of Chemistry. Nitration of methyl benzoate. RSC Education. Link
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University of California, Irvine. NITRATION OF METHYL BENZOATE. Department of Chemistry. Link
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University of Massachusetts Boston. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Department of Chemistry. Link
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Organic Syntheses. Methyl m-nitrobenzoate. Link
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Scribd. Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Link
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WebAssign. Experiment 5 - Nitration of Methyl Benzoate. Link
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Scribd. Methyl m-Nitrobenzoate Synthesis. Link
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BenchChem. Controlling regioselectivity in aromatic nitration reactions. Link
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Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Link
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Google Patents. US4506089A - Preparation of methyl m-nitrobenzoate. Link
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Scribd. Nitration Mechanism of Methyl Benzoate. Link
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University of Washington. NITRIC ACID SAFETY. Environmental Health & Safety. Link
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VelocityEHS. Nitric Acid Safety Tips & Health Hazards. Link
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Fisher Scientific. Safety Data Sheet - Nitric Acid. Link
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Lab Pro Inc. Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines. Link
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Columbus Chemical. Safety Data Sheet - Sulfuric Acid / Nitric Acid. Link
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The Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Link
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YouTube. Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Link
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Wikipedia. Electrophilic aromatic directing groups. Link
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Scribd. The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Link
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ResearchGate. (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Link
-
PubMed. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Link
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Google Patents. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Link
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ACS Publications. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. Link
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Save My Exams. Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Link
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YouTube. Determining Directing Effects in Electrophilic Aromatic Substitutions. Link
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Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Link
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YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Link
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University of South Alabama. Preparation of Methyl 3-nitrobenzoate. Link
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National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. Link
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Prezi. Nitration of Methyl Benzoate. Link
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Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. Link
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ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review. Link
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ACS Publications. Industrial and Laboratory Nitrations. Link
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ChemicalBook. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum. Link
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BenchChem. Troubleshooting guide for nitration reactions. Link
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St. Norbert College. Nitration of Substituted Aromatic Rings and Rate Analysis. Link
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ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Link
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Google Patents. US5763697A - Process for the nitration of aromatic compounds. Link
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University of Wisconsin-Waukesha. Spectroscopy and Spectrometry Problem Set 3. Link
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Chemistry Steps. Nitration of Benzene. Link
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Google Patents. US3221062A - Nitration process. Link
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Application Notes and Protocols: The Strategic Role of Methyl 4-chloro-2-fluoro-5-nitrobenzoate in Advanced Dye Synthesis
Introduction: A Versatile Building Block for High-Performance Colorants
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a highly functionalized aromatic compound poised for significant applications in the synthesis of high-performance dyes. Its utility stems from a unique combination of reactive sites: two distinct halogen atoms (chlorine and fluorine) activated by a potent electron-withdrawing nitro group, and a methyl ester for further derivatization. This molecular architecture renders it an excellent substrate for sequential nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern dye chemistry. The strategic positioning of the nitro group ortho and para to the halogens significantly enhances the electrophilicity of the aromatic ring, facilitating the displacement of the chloro and fluoro groups by a wide range of nucleophiles. This reactivity profile opens avenues for the creation of diverse and complex dye structures, particularly in the realm of disperse and azo dyes, where attributes like high lightfastness, thermal stability, and specific color targets are paramount.
While direct synthesis of commercially named dyes from this specific intermediate is not extensively documented in publicly available literature, its structural motifs are present in various patented dye classes. The principles of its reactivity are well-established, allowing for the confident development of synthetic protocols for novel colorants. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the chemical rationale and practical methodologies for utilizing Methyl 4-chloro-2-fluoro-5-nitrobenzoate in the synthesis of advanced dye molecules.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is crucial for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 85953-30-6 | [1] |
| Molecular Formula | C₈H₅ClFNO₄ | [1] |
| Molecular Weight | 233.58 g/mol | [1] |
| Appearance | Solid | - |
| Reactivity | Highly susceptible to nucleophilic aromatic substitution | [2] |
The key to the synthetic utility of Methyl 4-chloro-2-fluoro-5-nitrobenzoate lies in the hierarchical reactivity of its two halogen atoms. The fluorine atom at the 2-position and the chlorine atom at the 4-position are both activated towards nucleophilic attack by the electron-withdrawing nitro group at the 5-position. Generally, in SNAr reactions, fluoride is a better leaving group than chloride due to the higher electronegativity of fluorine, which leads to a more polarized C-F bond and greater stabilization of the negative charge in the transition state. This differential reactivity can be exploited to achieve selective, sequential substitutions, allowing for the introduction of different functionalities onto the aromatic ring in a controlled manner.
Synthetic Workflow for Dye Synthesis: A Conceptual Overview
The general strategy for employing Methyl 4-chloro-2-fluoro-5-nitrobenzoate in dye synthesis involves one or two sequential SNAr reactions with appropriate nucleophiles, which will form the chromophoric system of the final dye.
Caption: General workflow for dye synthesis using Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Application Protocol 1: Synthesis of a High-Performance Monoazo Disperse Dye
This protocol outlines the synthesis of a novel monoazo disperse dye, leveraging the reactivity of Methyl 4-chloro-2-fluoro-5-nitrobenzoate with a substituted aniline as the coupling component. The resulting dye is anticipated to exhibit good lightfastness and affinity for polyester fibers.
Step 1: Synthesis of the Diazo Component Precursor
The initial step involves the nucleophilic substitution of the more reactive halogen on Methyl 4-chloro-2-fluoro-5-nitrobenzoate with an appropriate amine, followed by reduction of the nitro group to prepare the primary aromatic amine required for diazotization. For this example, we will use N,N-diethylaniline as the nucleophile.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Nucleophilic Substitution: Add N,N-diethylaniline (1.1 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography.
-
Nitro Group Reduction: The isolated intermediate is then subjected to reduction of the nitro group to an amine. A standard procedure involves dissolving the compound in ethanol and carrying out catalytic hydrogenation using Pd/C as the catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.
-
Purification: After the reduction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The resulting primary aromatic amine is purified by recrystallization or column chromatography.
Step 2: Diazotization and Azo Coupling
The synthesized primary aromatic amine is then diazotized and coupled with a suitable coupling component to form the final azo dye.
Protocol:
-
Diazotization: Dissolve the purified primary aromatic amine (1.0 eq.) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0 eq.) in water is then added dropwise while maintaining the temperature below 5 °C. The completion of diazotization can be tested using starch-iodide paper.
-
Coupling: In a separate vessel, dissolve the coupling component (e.g., a substituted naphthol or an active methylene compound, 1.0 eq.) in an alkaline solution (e.g., aqueous sodium hydroxide). Cool this solution to 0-5 °C.
-
Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range to facilitate coupling. A colored precipitate of the azo dye will form.
-
Isolation and Purification: The precipitated dye is collected by filtration, washed with water until the filtrate is neutral, and then dried. The final dye can be purified by recrystallization from a suitable solvent.
Sources
Application Notes and Protocols: A Step-by-Step Synthesis Guide for Derivatives of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from the strategic placement of three key functional groups on the benzene ring: a nitro group, and two different halogen atoms (chloro and fluoro). The strong electron-withdrawing nature of the nitro group, positioned ortho to the chlorine atom and para to the fluorine atom, significantly activates the C4-chloro position for nucleophilic aromatic substitution (SNAr). This, combined with the potential for palladium-catalyzed cross-coupling reactions and the facile reduction of the nitro group, opens up a diverse array of synthetic possibilities.
This guide provides an in-depth exploration of the primary synthetic transformations involving Methyl 4-chloro-2-fluoro-5-nitrobenzoate. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols for key derivatizations, and present data in a clear, comparative format. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical steps required to effectively utilize this versatile intermediate in their synthetic endeavors.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Scientific Principle & Rationale
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of activated aryl halides. The reaction proceeds via a two-step addition-elimination mechanism.[2] In the case of Methyl 4-chloro-2-fluoro-5-nitrobenzoate, a nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine atom. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge of this complex is effectively delocalized by the potent electron-withdrawing nitro group at the C5 position.[3] In the subsequent elimination step, the chloride ion, a good leaving group, is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The fluorine at C2 also contributes to the electrophilicity of the C4 position, though its primary role is often as a modulating group for the electronic properties of the final molecule. This inherent reactivity makes the selective displacement of the C4-chloro group a highly efficient and predictable transformation.
Caption: General mechanism of the SNAr reaction at the C4 position.
Experimental Protocol 1: Synthesis of a C4-Anilino Derivative
This protocol details the synthesis of Methyl 2-fluoro-5-nitro-4-(phenylamino)benzoate.
Materials:
-
Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-chloro-2-fluoro-5-nitrobenzoate and potassium carbonate.
-
Add anhydrous DMF to dissolve the reactants.
-
Add aniline to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 1g scale reaction).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure C4-anilino derivative.
Data Summary for SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 80-90 | 85-95 |
| Benzylamine | DIPEA | Acetonitrile | 70-80 | 90-98 |
| Sodium Methoxide | - | Methanol | Reflux | 80-90 |
| Phenol | K₂CO₃ | DMF | 90-100 | 75-85 |
| Thiophenol | Cs₂CO₃ | Acetonitrile | 60-70 | 88-96 |
Part 2: Palladium-Catalyzed Cross-Coupling at the C4-Position
While SNAr is highly effective for many nucleophiles, palladium-catalyzed cross-coupling reactions offer a broader scope, particularly for the formation of carbon-carbon and carbon-nitrogen bonds with more sterically hindered or electronically diverse partners.[4][5]
Suzuki-Miyaura Coupling for C-C Bond Formation
Scientific Principle & Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][7] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7] This reaction is known for its high functional group tolerance.[8]
Experimental Protocol 2.1: Synthesis of a C4-Aryl Derivative
This protocol describes the synthesis of Methyl 4-phenyl-2-fluoro-5-nitrobenzoate.
Materials:
-
Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene/Water mixture (e.g., 4:1)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine Methyl 4-chloro-2-fluoro-5-nitrobenzoate, phenylboronic acid, and sodium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the degassed mixture.
-
Heat the reaction to 90-100 °C under an inert atmosphere and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired biaryl product.
Buchwald-Hartwig Amination for C-N Bond Formation
Scientific Principle & Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[4][9] This reaction has become a premier method for synthesizing aryl amines, often succeeding where traditional SNAr reactions fail, especially with less nucleophilic amines or for constructing sterically congested C-N bonds.[4] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of phosphine ligand is critical for the reaction's success.[9][10]
Experimental Protocol 2.2: Synthesis of a C4-Amino Derivative
Materials:
-
Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 eq)
-
Desired amine (e.g., morpholine) (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by Methyl 4-chloro-2-fluoro-5-nitrobenzoate and the amine.
-
Seal the tube and heat the mixture to 100-110 °C for 12-18 hours.
-
Monitor the reaction for the disappearance of starting material.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Palladium-catalyzed cross-coupling pathways from the starting material.
Part 3: Reduction of the C5-Nitro Group
The conversion of the nitro group to a primary amine is a fundamental transformation that dramatically alters the electronic properties of the aromatic ring and provides a new handle for further functionalization.[11][12] This reduction converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[11]
Scientific Principle & Rationale
A variety of methods are available for the reduction of aromatic nitro groups.[13] Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using a metal in acid (e.g., Fe, Sn, or Zn with HCl).[11][14] The choice of reagent is crucial to ensure chemoselectivity, especially in the presence of other reducible functional groups like the methyl ester. Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a mild and effective reagent for this transformation, often preserving the ester and halogen functionalities.[14]
Experimental Protocol 3: Synthesis of Methyl 5-amino-4-chloro-2-fluorobenzoate
Materials:
-
A C4-substituted derivative of Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the nitro-containing starting material in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O portion-wise to the solution. The reaction can be exothermic.
-
Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by pouring it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of Celite to remove the inorganic solids, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the aniline product, which can be further purified by crystallization or chromatography if necessary.
Sources
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- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Scalable Synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Introduction
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a key chemical intermediate, primarily utilized in the synthesis of agrochemicals and pharmaceuticals. Its structural complexity, featuring a polysubstituted aromatic ring, demands a robust and scalable synthetic process to ensure high purity and yield, which are critical for its application in the manufacturing of high-value products such as the herbicide saflufenacil.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound, focusing on practical, field-proven methodologies. We will explore multiple synthetic strategies, offering a comparative analysis to aid in selecting the most suitable route based on available resources, scale, and desired product quality.
Comparative Analysis of Scalable Synthetic Routes
The industrial production of Methyl 4-chloro-2-fluoro-5-nitrobenzoate can be approached through several strategic pathways. The choice of a particular route is often a balance between raw material cost, process safety, waste management, and overall yield. Three primary scalable methods have been identified and are detailed below.
| Synthetic Route | Starting Material | Key Advantages | Key Challenges | Reported Overall Yield |
| Route 1 | 2-chloro-4-fluorobenzoic acid | Direct, fewer steps. | Handling of solid starting material can be challenging at scale; potential for isomeric impurities.[3] | Variable, can be lower due to purification losses. |
| Route 2 | 2-chloro-4-fluorobenzotrichloride | Liquid starting material is easier to handle in industrial settings; can lead to high purity product.[3] | Requires a hydrolysis step; may involve harsher reaction conditions. | High, with molar yields for hydrolysis reported at 82-91%.[3] |
| Route 3 | 2-chloro-4-fluorotoluene | High overall yield; milder reaction conditions; less waste generation; suitable for industrial production.[4] | Multi-step process involving photochlorination, which requires specialized equipment. | >80%[4] |
Synthetic Pathways Overview
The following diagrams illustrate the core transformations in the three scalable synthesis routes for Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Caption: A logical workflow for ensuring safety during scalable nitration processes.
Analytical Methods for Quality Control
To ensure the final product meets the required specifications, robust analytical methods are essential for monitoring reaction progress and assessing final purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for monitoring the progress of the nitration and esterification reactions. It allows for the quantification of the starting material, product, and any isomeric impurities. * Gas Chromatography (GC): GC is particularly useful for monitoring the progress of the photochlorination step in Route 3 and the nitration and hydrolysis of the benzotrichloride derivative in Route 2. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and intermediates.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds.
Conclusion
The scalable synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a critical process for the production of valuable agrochemicals and pharmaceuticals. The choice of the optimal synthetic route depends on a careful evaluation of factors such as starting material availability and cost, process safety, and desired product purity. The protocols and safety considerations outlined in this document provide a comprehensive guide for researchers and process chemists to develop a robust and efficient manufacturing process for this important chemical intermediate.
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
-
Aromatic nitration with nitric acid and trifluoromethanesulfonic acid | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Nitration reaction safety - YouTube. (URL: [Link])
-
A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. (URL: [Link])
- US20250115560A1 - A new process of saflufenacil production using novel intermediates - Google P
-
Supporting Information - CDC Stacks. (URL: [Link])
-
New and convergent synthesis of saflufenacil - ResearchGate. (URL: [Link])
-
Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling | Request PDF - ResearchGate. (URL: [Link])
- CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google P
- CN112574126A - Preparation method of saflufenacil intermediate - Google P
-
WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (URL: [Link])
-
WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (URL: [Link])
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2-Chloro-4-fluoro-5-nitrobenzoic acid. (URL: [Link])
- CN111848406B - Preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde. (URL: )
-
Methyl 5-chloro-2-nitrobenzoate - PMC - NIH. (URL: [Link])
-
Efficient and Practical Synthesis of Saflufenacil | Request PDF - ResearchGate. (URL: [Link])
-
[PDF] Efficient and Practical Synthesis of Saflufenacil - Semantic Scholar. (URL: [Link])
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (URL: [Link])
-
Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem. (URL: [Link])
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (URL: [Link])
-
Methyl 4-chloro-3-nitrobenzoate - PMC - NIH. (URL: [Link])
-
Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1 - ResearchGate. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate (CAS No. 1070893-15-0), a key intermediate in pharmaceutical and fine chemical manufacturing.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to optimize both yield and purity.
This document is structured into two primary synthetic routes, each with dedicated troubleshooting guides and frequently asked questions.
-
Part 1: Synthesis via Nitration (Nitration of Methyl 4-chloro-2-fluorobenzoate)
-
Part 2: Synthesis via Esterification (Esterification of 4-chloro-2-fluoro-5-nitrobenzoic acid)
Part 1: Synthesis via Electrophilic Aromatic Substitution (Nitration Route)
This approach involves the direct nitration of the parent ester, Methyl 4-chloro-2-fluorobenzoate. The success of this route hinges on precise control over the electrophilic aromatic substitution reaction to ensure high regioselectivity and minimize byproduct formation.[3]
Frequently Asked Questions (FAQs): Nitration Route
Q1: What is the underlying mechanism for the nitration of Methyl 4-chloro-2-fluorobenzoate?
A: The reaction is a classic electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4][5] The aromatic ring of the methyl 4-chloro-2-fluorobenzoate then acts as a nucleophile, attacking the nitronium ion.[6] A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.[6]
Q2: Why is the nitro group directed to the C-5 position?
A: The regioselectivity is determined by the combined directing effects of the substituents on the benzene ring. The chloro (C-4) and fluoro (C-2) groups are ortho-, para-directing activators (though deactivating overall due to induction). The methyl ester group (C-1) is a meta-director. The C-5 position is ortho to the fluorine atom and meta to the ester group. The powerful ortho-, para-directing influence of the halogens, particularly the fluorine at C-2, predominantly directs the incoming electrophile to the C-5 position, which is the least sterically hindered and electronically favorable position.
Q3: What are the standard nitrating conditions for this type of substrate?
A: A mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is standard.[3][7] The reaction is highly exothermic and requires strict temperature control, typically between 0-10°C, to prevent side reactions.[8]
Troubleshooting Guide: Nitration Route
Q: My reaction yield is consistently low. What are the likely causes and solutions?
A: Low yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure you are monitoring the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Improper Temperature Control: If the temperature is too low, the reaction rate will be impractically slow. Conversely, if it is too high (e.g., >15°C), side reactions like dinitration can occur, consuming your desired product.
-
Solution: Maintain the reaction temperature strictly between 0-10°C during the addition of the nitrating mixture and for the duration of the reaction.[8] Use a jacketed reactor or an ice-salt bath for better temperature management.
-
-
Losses During Workup: Significant product can be lost during the quenching and extraction phases.
-
Solution: When quenching the reaction by pouring it onto ice, ensure the ice quantity is sufficient to keep the temperature low.[9] During extraction, use an appropriate solvent (e.g., ethyl acetate or dichloromethane) and perform multiple extractions to ensure complete recovery from the aqueous layer.
-
Q: I'm observing significant amounts of an isomeric byproduct. How can I improve regioselectivity?
A: The formation of other isomers, though less common for this specific substrate, can occur if conditions are not optimal.
-
Cause: The primary cause is often elevated reaction temperature, which can reduce the selectivity of the electrophilic attack.
-
Solution: The most effective solution is stringent temperature control, as mentioned above. Additionally, the rate of addition of the nitrating mixture is critical. Add the mixed acids dropwise to the substrate solution to avoid localized temperature spikes. Vigorous stirring is also essential to maintain homogeneity.
Q: My final product is an oily substance instead of a solid, or it appears yellow. What does this indicate?
A: This often points to the presence of impurities, most commonly dinitrated byproducts or unreacted starting material.
-
Dinitration: If the reaction temperature exceeds the optimal range (e.g., above 15-20°C), dinitration can occur, leading to oily, often yellow, impurities.
-
Unreacted Starting Material: Incomplete reaction will leave behind the starting ester, which can depress the melting point and result in an oily product.
-
Nitrophenolic Compounds: Trace amounts of water can lead to hydrolysis of the ester and potential formation of nitrophenols under harsh acidic conditions, which are often colored.[8]
-
Solution: First, confirm the identity of the impurity via analytical methods (NMR, GC-MS). For dinitrated compounds, prevention through temperature control is key. For purification, recrystallization is often effective. A wash with a cold solvent like methanol can sometimes remove more soluble impurities.[8] If nitrophenols are suspected, a wash of the organic extract with a mild aqueous base like sodium bicarbonate can help remove these acidic impurities.[10]
-
Experimental Protocol: Nitration of Methyl 4-chloro-2-fluorobenzoate
-
Reactor Setup: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and dropping funnel, add Methyl 4-chloro-2-fluorobenzoate (1.0 eq).
-
Dissolution: Add concentrated sulfuric acid (98%, ~3-4 volumes) and stir while cooling the mixture to 0-5°C.
-
Nitrating Mixture Preparation: In a separate, cooled vessel, slowly add concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (98%, ~1 volume) while maintaining the temperature below 10°C.
-
Addition: Add the prepared nitrating mixture dropwise to the reactor over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[3]
-
Reaction: Stir the mixture at 5-10°C for 1-2 hours, monitoring by TLC/HPLC until completion.
-
Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.[9]
-
Isolation: The solid product will precipitate. Isolate the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.[11]
-
Purification: Dry the crude solid. Recrystallize from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain pure Methyl 4-chloro-2-fluoro-5-nitrobenzoate.[8]
Data Summary: Nitration Route Parameters
| Parameter | Recommended Value | Rationale / Citation |
| Substrate | Methyl 4-chloro-2-fluorobenzoate | Starting material for direct nitration. |
| Nitrating Agent | HNO₃ / H₂SO₄ | Generates the active NO₂⁺ electrophile.[7] |
| Molar Ratio (HNO₃) | 1.1 - 1.2 equivalents | Ensures complete reaction while minimizing dinitration. |
| Reaction Temperature | 0 - 10°C | Critical for regioselectivity and preventing side reactions.[8] |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion; monitor via TLC/HPLC. |
| Workup | Ice quench, filtration | Standard procedure for isolating solid nitroaromatic products.[9] |
Workflow Diagram: Nitration Route
Caption: Workflow for the synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate via nitration.
Part 2: Synthesis via Fischer Esterification
This alternative route involves the acid-catalyzed esterification of 4-chloro-2-fluoro-5-nitrobenzoic acid with methanol. This is an equilibrium-driven reaction, and success depends on shifting the equilibrium towards the product side.[12]
Frequently Asked Questions (FAQs): Esterification Route
Q1: What is the mechanism of Fischer Esterification?
A: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄), which makes the carbonyl carbon more electrophilic.[13] The nucleophilic oxygen of the alcohol (methanol) then attacks this activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.[12]
Q2: Why is an acid catalyst necessary?
A: The acid catalyst plays a crucial role in activating the carboxylic acid. Without it, the carbonyl carbon is not sufficiently electrophilic to be attacked by the neutral alcohol nucleophile, and the reaction would proceed at an extremely slow rate.[13]
Q3: This is an equilibrium reaction. How can I drive it to completion and maximize my yield?
A: According to Le Châtelier's principle, the equilibrium can be shifted to favor the products by either using a large excess of one of the reactants (typically the cheaper one, methanol) or by removing one of the products as it is formed (in this case, water).[13] Using excess methanol is the most common strategy in a laboratory setting.[14] For larger scales, removing water using a Dean-Stark apparatus with a co-solvent like toluene can be effective.[12]
Troubleshooting Guide: Esterification Route
Q: My esterification reaction is very slow or does not go to completion.
A: This is a common issue related to the reaction equilibrium or catalyst activity.
-
Insufficient Catalyst: The amount of acid catalyst is critical. Too little will result in a slow reaction rate.
-
Solution: Ensure a sufficient catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) is used.[15]
-
-
Presence of Water: Any water in the reactants (especially the methanol or the starting acid) will shift the equilibrium back towards the starting materials.
-
Solution: Use anhydrous methanol and ensure the starting carboxylic acid is thoroughly dried. If feasible, using molecular sieves in the reaction mixture can help sequester the water produced.[13]
-
-
Insufficient Heat: The reaction typically requires heating to reflux to proceed at a reasonable rate.
-
Solution: Ensure the reaction is heated to a steady reflux (around 65°C for methanol) for an adequate duration (4-6 hours is common).[16] Monitor by TLC to confirm the disappearance of the starting acid.
-
Q: The yield is low even though the reaction went to completion.
A: Low yield in this case is often due to losses during the workup and purification steps.
-
Cause: The product ester may have some solubility in the aqueous phase during washing. Additionally, neutralizing the excess acid catalyst with a base (like sodium bicarbonate solution) is a critical step that must be done carefully.
-
Solution: After removing the excess methanol, dissolve the residue in an organic solvent. Wash the organic layer carefully with saturated sodium bicarbonate solution to neutralize the acid, but avoid vigorous shaking that can lead to emulsions. Follow with a brine wash to help break any emulsions and remove excess water.[15] Ensure complete extraction from the aqueous phase.
Q: How do I effectively remove the unreacted carboxylic acid from my final product?
A: Unreacted 4-chloro-2-fluoro-5-nitrobenzoic acid is the most common impurity.
-
Cause: Incomplete reaction or insufficient shifting of the equilibrium.
-
Solution: The acidic nature of the starting material makes it easy to remove during the workup. A thorough wash of the organic solution (containing the ester product) with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃), will convert the carboxylic acid into its water-soluble carboxylate salt, which is then extracted into the aqueous layer.[15] Multiple washes may be necessary. The purity can be checked by TLC.
Experimental Protocol: Fischer Esterification
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq) and an excess of methanol (10-20 volumes).[16]
-
Catalyst Addition: With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (98%, ~0.1 eq).[15][16]
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting acid spot.[16]
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[15]
-
Workup: Dissolve the oily residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[15]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization from methanol if necessary.
Data Summary: Esterification Route Parameters
| Parameter | Recommended Value | Rationale / Citation |
| Substrate | 4-chloro-2-fluoro-5-nitrobenzoic acid | Precursor acid for esterification.[16] |
| Reagent | Methanol (excess) | Acts as both reactant and solvent; drives equilibrium.[14] |
| Catalyst | Conc. H₂SO₄ (catalytic) | Protonates the carbonyl to activate the substrate.[12][13] |
| Reaction Temperature | Reflux (~65°C) | Provides sufficient energy to overcome the activation barrier.[16] |
| Reaction Time | 4 - 8 hours | Allows the reaction to approach equilibrium; monitor via TLC. |
| Workup | Basic wash (e.g., NaHCO₃) | Removes the acid catalyst and unreacted starting material.[15] |
Workflow Diagram: Esterification Route
Caption: Workflow for the synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate via esterification.
References
- Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- Google Patents. (1947). US2430421A - Process for the purification of mononitro aromatic compounds.
-
Biosynce. (n.d.). Methyl 4-chloro-5-fluoro-2-nitrobenzoate CAS 1113049-81-2. Retrieved from [Link]
-
Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 66(9), 3833–3841. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Google Patents. (2024). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Reddit. (2021). Di-nitration troubleshooting. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]
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Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved from [Link]
-
Web Pages. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]
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Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]
-
YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Quora. (2018). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate (C8H5ClFNO4). Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. Retrieved from [Link]
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Common side products in the synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Technical Support Center: Synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Welcome to the technical support guide for the synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction, improve yield, and ensure the highest purity of your final product.
Visualizing the Synthetic Pathway and Potential Pitfalls
The synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate typically proceeds via the nitration of 2-chloro-4-fluorobenzoic acid followed by Fischer esterification. Understanding the main reaction pathway and where side reactions can occur is the first step in effective troubleshooting.
Caption: Synthetic route and common points of byproduct formation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying cause and provides actionable solutions.
Question 1: My final product is contaminated with a significant isomeric impurity. How do I identify it and adjust my protocol to minimize its formation?
Answer: The most common isomeric impurity is 2-chloro-4-fluoro-3-nitrobenzoic acid (or its methyl ester). Its formation is a direct consequence of the directing effects of the substituents on the starting aromatic ring.
-
Causality: In the nitration of 2-chloro-4-fluorobenzoic acid, all existing groups (ortho, para-directing -F and -Cl; meta-directing -COOH) direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions 3 and 5. While the 5-position is generally favored, the 3-position remains susceptible to attack, leading to the 3-nitro isomer. The ratio of these isomers is highly dependent on reaction conditions.
-
Identification:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are definitive. The aromatic proton coupling patterns for the 3-nitro and 5-nitro isomers will be distinct.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can separate the isomers (which have identical mass) and provide distinct retention times for quantification.
-
-
Solutions to Improve Regioselectivity:
-
Strict Temperature Control: This is the most critical parameter. Running the reaction at a lower temperature (e.g., 0°C or below) significantly enhances selectivity for the desired 5-nitro isomer by favoring the thermodynamically more stable product and reducing the activation energy available for the formation of the 3-nitro isomer.
-
Controlled Reagent Addition: Add the nitrating mixture (mixed acid) dropwise to the solution of the benzoic acid derivative. This maintains a low instantaneous concentration of the nitrating agent, suppressing less selective side reactions.
-
Purification: If isomer formation is unavoidable, separation can be achieved. A patented method involves adjusting the pH of a solution containing both acid isomers to selectively precipitate one, which could potentially be adapted for this separation.[1] Recrystallization from a carefully chosen solvent system can also enrich the desired isomer.
-
Question 2: My reaction mixture turns dark brown or black, resulting in a low yield of a tarry product. What is causing this decomposition?
Answer: The formation of dark, tarry substances is indicative of oxidative side reactions and decomposition of the aromatic material.
-
Causality: The nitrating mixture (concentrated nitric and sulfuric acids) is a powerful oxidizing agent. At elevated temperatures, it can oxidize the aromatic ring or other sensitive functional groups, leading to complex, high-molecular-weight byproducts and charring. This is particularly problematic if the reaction exotherm is not properly controlled.
-
Solutions to Prevent Tar Formation:
-
Maintain Low Temperatures: The reaction should be conducted in an ice bath to dissipate the heat generated during the exothermic nitration. Temperatures above the recommended range (e.g., >10-15°C) dramatically increase the rate of oxidative decomposition.
-
Ensure Purity of Starting Materials: Impurities in the initial 2-chloro-4-fluorobenzoic acid can be more susceptible to oxidation, initiating the decomposition process.
-
Controlled Addition and Efficient Stirring: Slow, dropwise addition of the nitrating agent into a well-stirred solution ensures that localized "hot spots" do not form, preventing localized temperature spikes that can trigger decomposition.[2]
-
Question 3: Analytical results show the presence of dinitrated species in my product. Why is this happening?
Answer: The presence of dinitrated byproducts indicates that the reaction conditions were too harsh, forcing a second nitration onto the already deactivated ring.
-
Causality: While the first nitro group deactivates the ring towards further electrophilic substitution, a second nitration can occur under sufficiently forcing conditions. This is driven by an excess of the nitrating agent, high concentrations of sulfuric acid, or elevated temperatures.
-
Solutions to Avoid Dinitration:
-
Precise Stoichiometry: Use a carefully measured amount of nitric acid. A slight excess may be needed to drive the reaction to completion, but a large surplus should be avoided.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed. Over-nitration is more likely to occur at higher temperatures.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material. Once it is consumed, proceed with the workup promptly to avoid over-reaction.
-
Question 4: My final product contains a significant amount of the unesterified carboxylic acid (2-chloro-4-fluoro-5-nitrobenzoic acid). What went wrong?
Answer: This issue points to a problem in the esterification step, which is a reversible equilibrium reaction.
-
Causality: The Fischer esterification reaction between a carboxylic acid and an alcohol produces an ester and water. The presence of water in the reaction mixture can push the equilibrium back towards the starting materials (hydrolysis).[3][4] This can be caused by:
-
Using wet methanol or sulfuric acid.
-
Incomplete removal of the water produced during the reaction.
-
Insufficient reaction time or catalyst amount.
-
-
Solutions for Complete Esterification:
-
Use Anhydrous Reagents: Ensure that the methanol and sulfuric acid used are dry.
-
Use Excess Alcohol: Employing methanol as the solvent ensures a large molar excess, which drives the equilibrium towards the product side according to Le Châtelier's principle.[5]
-
Remove Water: While difficult to do actively during reflux, ensuring the reaction goes to completion over an adequate time (e.g., 4-6 hours) is key. Some protocols may use a molecular sieve, though this is less common for simple reflux setups.[5]
-
Sufficient Catalyst: Ensure an adequate amount of sulfuric acid catalyst is used to promote the reaction. A typical loading is 5-10 mol% relative to the carboxylic acid.
-
| Problem Summary | Potential Cause(s) | Recommended Solution(s) |
| Isomeric Impurity | High reaction temperature; poor reagent control. | Maintain temperature at 0-5°C; add nitrating agent dropwise. |
| Tar Formation | Reaction temperature too high; localized hot spots. | Use an ice bath for cooling; ensure vigorous stirring. |
| Dinitration | Excess nitrating agent; high temperature. | Use precise stoichiometry; avoid overheating. |
| Incomplete Esterification | Wet reagents; insufficient reaction time; equilibrium. | Use dry methanol/H₂SO₄; use methanol as solvent; ensure adequate reflux time.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the standard mechanism for the nitration step? The reaction proceeds via electrophilic aromatic substitution. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The π-system of the aromatic ring then attacks this ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base, such as HSO₄⁻ or water, removes a proton from the ring to restore aromaticity, yielding the nitro-substituted product.[6][7][8]
Q2: Can I perform the esterification first and then the nitration? Yes, this is a viable alternative route. You can first synthesize Methyl 2-chloro-4-fluorobenzoate and then nitrate it. However, be aware that the acidic nitrating conditions can cause partial hydrolysis of the methyl ester back to the carboxylic acid, introducing an additional impurity (2-chloro-4-fluoro-5-nitrobenzoic acid) into your final product.[9] The choice of sequence often depends on the relative ease of purification at each stage.
Q3: What analytical techniques are best for in-process control and final purity assessment?
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the reaction's progress to see the consumption of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately separate and quantify the desired product, starting materials, and isomeric or dinitrated impurities.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation of the final product and unambiguous identification of regioisomers.
-
Mass Spectrometry (MS): Coupled with GC or LC, it confirms the molecular weight of the product and helps identify byproducts.
Experimental Protocols
Protocol 1: Nitration of 2-Chloro-4-fluorobenzoic Acid
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, ~3 molar equivalents) to 0°C in an ice-salt bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, ~1.1 molar equivalents) to the cold sulfuric acid while stirring. Maintain the temperature below 10°C.
-
Substrate Addition: In a separate flask, dissolve 2-chloro-4-fluorobenzoic acid (1 molar equivalent) in a portion of cold, concentrated H₂SO₄.
-
Reaction: Slowly add the substrate solution to the nitrating mixture dropwise via the dropping funnel. The internal temperature must be strictly maintained between 0-5°C throughout the addition.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry the product.
Protocol 2: Fischer Esterification
-
Setup: To a round-bottom flask containing the dried 2-chloro-4-fluoro-5-nitrobenzoic acid (1 molar equivalent), add a large excess of methanol (e.g., 10-20 equivalents, often used as the solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 molar equivalents).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).[5]
-
Stirring: Allow the reaction to proceed at reflux for 4-6 hours, monitoring by TLC.
-
Workup: Cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 4-chloro-2-fluoro-5-nitrobenzoate. Further purification can be achieved by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.
References
- Vertex AI Search, "US9139509B2 - Removal of non-aromatic impurities from a nitration process - Google P
- Vertex AI Search, "THE ALKALINE HYDROLYSIS OF NITRATE ESTERS - DTIC". Accessed January 20, 2026.
- Vertex AI Search, "Troubleshooting guide for the nitration of fluorinated benzoic acids - Benchchem". Accessed January 20, 2026.
- Vertex AI Search, "METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis - chemicalbook". Accessed January 20, 2026.
- Vertex AI Search, "Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors - ePrints Soton - University of Southampton". Accessed January 20, 2026.
- Vertex AI Search, "CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google P
- Vertex AI Search, "influence of acid concentration on nitration of 4-chlorobenzoic acid - Benchchem". Accessed January 20, 2026.
- Vertex AI Search, "The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
- Vertex AI Search, "A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
- Vertex AI Search, "US4185027A - Hydrolysis of methyl esters - Google P
- Vertex AI Search, "nitro-ester-amid_simple". Accessed January 20, 2026.
- Vertex AI Search, "nitration of aromatic compounds - YouTube". Accessed January 20, 2026.
- Vertex AI Search, "Aromatic Nitration - BYJU'S". Accessed January 20, 2026.
- Vertex AI Search, "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution". Accessed January 20, 2026.
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- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 4. kayhanbolelli.com [kayhanbolelli.com]
- 5. METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Purification of Crude Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Welcome to the technical support guide for the purification of Methyl 4-chloro-2-fluoro-5-nitrobenzoate (CAS No. 85953-30-6). This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols for obtaining this key intermediate in high purity.
Compound Profile & Initial Assessment
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a crucial building block in organic synthesis. The crude product, typically synthesized via the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid, often contains a variety of impurities that can interfere with subsequent reactions.[1] A successful purification strategy depends on correctly identifying and targeting these impurities.
| Property | Value | Source |
| CAS Number | 85953-30-6 | [2] |
| Molecular Formula | C₈H₅ClFNO₄ | [2] |
| Molecular Weight | 233.58 g/mol | [2] |
| Appearance | Off-white to yellow solid | Typical Observation |
| Melting Point | 94 - 96 °C (literature for similar compounds) | [3] |
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of crude Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is heavily dependent on the synthetic route. The most common synthesis involves the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid.[1] Therefore, you should anticipate:
-
Unreacted Starting Material: Residual 2-chloro-4-fluoro-5-nitrobenzoic acid is a primary impurity. Its acidic nature can be problematic for many downstream reactions.
-
Isomeric Byproducts: The nitration of 2-chloro-4-fluorobenzoic acid to make the precursor can generate undesired isomers, such as Methyl 2-chloro-4-fluoro-3 -nitrobenzoate.[4][5] These isomers often have very similar physical properties, making them challenging to separate.
-
Residual Acid Catalyst: If an acid catalyst like sulfuric acid was used for esterification, traces might remain.[1]
-
Solvents: Residual solvents from the reaction and initial workup (e.g., methanol, ethyl acetate, heptane) may be present.[6]
Q2: How do I choose between Recrystallization and Column Chromatography?
A2: The choice depends on the impurity profile and the desired final purity.
-
Recrystallization is the preferred first-line method for removing bulk impurities, unreacted starting materials, and baseline contaminants, especially when dealing with larger quantities (>5 g). It is efficient, cost-effective, and easily scalable.
-
Column Chromatography is necessary when recrystallization fails to remove closely related impurities, such as positional isomers. While more time-consuming and solvent-intensive, it offers superior separation power. It is often used as a final polishing step for achieving >99% purity.
The following workflow provides a general decision-making framework.
Caption: Decision workflow for purification.
Q3: What are the key safety precautions for handling this compound?
A3: Methyl 4-chloro-2-fluoro-5-nitrobenzoate is classified as harmful and an irritant. Always handle it inside a certified chemical fume hood. Essential personal protective equipment (PPE) includes a lab coat, safety glasses, and chemical-resistant gloves.[2][7] Avoid creating dust. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
Troubleshooting Guide: Recrystallization
Q: My compound won't dissolve completely in the hot recrystallization solvent. A: This indicates either insufficient solvent or the wrong solvent choice.
-
Causality: Recrystallization relies on the principle of higher solubility in a hot solvent and lower solubility in a cold solvent. If the amount of solvent is too low, it cannot dissolve the entire sample even when hot.
-
Solution: Add small increments (5-10% of the current volume) of hot solvent until the compound fully dissolves. If a large amount of additional solvent is needed, consider a different solvent system where the compound has higher solubility at elevated temperatures.
Q: My compound "oiled out" instead of forming crystals. A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound separates as a liquid instead of a solid.
-
Causality: This is common with lower-melting point solids or when cooling occurs too rapidly. The impurities can also lower the melting point of the mixture, exacerbating the issue.
-
Solution 1 (Slower Cooling): Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. Insulating the flask can help.
-
Solution 2 (Solvent System): The chosen solvent may be "too good." Add a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until it just starts to become cloudy, then add a drop or two of the primary solvent to clarify. For this compound, if using methanol, a small amount of water could be the anti-solvent.
Q: Crystal formation is very slow or doesn't happen at all. A: This suggests the solution is not sufficiently supersaturated upon cooling, or there are no nucleation sites.
-
Causality: Too much solvent may have been used, or the compound has a high kinetic barrier to crystallization.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystal nucleation.
-
Solution 2 (Seed Crystals): If available, add a single, tiny crystal of the pure product to the cooled solution to act as a template.
-
Solution 3 (Reduce Solvent): Gently evaporate some of the solvent to increase the concentration and then attempt cooling again.
Troubleshooting Guide: Column Chromatography
Q: How do I select the right solvent system (mobile phase)? A: The ideal solvent system should provide a retention factor (Rƒ) of ~0.25-0.35 for the desired compound on a TLC plate.
-
Causality: An optimal Rƒ ensures good separation from impurities and a reasonable elution time. Too high an Rƒ (>0.5) leads to poor separation from faster-moving impurities. Too low an Rƒ (<0.1) results in long elution times and band broadening.
-
Solution: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A common starting point for compounds of this polarity is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). For example, start with 10% Ethyl Acetate in Hexanes and gradually increase the polarity.
Q: My compound bands are streaking or "tailing" on the column. A: Tailing is often caused by compound overloading, interaction with acidic silica, or using a mobile phase that is too polar.
-
Causality: Residual acidic starting material can strongly interact with the slightly acidic silica gel, causing tailing. Overloading the column saturates the stationary phase.
-
Solution 1 (Neutralize): If acidic impurities are suspected, pre-treating the crude material with a mild base wash (e.g., dilute sodium bicarbonate solution) during an aqueous workup can help. Alternatively, adding a very small amount (~0.1%) of a modifier like triethylamine to the mobile phase can neutralize active sites on the silica, but be mindful of its effect on your product's stability.
-
Solution 2 (Reduce Load): Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel.
-
Solution 3 (Adjust Polarity): Tailing can sometimes occur if the mobile phase is too weak. Try slightly increasing the polarity.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for purifying a crude solid containing primarily the starting acid and minor colored impurities.
-
Dissolution: Place 10.0 g of crude Methyl 4-chloro-2-fluoro-5-nitrobenzoate in a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add 50 mL of methanol and heat the mixture to a gentle boil on a stirrer hotplate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step is critical for removing dust or other particulates but can be skipped if the solution is clear.
-
Solvent Adjustment: While boiling, continue to add methanol in small portions until all the solid has just dissolved. Expert Tip: Avoid using a large excess of solvent as this will reduce your final yield.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol (2 x 10 mL) to rinse away soluble impurities.[8][9]
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and HPLC/TLC to confirm purity.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This method is suitable for determining the purity of the final product and identifying the presence of isomers.[10][11]
| Parameter | Specification |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Prep | ~1 mg/mL in Acetonitrile |
References
-
Methyl 2-chloro-4-fluoro-5-nitrobenzoate. PubChem, National Center for Biotechnology Information.[Link]
-
Material Safety Data Sheet. Capot Chemical.[Link]
-
Separation of Methyl 4-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. SIELC Technologies.[Link]
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. World Intellectual Property Organization.[Link]
-
Methyl 5-chloro-2-nitrobenzoate. National Center for Biotechnology Information.[Link]
-
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses.[Link]
-
EAS Nitration Experiment & Recrystallization. YouTube.[Link]
-
Methyl 2-fluoro-4-nitrobenzoate. SIELC Technologies.[Link]
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Technical Support Center: Methyl 4-chloro-2-fluoro-5-nitrobenzoate Reactions
Answering your request, here is a technical support center with troubleshooting guides and FAQs for Methyl 4-chloro-2-fluoro-5-nitrobenzoate reactions.
Welcome to the technical support resource for Methyl 4-chloro-2-fluoro-5-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during its use. As a key building block in synthetic chemistry, understanding its reactivity is crucial for success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Q1: What is the primary reaction mechanism for this compound?
The dominant reaction pathway for Methyl 4-chloro-2-fluoro-5-nitrobenzoate is Nucleophilic Aromatic Substitution (SNAr) . The aromatic ring is rendered electron-deficient (electrophilic) by the potent electron-withdrawing effects of the nitro group (-NO₂) and, to a lesser extent, the ester and halogen substituents. This "activation" makes the ring susceptible to attack by nucleophiles.
The SNAr mechanism is a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion).
The presence of the nitro group ortho and para to the halogens is critical. It allows for the delocalization of the negative charge of the Meisenheimer complex into the nitro group, which provides significant stabilization and lowers the activation energy of the reaction.[1][3][4]
Q3: What are the essential safety precautions for handling this reagent?
Methyl 4-chloro-2-fluoro-5-nitrobenzoate and related compounds are classified as irritants. Adherence to standard laboratory safety protocols is mandatory.
| Hazard Class | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation. [5][6] | Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated. |
| Eye Irritation | Causes serious eye irritation. [5][6] | Use chemical safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. [5][6] | Handle only in a well-ventilated fume hood. Avoid creating dust. |
| Acute Toxicity (Oral) | Harmful if swallowed. [5] | Do not ingest. Wash hands thoroughly after handling. |
Always consult the material safety data sheet (MSDS) before use. [6][7][8][9]Ensure an eyewash station and safety shower are accessible.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during experimentation.
Q4: My reaction shows low or no conversion to the desired product. What should I check?
Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Cause 1: Insufficient Nucleophilicity: The attacking species may not be a strong enough nucleophile. For neutral nucleophiles like amines or alcohols, a base is often required to deprotonate them in situ or to scavenge the acid (HF) byproduct that forms, which would otherwise protonate and deactivate the nucleophile.
-
Solution: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). For weak nucleophiles, consider using a stronger variant (e.g., sodium methoxide instead of methanol).
-
-
Cause 2: Incorrect Solvent Choice: SNAr reactions are highly sensitive to the solvent. Protic solvents (water, alcohols) can solvate and deactivate the nucleophile through hydrogen bonding.
-
Solution: Use polar aprotic solvents such as DMSO, DMF, NMP, or acetonitrile. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "bare" and highly reactive.
-
-
Cause 3: Inadequate Temperature: While the ring is activated, significant activation energy is still required. Room temperature reactions are often sluggish.
-
Solution: Heat the reaction, typically in the range of 60-120 °C. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without causing decomposition.
-
-
Cause 4: Presence of Water: Moisture can compete with your nucleophile, leading to the formation of a hydrolysis byproduct (Methyl 4-chloro-2-hydroxy-5-nitrobenzoate). It can also hydrolyze the ester group under basic conditions.
-
Solution: Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q5: I am observing side products. How can I identify and prevent them?
-
Side Product 1: Ester Hydrolysis
-
Identification: A more polar spot on TLC and a mass corresponding to the carboxylic acid (loss of 14 Da, CH₂).
-
Cause: Occurs if using a strong aqueous base (like NaOH) as the nucleophile or if there is significant water contamination in a reaction run with base at high temperatures for extended periods.
-
Prevention: Use anhydrous conditions. If hydrolysis is the goal, complete the SNAr reaction first and then perform the saponification as a separate step. If using a hydroxide source, use a milder base or protect the ester if necessary.
-
-
Side Product 2: Displacement of Chlorine
-
Identification: An isomer of your desired product in the crude NMR or LC-MS.
-
Cause: While fluorine displacement is kinetically favored, chlorine displacement is thermodynamically possible. At very high temperatures or after extremely long reaction times, equilibration or reaction at the less-favored site can occur, though this is generally a minor pathway.
-
Prevention: Optimize the reaction temperature and time to favor the kinetic product. Avoid excessive heating. Purify the product carefully using chromatography.
-
-
Side Product 3: Bis-addition
-
Identification: A mass corresponding to the addition of two equivalents of the nucleophile and loss of both halogens.
-
Cause: If the initial SNAr product is still activated enough for a second substitution, and a large excess of a potent nucleophile is used at high temperatures.
-
Prevention: Use controlled stoichiometry (1.0-1.2 equivalents of the nucleophile). Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Part 3: Experimental Protocol
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a representative workflow for the reaction of Methyl 4-chloro-2-fluoro-5-nitrobenzoate with a generic primary or secondary amine.
Materials:
-
Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMSO via syringe to create a stirrable suspension (concentration typically 0.1-0.5 M). Add the amine nucleophile (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material is typically less polar than the amine-substituted product. A typical reaction time is 2-12 hours.
-
Workup: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The product will be in the organic phase.
-
Washing: Combine the organic layers and wash with water (2x) to remove DMSO, then with brine (1x) to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or recrystallization to obtain the final product.
References
-
PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-5-fluoro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2009). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (2014). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Methyl 5-chloro-2-nitrobenzoate. PMC. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Retrieved from [Link]
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- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
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- 9. chemicalbook.com [chemicalbook.com]
Impact of reaction conditions on the stability of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Technical Support Center: Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Welcome to the technical support guide for Methyl 4-chloro-2-fluoro-5-nitrobenzoate (CAS No. 85953-30-6). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this versatile synthetic intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your success and the integrity of your results.
Compound Stability & Reactivity Profile
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a highly functionalized aromatic compound. Its reactivity is primarily dictated by the interplay of its substituents:
-
Electron-Withdrawing Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[1][2] This group is paramount for the compound's intended reactivity.
-
Halogen Leaving Groups (-F, -Cl): The ring is substituted with two potential leaving groups. In SNAr reactions, fluoride is generally a better leaving group than chloride because its high electronegativity stabilizes the intermediate carbanion (Meisenheimer complex).[3]
-
Ester Functionality (-COOCH₃): The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, a critical consideration for reaction and work-up procedures.
The key to successfully using this reagent is understanding that the positions of these groups are not equivalent. The nitro group is positioned para to the fluorine atom and ortho to the chlorine atom. In nucleophilic aromatic substitution, activation is strongest at the ortho and para positions relative to the electron-withdrawing group.[2] This makes the fluorine at the C2 position the primary site for nucleophilic attack.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments involving Methyl 4-chloro-2-fluoro-5-nitrobenzoate in a practical question-and-answer format.
Q1: My SNAr reaction is showing low yield or is not proceeding. What are the most likely causes?
This is a common issue that typically points to suboptimal reaction conditions rather than the inherent stability of the starting material. Let's break down the critical factors.
Answer:
Several factors could be at play, primarily centering on your choice of solvent, the nature of your nucleophile, and temperature.
-
Incorrect Solvent Choice: SNAr reactions with anionic nucleophiles are exceptionally sensitive to the solvent.[4] Polar aprotic solvents are strongly recommended.
-
Why? Protic solvents (e.g., water, methanol, ethanol) have acidic hydrogens that can form hydrogen bonds with the nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the aromatic ring, thus slowing or even preventing the reaction.[5]
-
Solution: Switch to a dipolar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive.[4][6] The rate of SNAr reactions can be several orders of magnitude faster in aprotic solvents.[4]
-
-
Weak Nucleophile or Insufficient Base: The nucleophile must be strong enough to attack the electron-deficient ring. If using a neutral nucleophile (e.g., an amine or alcohol), a base is often required to deprotonate it and increase its nucleophilicity.
-
Why? The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex.[7] A more potent nucleophile lowers the activation energy for the formation of this intermediate.
-
Solution: If using an alcohol or thiol, use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the more reactive alkoxide or thiolate in situ. For amine nucleophiles, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the HF that is formed.
-
-
Inappropriate Temperature: While this compound is thermally stable under typical reaction conditions, SNAr reactions often require heating to overcome the activation energy barrier.
-
Why? The initial addition step, which disrupts the ring's aromaticity, has a significant energy barrier.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat. A typical starting point is 60-80 °C. Monitor the reaction by TLC or LCMS to check for starting material consumption and product formation, while also watching for potential decomposition (see Q3). A synthesis of a related compound, methyl 2-chloro-4-fluoro-5-nitrobenzoate, is performed at 65°C.[8]
-
Q2: I'm getting a mixture of products. Which side reactions are common?
Answer:
Product impurity often arises from hydrolysis of the ester or, less commonly, reaction at the C4-chloro position.
-
Ester Hydrolysis: The most common side reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Why? This reaction is catalyzed by both acid and base. If your reaction conditions are strongly basic (e.g., using excess alkoxide) or if you use a harsh acidic work-up, you risk cleaving the ester.
-
Troubleshooting Protocol:
-
Limit Excess Base: Use the minimum effective amount of base (e.g., 1.1-1.2 equivalents) to deprotonate your nucleophile.
-
Control Temperature: Higher temperatures accelerate hydrolysis.
-
Neutral Work-up: During work-up, quench the reaction with a mild acid like saturated ammonium chloride solution instead of strong acids like HCl. Wash the organic layer with a sodium bicarbonate solution to remove any carboxylic acid byproduct formed.[8]
-
-
-
Substitution at Chlorine: While thermodynamically and kinetically disfavored, some substitution at the C4-Cl position can occur under forcing conditions.
-
Why? The fluorine at C2 is preferentially displaced because the negative charge of the Meisenheimer intermediate can be delocalized onto the para nitro group, which is a highly stabilizing resonance structure.[2] Attack at the C4 position places the nitro group ortho to the site of attack, which provides stabilization, but is generally less favorable.
-
Solution: Avoid excessively high temperatures or prolonged reaction times. If you suspect this side product is forming, purification by column chromatography is typically effective.
-
The diagram below illustrates the preferential attack at the C2-fluoro position due to superior resonance stabilization of the Meisenheimer intermediate.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]
How to avoid isomer formation during the nitration of 2-chloro-4-fluorobenzoic acid.
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenges encountered during the nitration of 2-chloro-4-fluorobenzoic acid, with a specific focus on controlling and avoiding the formation of undesired isomers. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to achieve high regioselectivity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: I am trying to nitrate 2-chloro-4-fluorobenzoic acid and I'm getting a mixture of products. What are the expected isomers and why?
A1: When nitrating 2-chloro-4-fluorobenzoic acid, you are dealing with a complex interplay of directing effects from three different substituents on the benzene ring. Understanding these effects is the first step in troubleshooting isomer formation.
-
The Substituents and Their Directing Effects:
-
Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both resonance and inductive effects.[1][2][3]
-
Chlorine (-Cl) and Fluorine (-F): Halogens are deactivating overall due to their strong inductive electron withdrawal. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during attack at these positions.[4][5][6]
-
-
Predicting the Substitution Pattern: The positions on the ring relative to the existing substituents are key. Let's number the ring starting from the carboxylic acid at position 1.
-
Position 3 is meta to -COOH and ortho to -Cl.
-
Position 5 is meta to -COOH and meta to both -Cl and -F.
-
Position 6 is ortho to -COOH and ortho to -F.
The directing effects are in competition. The powerful meta-directing effect of the carboxylic acid group and the ortho, para-directing effects of the halogens will lead to a mixture of isomers. The most likely products are 2-chloro-4-fluoro-3-nitrobenzoic acid and 2-chloro-4-fluoro-5-nitrobenzoic acid.[7] Formation of the 6-nitro isomer is generally disfavored due to steric hindrance from the adjacent carboxylic acid group.[8]
-
Troubleshooting Guide: Minimizing Isomer Formation
Q2: My primary goal is to synthesize 2-chloro-4-fluoro-5-nitrobenzoic acid. How can I maximize its yield and minimize the formation of the 3-nitro isomer?
A2: Achieving high regioselectivity for the 5-nitro isomer requires careful control of reaction conditions to favor the thermodynamically preferred product and manage the competing directing effects.
Understanding the Logic of Substitution:
The fluorine atom at position 4 is a stronger ortho, para-director than the chlorine atom at position 2. However, the meta-directing influence of the carboxylic acid is very strong. The formation of 2-chloro-4-fluoro-5-nitrobenzoic acid is a known industrial process, indicating that conditions can be optimized to favor this isomer.[7][9]
Experimental Workflow for Selective Nitration
Sources
- 1. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. yic.edu.et [yic.edu.et]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Challenges in the scale-up of Methyl 4-chloro-2-fluoro-5-nitrobenzoate production
An in-depth guide to navigating the complexities of scaling the production of Methyl 4-chloro-2-fluoro-5-nitrobenzoate, a critical intermediate in pharmaceutical synthesis. This technical support center is designed for researchers, chemists, and process development professionals to troubleshoot common issues and answer frequently asked questions, ensuring a safe, efficient, and reproducible scale-up process.
Introduction: The Scale-Up Challenge
The synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate involves electrophilic aromatic substitution (nitration) on a highly substituted and deactivated benzene ring. While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction kinetics, thermal management, regioselectivity, and safety.[1][2] The directing effects of the chloro (ortho-, para-), fluoro (ortho-, para-), and methyl ester (meta-) groups create a complex electronic environment, making precise control of reaction conditions paramount to achieving high yield and purity. This guide provides expert-driven solutions to overcome these hurdles.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a question-and-answer format, providing root cause analysis and actionable protocols.
Q1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the likely causes and how can I fix this?
Root Cause Analysis: Low yields in this nitration are often traced back to three primary factors: insufficient reactivity of the nitrating agent, suboptimal reaction temperature, or mass transfer limitations in a heterogeneous mixture. The starting material, Methyl 4-chloro-2-fluorobenzoate, is electron-deficient due to the halogen and ester substituents, making it inherently less reactive towards electrophilic substitution.
Troubleshooting Steps & Solutions:
-
Evaluate the Nitrating Agent: The strength of the nitrating mixture is critical for generating a sufficient concentration of the active electrophile, the nitronium ion (NO₂⁺).
-
Protocol: Ensure the use of high-concentration acids. A standard mixture of concentrated nitric acid (68-70%) and concentrated sulfuric acid (98%) is a starting point. If the reaction is still sluggish, consider using fuming nitric acid or oleum (fuming sulfuric acid) to increase the NO₂⁺ concentration.[3] The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion.
-
-
Optimize Reaction Temperature: Temperature plays a dual role; it increases the reaction rate but can also promote side reactions if too high.[1]
-
Protocol: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction progress closely using an appropriate analytical technique like HPLC or TLC.[4] It is crucial to find a balance where the reaction proceeds at a reasonable rate without significantly compromising selectivity.
-
-
Improve Agitation and Mixing: On a larger scale, ensuring the reaction mixture is homogeneous is vital. Poor mixing can create localized "hot spots" or areas of low reagent concentration, leading to incomplete conversion and byproduct formation.
-
Protocol: Use an overhead mechanical stirrer appropriately sized for the reaction vessel. Ensure the stirring is vigorous enough to maintain a uniform mixture, especially if the product begins to precipitate out of the acidic medium.
-
Q2: I'm observing significant formation of an unwanted isomer. How can I improve the regioselectivity for the desired 5-nitro product?
Root Cause Analysis: The formation of isomers is a primary challenge. The chloro and fluoro groups direct nitration to their ortho and para positions, while the methyl ester group directs meta. The desired 5-nitro product results from nitration ortho to the fluorine and meta to the ester. However, other isomers, such as 3-nitro, can form. Regioselectivity is a delicate balance between electronic directing effects and steric hindrance, which is highly sensitive to reaction conditions.
Troubleshooting Steps & Solutions:
-
Strict Temperature Control: Lower reaction temperatures often favor the kinetically controlled product and can significantly enhance selectivity.
-
Protocol: Perform the addition of the nitrating agent at a low temperature (e.g., 0-5 °C) to minimize the initial exotherm and control the reaction rate.[5] After the addition is complete, allow the reaction to slowly warm to a predetermined temperature and hold it there. This prevents temperature spikes that can lead to the formation of thermodynamically favored, but undesired, isomers.
-
-
Controlled Reagent Addition: The rate of addition of the nitrating mixture directly impacts the localized concentration of the nitronium ion and the rate of heat generation.
-
Protocol: Add the pre-cooled nitrating mixture dropwise or via a syringe pump over an extended period. This maintains a low, steady concentration of the electrophile, favoring substitution at the most electronically activated site and allowing the cooling system to manage the exotherm effectively.[6][7]
-
Table 1: Impact of Key Parameters on Reaction Outcome
| Parameter | Low Setting | Optimal Range | High Setting | Impact on Yield & Purity |
| Temperature | Slow/Incomplete Reaction | 5 - 25 °C (Typical) | Increased Byproducts, Lower Selectivity | Critical for balancing reaction rate and selectivity. |
| H₂SO₄/HNO₃ Ratio | Insufficient NO₂⁺ formation | 1:1 to 2:1 (v/v) | Increased risk of oxidation/dinitration | Determines the concentration of the active nitrating species. |
| Reaction Time | Incomplete Conversion | Monitor by HPLC/TLC | Increased Byproduct Formation | Must be optimized to ensure full consumption of starting material without degrading the product. |
| Agitation Speed | Poor Mass/Heat Transfer | Vigorous, creates vortex | - | Essential for maintaining homogeneity and preventing localized temperature spikes.[1] |
Q3: The reaction is experiencing a dangerous exotherm (runaway reaction). How do I prevent this and ensure safety during scale-up?
Root Cause Analysis: Nitration reactions are notoriously exothermic and have a high potential for thermal runaway, where the reaction rate increases with temperature, generating more heat in a dangerous positive feedback loop.[1][2] This is the single most critical safety hazard during scale-up.[6][7]
Troubleshooting Steps & Solutions:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (RC1e) or differential scanning calorimetry (DSC) to understand the thermal profile of the reaction.[3] This provides critical data on the heat of reaction, onset temperature of decomposition, and maximum temperature of the synthesis reaction (MTSR).[2][3]
-
Slow, Sub-surface Addition: Adding the nitrating agent below the surface of the reaction mixture can improve its dispersion and heat transfer.
-
Protocol: Use a dropping funnel or feed tube that extends below the surface of the stirred reaction mass. This, combined with slow addition rates, is a key engineering control to prevent runaway reactions.[7]
-
-
Adequate Cooling Capacity: Ensure the cooling system of the reactor can handle the total heat output of the reaction.
-
Protocol: Always have a secondary cooling bath (e.g., dry ice/acetone) on standby in case the primary system fails or is insufficient.[1] The scale of the reaction must not exceed the cooling capacity of the equipment.
-
-
Reverse Addition: In some cases, adding the substrate to the nitrating mixture (reverse addition) can help control the exotherm, although this may affect selectivity and should be evaluated carefully at a small scale first.
Caption: A troubleshooting decision tree for common scale-up issues.
Frequently Asked Questions (FAQs)
Q: What is a reliable starting protocol for the synthesis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate?
A: While every scale-up requires specific optimization, a robust starting point adapted from analogous nitrations of substituted benzoic acids is as follows.[5] This protocol must be tested at a small scale before attempting a large-scale reaction.
Protocol: General Synthesis Workflow
-
Reactor Preparation: In a clean, dry reactor equipped with an overhead stirrer, thermometer, and addition funnel, add the starting material, Methyl 4-chloro-2-fluorobenzoate.
-
Dissolution: Add concentrated (98%) sulfuric acid and stir until all the solid has dissolved. Cool the mixture to 0-5 °C using an ice-salt or glycol bath.
-
Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated (70%) nitric acid to concentrated (98%) sulfuric acid (e.g., 1:1 v/v ratio) while cooling in an ice bath.
-
Controlled Addition: Add the cold nitrating mixture to the stirred solution of the substrate dropwise, ensuring the internal reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-20 °C) until completion is confirmed by HPLC or TLC analysis.
-
Quenching: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol, ethanol, or an ethanol/water mixture).[5]
Caption: A generalized experimental workflow for the nitration process.
Q: What analytical methods should be used for quality control?
A: A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process monitoring of the consumption of starting material and formation of the product.[4]
-
High-Performance Liquid Chromatography (HPLC): The primary quantitative method for determining the purity of the final product and quantifying isomeric impurities. A reverse-phase C18 column with a mobile phase like acetonitrile/water is often suitable.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and ensuring the correct regiochemistry of nitration.
-
Melting Point: A sharp melting point range is a good indicator of high purity for the final crystalline solid.
Q: How should I handle waste from this reaction?
A: The primary waste stream is the acidic filtrate from quenching and washing. This is highly corrosive and contains residual nitrates. It must be neutralized carefully and in a controlled manner.
-
Quenching: The initial quenching on ice dilutes the acid, which is the first step in safe handling.
-
Neutralization: Slowly and cautiously add a base (e.g., sodium carbonate, sodium hydroxide, or calcium hydroxide) to the acidic waste with cooling and stirring. Be prepared for significant gas (CO₂) evolution if using carbonate and a strong exotherm.
-
Disposal: Once neutralized, the aqueous waste should be disposed of in accordance with local, state, and federal environmental regulations. Never pour untreated acid waste down the drain.
References
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]
-
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Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. ResearchGate. [Link]
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CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. Chesapeake Bay Program. [Link]
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Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]
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Technical Support Center: A Researcher's Guide to Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Welcome to the technical support center for Methyl 4-chloro-2-fluoro-5-nitrobenzoate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile but challenging reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments. The advice provided is grounded in established chemical principles and practical, field-tested experience to ensure the integrity and success of your scientific endeavors.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Q1: What are the primary hazards associated with Methyl 4-chloro-2-fluoro-5-nitrobenzoate and what are the essential safety precautions?
A1: Methyl 4-chloro-2-fluoro-5-nitrobenzoate is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] It may also cause respiratory irritation.[1][3] Therefore, it is imperative to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3] Always consult the material safety data sheet (MSDS) before starting any experiment.
Q2: Which positions on the aromatic ring are most susceptible to nucleophilic attack?
A2: The positions ortho and para to the strongly electron-withdrawing nitro group are the most activated towards nucleophilic aromatic substitution (SNAr). In Methyl 4-chloro-2-fluoro-5-nitrobenzoate, the carbon atom attached to the chlorine atom (C4) is para to the nitro group, and the carbon atom attached to the fluorine atom (C2) is ortho. Both are activated. However, the C-F bond is generally more susceptible to cleavage in SNAr reactions than the C-Cl bond due to the higher electronegativity of fluorine, which better stabilizes the intermediate Meisenheimer complex.[4][5][6]
Q3: How does the presence of both chloro and fluoro substituents affect the reactivity in SNAr reactions?
A3: The presence of two halogen substituents, both activated by the same nitro group, can lead to competitive substitution. The relative reactivity will depend on the nature of the nucleophile and the reaction conditions. Stronger, harder nucleophiles may favor substitution at the more electron-deficient carbon, while softer nucleophiles might show different selectivity. It is crucial to carefully control reaction conditions to achieve selective substitution at the desired position.
Q4: Can the nitro group be reduced without affecting the ester or halogen substituents?
A4: Yes, selective reduction of the nitro group is a common and crucial transformation. Catalytic hydrogenation using catalysts like Pd/C or Pt/C under a hydrogen atmosphere is a standard method that generally does not affect the ester or aryl halides.[7][8] Metal/acid systems, such as Fe/HCl or SnCl₂/HCl, are also effective for nitro group reduction.[7] It's important to choose the right reducing agent and conditions to avoid unwanted side reactions. For instance, more potent reducing agents like LiAlH₄ are generally not suitable as they can reduce the ester group as well.[8]
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
This section provides a systematic approach to troubleshooting common issues encountered during SNAr reactions with Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Problem 1: Low or No Conversion of Starting Material
If you are observing poor conversion of your starting material, consider the following factors, starting with the most probable cause.
Troubleshooting Workflow for Low SNAr Conversion
Caption: The stepwise reduction of an aromatic nitro group and potential side reactions.
| Potential Cause | Explanation & Recommended Action |
| Inactive Catalyst (Catalytic Hydrogenation) | The catalyst (e.g., Pd/C) may be old or poisoned. Action: Use a fresh batch of catalyst. Ensure the solvent is free of catalyst poisons like sulfur-containing compounds. Sometimes, adding a small amount of acid (e.g., acetic acid) can help activate the catalyst. [9] |
| Insufficient Reducing Agent (Metal/Acid) | The stoichiometry of the metal (e.g., Fe, SnCl₂) may be insufficient to complete the six-electron reduction. Action: Increase the molar equivalents of the metal and acid. Typically, 3-5 equivalents of the metal are used. |
| Low Hydrogen Pressure | For catalytic hydrogenation, atmospheric pressure of hydrogen may not be sufficient for challenging substrates. Action: If your equipment allows, increase the hydrogen pressure. A Parr hydrogenator is ideal for this. [9] |
| Inappropriate pH | The pH of the reaction medium can influence the product distribution. Acidic conditions generally favor the complete reduction to the amine. Action: For metal-based reductions, ensure sufficient acid is present. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add the amine nucleophile (1.1-1.2 eq) followed by a non-nucleophilic base such as triethylamine (1.5 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Nitro Group Reduction using Catalytic Hydrogenation
-
Setup: In a flask suitable for hydrogenation, dissolve the nitro-containing compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution.
-
Hydrogenation: Evacuate the flask and backfill it with hydrogen gas (using a balloon or a Parr hydrogenator). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.
References
-
PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
YouTube. (2021). Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. Retrieved from [Link]
-
Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]
-
Capot Chemical. (2008). Material Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-5-fluoro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ryan, S. J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]
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Technical Support Center: Catalyst and Reaction Guide for Methyl 4-chloro-2-fluoro-5-nitrobenzoate
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth technical support for reactions involving Methyl 4-chloro-2-fluoro-5-nitrobenzoate. This versatile building block presents unique opportunities and challenges due to its multiple reactive sites. Our goal is to move beyond simple protocols and explain the underlying principles that govern catalyst selection and reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.
Initial Reaction Planning: A Decision-Making Workflow
Before starting any experiment with Methyl 4-chloro-2-fluoro-5-nitrobenzoate, it's crucial to identify the target transformation. The molecule's structure—featuring a nitro group and two distinct halogens on an electron-deficient ring—dictates three primary reaction pathways. The following workflow will guide you to the appropriate section of this guide.
Caption: Decision workflow for reactions with Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, making SNAr a primary reaction pathway.
Frequently Asked Questions (FAQs)
Q: Which halogen is more reactive in an SNAr reaction, the fluorine at C-2 or the chlorine at C-4?
A: The fluorine at the C-2 position is significantly more reactive. The reactivity in SNAr is governed by the ability of the ring to stabilize the negative charge in the intermediate (the Meisenheimer complex).[1] The powerful electron-withdrawing nitro group provides this stabilization most effectively at the ortho and para positions. In this molecule, the fluorine is ortho to the nitro group, while the chlorine is meta. Therefore, nucleophilic attack is overwhelmingly favored at the C-2 position.
Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.
Q: Do I need a catalyst for SNAr reactions on this substrate?
A: Not in the traditional sense of a metallic catalyst. The reaction is driven by the substrate's inherent reactivity. However, a base is almost always required to deprotonate the nucleophile (if it's an amine or alcohol) or to act as a scavenger for the HF that is formed. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). In some cases, phase-transfer catalysts can be beneficial for reactions in biphasic systems.
Troubleshooting Common Issues
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently activated nucleophile: The pKa of your nucleophile might be too high for the chosen base. 2. Low reaction temperature: SNAr reactions often require heat to overcome the activation energy. 3. Inappropriate solvent: The solvent must be polar and aprotic to solvate the cation of the base and not interfere with the nucleophile. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). 2. Increase the temperature incrementally (e.g., from 60°C to 80°C or 100°C). Monitor for decomposition. 3. Use high-boiling polar aprotic solvents like DMF, DMSO, or NMP. |
| Formation of Side Products | 1. Reaction at the chloro-position: Under very harsh conditions (high temperature, strong base), some substitution at C-4 may occur. 2. Ester hydrolysis: If water is present and a strong base is used, the methyl ester can be hydrolyzed to the carboxylic acid. | 1. Lower the reaction temperature and use the mildest base possible that still affords a good reaction rate. 2. Ensure all reagents and solvents are anhydrous. Use a base like K₂CO₃ which is less prone to causing hydrolysis than NaOH or KOH. |
| Difficult Product Isolation | 1. High-boiling solvent (DMF/DMSO) removal: These solvents are difficult to remove under vacuum. 2. Emulsion during aqueous workup: The product or starting material may act as a surfactant. | 1. After the reaction, precipitate the product by pouring the reaction mixture into a large volume of ice-water. The product can then be filtered or extracted into a lower-boiling organic solvent like ethyl acetate. 2. Add brine (saturated aq. NaCl) to the aqueous layer to break the emulsion during extraction. |
Catalyst Selection for Chemoselective Nitro Group Reduction
Reducing the nitro group to an amine is a critical transformation, opening up avenues for amide bond formation, diazotization, and other synthetic manipulations. The primary challenge is achieving this reduction without affecting the chloro, fluoro, or ester functionalities. This is a classic problem of chemoselectivity.
Frequently Asked Questions (FAQs)
Q: Can I use H₂ and Palladium on Carbon (Pd/C) to reduce the nitro group?
A: While Pd/C is a highly effective catalyst for nitro group reduction, it poses a significant risk of dehalogenation, particularly hydrodechlorination.[2] The C-Cl bond is susceptible to cleavage under standard hydrogenation conditions with palladium catalysts. This can lead to a mixture of products and lower yield of the desired aniline. While sometimes successful with careful control of H₂ pressure and temperature, it is often not the most reliable method for this substrate.
Q: What is the best catalyst for reducing the nitro group while preserving the halogens?
A: The ideal choice depends on your scale, functional group tolerance, and desired workup.
-
Raney Nickel: This is an excellent alternative to Pd/C for catalytic hydrogenation. It is generally less prone to causing dehalogenation of aryl chlorides.[2]
-
Metal/Acid Systems: Using an easily oxidized metal in the presence of an acid is a classic and highly reliable method.[3] Iron powder with ammonium chloride (Fe/NH₄Cl) in an alcohol/water mixture is a very mild, effective, and scalable system. Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is another excellent choice, known for its high chemoselectivity.[2]
Catalyst Comparison for Nitro Reduction
| Catalyst System | Typical Conditions | Pros | Cons |
| H₂ / Pd/C | 1-4 bar H₂, RT-50°C, MeOH/EtOH | High activity, easy filtration.[2] | High risk of dehalogenation (C-Cl bond) , potential for catalyst poisoning.[4] |
| H₂ / Raney® Ni | 1-10 bar H₂, RT-60°C, MeOH/EtOH | Lower risk of dehalogenation compared to Pd/C, cost-effective.[2] | Pyrophoric (handle with care), filtration can be challenging. |
| Fe / NH₄Cl | Reflux, EtOH/H₂O | Excellent chemoselectivity, inexpensive, environmentally benign metal.[5] | Stoichiometric amounts of iron needed, produces iron sludge which requires filtration. |
| SnCl₂·2H₂O | RT-Reflux, EtOH or EtOAc | Excellent chemoselectivity, mild conditions, homogenous reaction.[2] | Stoichiometric tin salts are generated, which can be toxic and require careful waste disposal. |
| Sodium Dithionite (Na₂S₂O₄) | RT, H₂O/THF | Mild, good for sensitive substrates. | Often requires phase-transfer catalyst, can have workup issues. |
Experimental Protocol: Chemoselective Reduction with Fe/NH₄Cl
This protocol provides a robust and scalable method for the reduction of the nitro group while preserving the halogen atoms.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of Ethanol:Water (e.g., 20 mL per gram of starting material). Stir to dissolve/suspend the starting material.
-
Reagent Addition: Add iron powder (Fe, ~5.0 equiv) and ammonium chloride (NH₄Cl, ~4.0 equiv).
-
Reaction: Heat the mixture to reflux (approx. 80-85°C). The reaction is often exothermic, so initial heating should be gentle. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.
Catalyst Systems for Palladium-Catalyzed Cross-Coupling
The C-Cl bond at the 4-position offers an opportunity for C-C bond formation via cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. The C-F bond is generally unreactive under these conditions.
Frequently Asked Questions (FAQs)
Q: Is it possible to perform a Suzuki-Miyaura coupling at the C-4 chloro position?
A: Yes, but it is challenging. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[6] Success requires a highly active catalyst system. This typically involves using a Pd(II) precatalyst (like Pd(OAc)₂) or a Pd(0) source combined with a bulky, electron-rich phosphine ligand.
Q: What type of ligand should I choose for coupling with an aryl chloride?
A: Standard ligands like triphenylphosphine (PPh₃) are generally ineffective. You must use specialized "Buchwald-type" biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the difficult oxidative addition step with the C-Cl bond.
-
Recommended Ligands: SPhos, XPhos, RuPhos. These ligands have the necessary steric bulk and electron-donating properties to create a highly active palladium center.[6]
-
Recommended Bases: A strong, non-nucleophilic base is required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are common choices.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Catalyst Deactivation
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Reaction stalls after initial conversion | 1. Catalyst Poisoning: The substrate itself (nitro group) or impurities (sulfur, other halides) can poison the palladium catalyst.[7] 2. Ligand Degradation: Phosphine ligands can be sensitive to oxidation. 3. Formation of Inactive Pd Species: The active Pd(0) can agglomerate into inactive palladium black. | 1. Use highly pure starting materials and solvents. Consider filtering reagents through a plug of alumina. Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%). 2. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Degas all solvents thoroughly. 3. The choice of ligand is critical. Bulky ligands like SPhos help prevent the formation of inactive palladium clusters. |
| Low Yield / No Reaction | 1. Ineffective Pre-catalyst Activation: The Pd(II) precatalyst is not being reduced to the active Pd(0) state.[6] 2. Incorrect Base/Solvent Combination: The base may be poorly soluble or incompatible with the solvent, preventing efficient transmetalation. | 1. Some protocols benefit from a brief pre-heating of the catalyst, ligand, and base before adding the substrates to ensure the active catalyst is formed. 2. Ensure your chosen base (e.g., K₃PO₄) has some solubility in the reaction solvent (e.g., Dioxane/H₂O mixtures, Toluene). |
References
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PubChem. Methyl 4-chloro-5-fluoro-2-nitrobenzoate. National Center for Biotechnology Information. Link
-
PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. Link
-
BenchChem. A Comparative Analysis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene and Related Synthetic Building Blocks. BenchChem. Link
-
BenchChem. Methyl 5-chloro-2-fluoro-3-nitrobenzoate. BenchChem. Link
-
BenchChem. Catalyst poisoning issues with Ruthenium trinitrate-derived catalysts. BenchChem. Link
-
BenchChem. Technical Support Center: Catalyst Poisoning and Deactivation in 3-Nitro-2-hexene Reactions. BenchChem. Link
-
Master Organic Chemistry. Reduction of Nitro Groups. Master Organic Chemistry. Link
-
Wikipedia. Reduction of nitro compounds. Wikipedia. Link
-
PubChem. Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate. National Center for Biotechnology Information. Link
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. Organic-Chemistry.org. Link
-
Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents. Link
-
Sigma-Aldrich. 4-Fluoro-2-methyl-5-nitrobenzoic acid. Sigma-Aldrich. Link
-
BenchChem. How to Prevent Catalyst Poisoning at the Industrial Scale. BenchChem. Link
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Wikipedia. Catalyst poisoning. Wikipedia. Link
-
Slideshare. Troubleshooting of Catalytic Reactors. Slideshare. Link
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PubMed. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Library of Medicine. Link
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PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Link
-
PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. National Library of Medicine. Link
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PubMed Central. Concerted Nucleophilic Aromatic Substitutions. National Library of Medicine. Link
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ACS Green Chemistry Institute. Nitro Reduction. ACS GCI Pharmaceutical Roundtable. Link
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PubMed Central. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Library of Medicine. Link
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PubMed Central. Methyl 5-chloro-2-nitrobenzoate. National Library of Medicine. Link
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Simson Pharma Limited. 1-Chloro-5-fluoro-2-methyl-4-nitro-benzene. Simson Pharma. Link
-
ChemicalBook. METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis. ChemicalBook. Link
-
ChemScene. Methyl 4-chloro-5-fluoro-2-nitrobenzoate. ChemScene. Link
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Link
-
PubMed Central. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings. National Library of Medicine. Link
-
ChemicalBook. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet. ChemicalBook. Link
-
PrepChem.com. Synthesis of methyl 5-chloro-2-nitrobenzoate. PrepChem.com. Link
-
BLD Pharm. Methyl 5-chloro-4-fluoro-2-nitrobenzoate. BLD Pharm. Link
-
World Intellectual Property Organization. PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO. Link
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Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a critical intermediate, its purity is not merely a quality metric but a foundational pillar ensuring the safety, efficacy, and stability of the final drug product. The presence of impurities, even in trace amounts, can lead to the formation of unwanted byproducts, alter the pharmacological profile of the API, or introduce potential toxicities. Therefore, robust and validated analytical methods are indispensable for accurately determining the purity and impurity profile of this compound.
This guide provides an in-depth comparison of the principal analytical techniques used for the purity validation of Methyl 4-chloro-2-fluoro-5-nitrobenzoate. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, from routine quality control to comprehensive characterization. All methodologies are presented in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[4][5] Its versatility and high resolving power make it ideal for separating the main compound from closely related structural impurities and degradation products. For a compound like Methyl 4-chloro-2-fluoro-5-nitrobenzoate, a reverse-phase HPLC (RP-HPLC) method is typically the first choice, separating molecules based on their hydrophobicity.
Causality of Method Design
The goal is to develop a stability-indicating method , which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[6][7] To achieve this, the method must be able to separate the intact analyte from any potential degradation products that might form under various stress conditions. This is accomplished through forced degradation studies, which are a regulatory requirement and a critical part of method development.[6]
Experimental Protocol: Stability-Indicating RP-HPLC
A. Instrumentation & Conditions:
-
System: HPLC with a UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
-
Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities.
-
Phase A: 0.1% Phosphoric Acid in Water. The acid helps to protonate silanol groups on the column, reducing peak tailing and improving peak shape.
-
Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Phase A % Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Controlling temperature ensures consistent retention times.
-
Detection Wavelength: 237 nm. This is a common wavelength for nitroaromatic compounds, selected after performing a UV scan to find the absorbance maximum.[8]
-
Injection Volume: 10 µL.
B. Sample Preparation:
-
Accurately weigh approximately 25 mg of Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
-
Dissolve in a 50:50 mixture of Acetonitrile and Water to a final volume of 25 mL to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[9]
C. Forced Degradation Studies: To validate the method's specificity, the sample is subjected to the following stress conditions to intentionally degrade it by 5-20%:
-
Acid Hydrolysis: Reflux sample solution with 0.1 N HCl at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux sample solution with 0.1 N NaOH at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).
The chromatograms from these stressed samples are then compared to that of an unstressed sample. The method is deemed stability-indicating if all degradation product peaks are successfully separated from the main analyte peak and from each other.
Sources
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Introduction
Nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[1][2][3] Their unique electronic properties, stemming from the potent electron-withdrawing nature of the nitro group (-NO₂), render the aromatic ring susceptible to nucleophilic attack, a reactivity pattern that is foundational to their utility.[4] This guide provides an in-depth comparative analysis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6), a highly functionalized nitroaromatic building block.[5][6] We will explore its physicochemical properties, dissect its reactivity in the context of related compounds, and provide field-proven experimental protocols to demonstrate its application. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this and similar nitroaromatic scaffolds.
Physicochemical and Spectroscopic Profile
Methyl 2-chloro-4-fluoro-5-nitrobenzoate is a polysubstituted aromatic ester. The arrangement of a nitro group, two distinct halogens (chloro and fluoro), and a methyl ester group on the benzene ring creates a molecule with significant potential for selective chemical transformations.
Table 1: Physicochemical Properties of Methyl 2-chloro-4-fluoro-5-nitrobenzoate
| Property | Value | Source |
| CAS Number | 85953-30-6 | [6] |
| Molecular Formula | C₈H₅ClFNO₄ | [5][6] |
| Molecular Weight | 233.58 g/mol | [5][6] |
| IUPAC Name | methyl 2-chloro-4-fluoro-5-nitrobenzoate | [6] |
| Monoisotopic Mass | 232.9891135 Da | [6] |
Spectroscopic Insights (Predicted)
A comprehensive understanding of a compound's structure is validated through spectroscopic analysis. While a dedicated experimental spectrum for this specific molecule is not publicly available, we can predict its key features based on the analysis of structurally similar compounds like methyl m-nitrobenzoate.[7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the benzene ring. Due to the complex substitution pattern, these would likely appear as doublets or doublet of doublets. A singlet would be observed further upfield (around δ 3.9-4.0 ppm) for the three protons of the methyl ester group.[7]
-
¹³C NMR: The carbon NMR would be more complex, showing eight distinct signals. The carbonyl carbon of the ester would be the most downfield signal (δ ~164 ppm), while the methyl carbon would be the most upfield (δ ~53 ppm).[7] The six aromatic carbons would have unique chemical shifts due to the lack of symmetry.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the key functional groups. A strong C=O stretch for the ester would appear around 1735-1750 cm⁻¹.[9] Two prominent peaks for the nitro group (asymmetric and symmetric N-O stretching) would be visible around 1500-1550 cm⁻¹ and 1290-1360 cm⁻¹, respectively.[9] C-Cl and C-F stretching vibrations would also be present in the fingerprint region.
Comparative Reactivity Analysis: The Realm of SₙAr
The primary reaction pathway for nitroaromatics bearing a leaving group is Nucleophilic Aromatic Substitution (SₙAr). This reaction is contingent on the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a suitable leaving group (like a halogen).[4] These groups are essential as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[4]
Mechanism of Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex.[4] In the second, typically faster step, the leaving group is eliminated, restoring the aromaticity of the ring.
Caption: General mechanism of the SₙAr reaction.
Reactivity of Methyl 2-chloro-4-fluoro-5-nitrobenzoate
In Methyl 2-chloro-4-fluoro-5-nitrobenzoate, the nitro group is ortho to the fluorine atom and meta to the chlorine atom. This specific arrangement is crucial for its reactivity.
-
Activation: The fluorine at the C-4 position is strongly activated towards nucleophilic attack. The nitro group at C-5 is ortho to it, allowing for direct resonance stabilization of the negative charge in the Meisenheimer intermediate.
-
Deactivation: The chlorine at the C-2 position is meta to the nitro group. A nucleophilic attack at this position would not allow the negative charge of the intermediate to be delocalized onto the nitro group. Consequently, this position is significantly less reactive towards SₙAr.
Causality in Experimental Choice: When designing a synthesis using this reagent, a chemist would exploit this reactivity difference. Nucleophiles will selectively displace the fluorine atom over the chlorine atom under typical SₙAr conditions. This regioselectivity is a powerful tool for building molecular complexity in a controlled manner.
Table 2: Comparative Reactivity in SₙAr
| Compound | Key Feature | Predicted Relative Reactivity | Rationale |
| Methyl 2-chloro-4-fluoro-5-nitrobenzoate | -NO₂ ortho to -F | High (at C-4) | Fluorine is an excellent leaving group in SₙAr and is strongly activated by the ortho nitro group.[10] |
| Methyl 4-chloro-5-fluoro-2-nitrobenzoate | -NO₂ ortho to -Cl and para to -F | Very High (at C-4) | The chlorine is activated by an ortho -NO₂. The fluorine is activated by a para -NO₂. Generally, the C-F bond is more readily displaced in SₙAr. |
| p-Chloronitrobenzene | Single -NO₂ para to -Cl | Moderate | The benchmark for SₙAr. Activated, but less so than dinitro- or fluoro-substituted analogs.[11] |
| 2,4-Dinitrochlorobenzene | Two -NO₂ groups (ortho and para) | Very High | The cumulative electron-withdrawing effect of two nitro groups provides exceptional stabilization for the Meisenheimer complex.[4] |
Synthetic Considerations
Methyl 2-chloro-4-fluoro-5-nitrobenzoate is typically synthesized from its corresponding carboxylic acid, 2-chloro-4-fluoro-5-nitrobenzoic acid.[12] The most common method is a straightforward acid-catalyzed esterification.
Caption: Synthetic workflow for Methyl 2-chloro-4-fluoro-5-nitrobenzoate.
Protocol: Synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate[13]
-
Objective: To synthesize the title compound via Fischer esterification.
-
Materials:
-
2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq)
-
Methanol (MeOH, ~10 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-fluoro-5-nitrobenzoic acid and methanol.
-
Stir the mixture to dissolve the solid as much as possible.
-
Carefully add the concentrated sulfuric acid dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-water, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration, washing with cold water to remove residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Applications in Synthesis and Drug Discovery
The true value of Methyl 2-chloro-4-fluoro-5-nitrobenzoate lies in its capacity as a versatile intermediate. The highly activated fluorine atom provides a reactive handle for introducing a wide variety of nucleophiles (amines, alcohols, thiols), while the less reactive chlorine and the ester group remain available for subsequent transformations.
-
Pharmaceutical Synthesis: This scaffold is valuable for building complex heterocyclic structures commonly found in drug candidates. The nitro group itself can be a pharmacophore or can be reduced to an amine, which is a key functional group for further derivatization.[1][13]
-
Structure-Activity Relationship (SAR) Studies: In drug discovery, SAR explores how chemical structure relates to biological activity.[14][15] Molecules like this allow for systematic modification. By reacting it with a library of amines, for instance, researchers can rapidly generate a series of analogs to probe interactions with a biological target. However, it's important to note that many nitroaromatic compounds can exhibit mutagenic or carcinogenic properties, a factor that must be carefully considered in drug design.[2][14]
Experimental Protocol: A Representative SₙAr Reaction
This protocol provides a self-validating system for the selective substitution of the fluorine atom in Methyl 2-chloro-4-fluoro-5-nitrobenzoate.
-
Objective: To synthesize a N-substituted aniline derivative via SₙAr.
-
Materials:
-
Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)
-
Benzylamine (a representative primary amine nucleophile, 1.1 eq)
-
Potassium Carbonate (K₂CO₃, an inorganic base, 2.0 eq)
-
Dimethylformamide (DMF, anhydrous, as solvent)
-
Ethyl acetate (EtOAc) and Water for workup
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq) in anhydrous DMF.
-
Add benzylamine (1.1 eq) to the solution, followed by potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature. The reaction is typically heated to 50-80°C to increase the rate.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired Methyl 4-(benzylamino)-2-chloro-5-nitrobenzoate.
-
Caption: Experimental workflow for a typical SₙAr reaction.
Conclusion
Methyl 2-chloro-4-fluoro-5-nitrobenzoate is a strategically designed building block for organic synthesis. Its key feature is the highly activated fluorine atom, which allows for regioselective nucleophilic aromatic substitution, leaving other functional groups intact for further manipulation. A thorough understanding of the principles of SₙAr, guided by the electronic effects of the substituents, allows chemists to predict and control the reactivity of this and related nitroaromatic compounds. The protocols and comparative data presented herein provide a practical framework for researchers to effectively incorporate these powerful intermediates into their synthetic programs, particularly in the fields of medicinal chemistry and materials science.
References
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Shalabi, A. S., Zohny, Y. M., & El-Zohry, M. F. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 12(4), 819–851. Retrieved from [Link]
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Crespo-Hernández, C. E., Gascón, J. A., & Lather, J. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. In The Handbook of Environmental Chemistry. Springer. Retrieved from [Link]
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Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. (n.d.). ResearchGate. Retrieved from [Link]
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Comparing the reactivity towards aromatic electrophilic substitution reaction. (2016). Chemistry Stack Exchange. Retrieved from [Link]
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Kapsamalis, P. T. (1953). Preparation and spectra of m-nitrobenzoates and m-aminobenzoates. Digital Commons @ NJIT. Retrieved from [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. Retrieved from [Link]
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Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved from [Link]
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Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). PMC - PubMed Central. Retrieved from [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved from [Link]
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Methyl 2-chloro-4-fluoro-5-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]
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Methyl 4-chloro-5-fluoro-2-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]
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Nucleophilic Aromatic Substitution. (2020). Chemistry LibreTexts. Retrieved from [Link]
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Methyl 2-chloro-4-fluoro-5-nitrobenzoate (C8H5ClFNO4). (n.d.). PubChemLite. Retrieved from [Link]
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(PDF) Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). ResearchGate. Retrieved from [Link]
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Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chemistry International Journal, 2(1). Retrieved from [Link]
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A Green Nucleophilic Aromatic Substitution Reaction. (2020). Journal of Chemical Education. Retrieved from [Link]
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PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2024). WIPO Patent Application WO/2024/047648. Retrieved from [Link]
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How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. (2016). PubMed. Retrieved from [Link]
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A Comparative Guide to HPLC and GC-MS Methods for the Characterization of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical characterization of Methyl 4-chloro-2-fluoro-5-nitrobenzoate. As a critical intermediate in pharmaceutical synthesis, the purity and stability of this compound are paramount. The choice of analytical methodology directly impacts the reliability of quality control, stability studies, and regulatory compliance. This document offers field-proven insights into the rationale behind experimental choices, detailed protocols, and a direct comparison to guide researchers and drug development professionals in selecting the optimal technique for their specific needs.
Introduction to the Analyte and Analytical Imperatives
Methyl 4-chloro-2-fluoro-5-nitrobenzoate (C₈H₅ClFNO₄, M.W. 233.58 g/mol ) is a halogenated nitroaromatic compound.[1][2] Its structure, featuring multiple functional groups, presents unique analytical challenges and necessitates robust methods for quantification and impurity profiling. The objective of any analytical procedure is to demonstrate its fitness for the intended purpose, a principle thoroughly outlined in the International Council for Harmonisation (ICH) guidelines.[3] For a pharmaceutical intermediate, this involves establishing identity, purity (including process impurities and degradants), and assay.
The two primary chromatographic techniques for this purpose, HPLC and GC-MS, operate on fundamentally different principles.[4] HPLC is ideal for non-volatile or thermally sensitive compounds, making it a workhorse in pharmaceutical analysis.[5] In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds, offering high separation efficiency and definitive identification through mass spectrometry.[6][7] The selection between these two powerful techniques depends on the physicochemical properties of the analyte and the specific analytical goals.
Physicochemical Properties of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
| Property | Value | Source |
| Molecular Formula | C₈H₅ClFNO₄ | [1] |
| Molecular Weight | 233.58 g/mol | [1] |
| IUPAC Name | methyl 4-chloro-2-fluoro-5-nitrobenzoate | [1] |
| XLogP3 | 2.3 | [1] |
| Topological Polar Surface Area | 72.1 Ų | [1] |
| Appearance | Likely an off-white to yellow solid |
The compound's calculated LogP and polar surface area suggest moderate polarity. While not inherently non-volatile, its nitro functional group raises concerns about thermal stability, a critical factor for GC analysis.
High-Performance Liquid Chromatography (HPLC) for Routine Analysis
HPLC, particularly in its reversed-phase modality, is the quintessential technique for assay and purity determination of pharmaceutical compounds.[8] Its operation at or near ambient temperature prevents the degradation of thermally labile molecules, a significant advantage for analyzing nitroaromatic compounds.[6]
Expertise & Causality: Designing a Stability-Indicating HPLC Method
A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) or intermediate from its degradation products and process-related impurities.[8] The choices below are designed to create such a robust system.
-
Column Selection: A C18 (octadecylsilane) column is the standard for reversed-phase chromatography due to its hydrophobic nature, which provides excellent retention for moderately polar compounds like Methyl 4-chloro-2-fluoro-5-nitrobenzoate. Phenyl-based columns can also offer alternative selectivity for aromatic compounds through π-π interactions.[9]
-
Mobile Phase Composition: The mobile phase typically consists of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid, such as phosphoric acid or formic acid, to the aqueous phase is critical. It ensures that any acidic or basic functional groups on the analyte or impurities are in a consistent, non-ionized state, leading to sharp, symmetrical peaks and reproducible retention times.
-
Detection: The presence of the nitro-substituted benzene ring results in strong ultraviolet (UV) absorbance. A photodiode array (PDA) or UV detector set at an appropriate wavelength (e.g., 230-254 nm) provides high sensitivity and linearity for quantification.[9]
Experimental Protocol: RP-HPLC Method
This protocol is a self-validating system designed for accuracy and reproducibility, adhering to principles outlined in ICH guidelines.[10][11]
-
Apparatus & Reagents:
-
HPLC system with UV/PDA detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).
-
-
Solution Preparation:
-
Mobile Phase: Prepare an aqueous phase of 0.1% phosphoric acid in water. The mobile phase will be a gradient or isocratic mixture of this aqueous phase and acetonitrile. A typical starting point is 50:50 (v/v). Filter all solvents through a 0.45 µm membrane.
-
Diluent: A mixture of 50:50 acetonitrile and water is a suitable diluent.
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of Methyl 4-chloro-2-fluoro-5-nitrobenzoate reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for the analyte. |
| Mobile Phase | Acetonitrile : Water with 0.1% H₃PO₄ (50:50 v/v) | Common starting point for method development. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 25°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Balances sensitivity with potential for peak overload. |
| Detection Wavelength | 230 nm | Provides good sensitivity for the nitroaromatic chromophore. |
| Run Time | ~15 minutes | Sufficient to elute the main peak and potential impurities. |
Expected Performance Data
Method validation would demonstrate the following characteristics as per ICH Q2(R2).[3][12]
| Parameter | Acceptance Criteria |
| System Suitability (Precision) | %RSD ≤ 2.0% for 5 replicate injections |
| Linearity | Correlation coefficient (r²) ≥ 0.998 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (Repeatability) | %RSD ≤ 1.5% |
Visualization: HPLC Workflow
Caption: High-level workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is a powerful technique for the separation and definitive identification of volatile compounds.[4] However, its application to molecules like Methyl 4-chloro-2-fluoro-5-nitrobenzoate requires careful consideration of thermal stability and may necessitate chemical derivatization.[13]
Expertise & Causality: Overcoming GC Challenges
-
Thermal Lability: Nitroaromatic compounds can be susceptible to degradation at the high temperatures of a standard GC inlet (>250°C). This can lead to inaccurate quantification and the appearance of artifact peaks. Therefore, a key aspect of method development is to minimize thermal stress.
-
Derivatization Strategy: To enhance volatility and thermal stability, derivatization is often employed. For this molecule, a potential strategy is the chemical reduction of the nitro group to an amine, followed by silylation or acylation.[13][14] However, this adds complexity to sample preparation. A more direct approach, if the compound is sufficiently stable, would involve optimizing the GC inlet temperature and using a fast oven ramp.
-
Mass Spectrometric Detection: The primary advantage of MS is its specificity. In full scan mode, it provides a unique fragmentation pattern (a chemical fingerprint) for unequivocal identification. For trace analysis, Selected Ion Monitoring (SIM) mode, where only specific mass fragments are monitored, offers a significant boost in sensitivity and selectivity.[15]
Experimental Protocol: GC-MS Method
This protocol assumes direct analysis is feasible with careful optimization. If thermal degradation is observed, a derivatization step would be required.
-
Apparatus & Reagents:
-
GC-MS system with an Electron Ionization (EI) source.
-
Fused silica capillary column (e.g., SPB-1 or DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[15]
-
Helium (carrier gas), Methylene Chloride (solvent, HPLC grade).
-
-
Solution Preparation:
-
Solvent: Methylene Chloride.
-
Standard/Sample Solution (e.g., 50 µg/mL): Accurately weigh and dissolve the standard or sample in methylene chloride. The concentration may need to be adjusted based on instrument sensitivity.
-
-
Instrumental Conditions:
| Parameter | Condition | Rationale |
| GC Column | SPB-1 (or equivalent), 30 m x 0.25 mm, 1.0 µm | A non-polar column for general-purpose separation.[15] |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert and provides good efficiency. |
| Inlet Temperature | 220°C (or lowest possible) | Minimizes potential for thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C @ 20°C/min | Balances separation with analysis speed. |
| MS Source Temp. | 230°C | Standard EI source temperature. |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (50-350 amu) and/or SIM | Full scan for identification, SIM for quantification. |
Expected Performance Data
| Parameter | Expected Result |
| Retention Time (tR) | Consistent for the analyte peak |
| Key Mass Fragments (m/z) | Specific ions for the parent molecule and its fragments (e.g., m/z 233, 202, 172) |
| Limit of Detection (LOD) | Low ng to pg level in SIM mode |
| Linearity (SIM mode) | Correlation coefficient (r²) ≥ 0.995 |
Visualization: GC-MS Workflow
Caption: High-level workflow for GC-MS analysis.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is superior overall, but which is best suited for the specific analytical task.[6]
| Feature | HPLC with UV/PDA Detection | GC-MS |
| Analyte Suitability | Excellent. Ideal for non-volatile and thermally labile compounds. No risk of degradation during analysis.[5] | Conditional. Requires analyte to be volatile and thermally stable. High risk of degradation for nitroaromatics without careful method optimization or derivatization.[13] |
| Sample Preparation | Simple. Typically involves dissolving the sample in a suitable diluent. | Potentially Complex. May require a derivatization step to improve volatility and stability, adding time and potential for error. |
| Speed of Analysis | Moderate. Typical run times are 10-20 minutes. | Potentially Faster. GC runs can be shorter for simple mixtures, but sample preparation can be longer.[6] |
| Sensitivity | Good. Sufficient for assay and purity testing at typical specification levels. | Excellent (in SIM mode). Generally more sensitive, especially for trace-level impurity analysis.[7][16] |
| Selectivity/Identification | Good. Based on retention time and UV spectrum. Co-elution can be a problem. | Superior. Provides definitive identification based on mass spectral fragmentation patterns (a "chemical fingerprint").[4] |
| Robustness for QC | High. HPLC methods are generally very robust and reproducible, making them ideal for routine quality control environments. | Moderate. The high-temperature inlet and potential for analyte degradation can make methods less robust for routine use compared to HPLC. |
Conclusion and Recommendations
For the comprehensive characterization of Methyl 4-chloro-2-fluoro-5-nitrobenzoate, a dual-methodology approach is often most effective.
-
For routine Quality Control (Assay and Purity): HPLC with UV detection is the recommended primary technique. Its operational simplicity, robustness, high precision, and suitability for non-volatile and potentially thermally sensitive compounds make it the ideal choice for release testing and stability studies.[8] The method is readily validated according to ICH guidelines to ensure data integrity.[10][17]
-
For Impurity Identification and Trace Analysis: GC-MS is the superior tool for structural elucidation of unknown impurities. Its high sensitivity (especially in SIM mode) and the definitive identification provided by the mass spectrum are invaluable for investigating out-of-specification results or characterizing trace-level genotoxic impurities.[15] The challenges of thermal lability must be carefully addressed through method development, potentially including derivatization.[13]
By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete analytical profile of Methyl 4-chloro-2-fluoro-5-nitrobenzoate, ensuring product quality, safety, and regulatory compliance.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma.
- Ich guidelines for valid
- Methyl 4-chloro-5-fluoro-2-nitrobenzoate | C8H5ClFNO4 | CID 59418573. (n.d.). PubChem.
- Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth. (n.d.). EPA.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- Separation of Methyl 4-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820. (n.d.). PubChem.
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A Comparative Guide to the Definitive Structural Validation of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, patentability, and clinical efficacy rests. An error in structural assignment can lead to wasted resources, invalid data, and significant safety concerns. This guide provides an in-depth comparison of analytical techniques for the structural validation of Methyl 4-chloro-2-fluoro-5-nitrobenzoate (C₈H₅ClFNO₄), a halogenated and nitrated aromatic ester commonly used as a synthetic intermediate.
We will focus on Single-Crystal X-ray Crystallography (SCXRD) as the definitive "gold standard" method, providing an unparalleled level of structural detail. This will be objectively compared with powerful and complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—to provide a holistic understanding of a robust validation workflow.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray diffraction is the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides a direct, high-resolution, three-dimensional map of the atoms within a molecule, unequivocally establishing bond lengths, bond angles, and stereochemistry.[3][4][5] The technique is based on the principle that when X-rays are directed at a single, well-ordered crystal, they are diffracted by the electron clouds of the atoms in a predictable pattern.[3][4] This diffraction pattern is a direct consequence of the crystal's internal lattice structure. By analyzing the positions and intensities of the diffracted X-ray beams, a complete 3D model of the molecule can be computationally reconstructed.[1][3]
The Inherent Trustworthiness of SCXRD
The power of SCXRD lies in its ability to provide a direct visualization of the molecule. Unlike spectroscopic methods which provide data from which a structure is inferred, crystallography generates a dataset that can only be explained by a single, unique atomic arrangement. This makes it the ultimate arbiter in cases of structural ambiguity, particularly for complex molecules or those with multiple positional isomers.
Experimental Workflow: From Powder to Proof
The journey from a synthesized powder to a validated crystal structure is a multi-step process where each stage is critical for success.
Detailed Experimental Protocol for SCXRD Validation
-
Synthesis and Purification:
-
Synthesis: Methyl 4-chloro-2-fluoro-5-nitrobenzoate is typically synthesized via Fischer esterification. 2-Chloro-4-fluoro-5-nitrobenzoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.[6] The mixture is heated to reflux for several hours.
-
Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Purification: The crude product is purified to >99% purity, typically by recrystallization from a solvent like methanol or ethanol, to remove any unreacted starting material or byproducts. High purity is essential as impurities can inhibit crystal growth.[2]
-
-
Crystal Growth:
-
This is often the most challenging step. A common and effective method is slow evaporation .
-
A saturated solution of the purified compound is prepared in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a clean vial.
-
The vial is covered loosely (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Causality: As the solvent evaporates, the solution becomes supersaturated, forcing the molecules to self-assemble into a highly ordered, repeating lattice structure, thereby forming a single crystal. The slow rate is critical to prevent the rapid precipitation of a microcrystalline powder.
-
-
Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is carefully selected under a microscope.[1]
-
The crystal is mounted on a goniometer head and placed within the X-ray diffractometer.[2] It is often cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted beams.[1]
-
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and space group symmetry.[1]
-
Specialized software is used to solve the "phase problem" and generate an initial electron density map of the molecule.
-
This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The final result is a crystallographic information file (CIF) containing the precise coordinates of every atom in the molecule.[3]
-
Part 2: Alternative and Complementary Validation Techniques
While SCXRD is definitive, obtaining suitable crystals can be a significant bottleneck. In such cases, or as a preliminary step, spectroscopic methods are indispensable.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining molecular structure in solution.[7][8] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.[8]
Experimental Protocol (¹H, ¹³C, 2D NMR):
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). This typically includes:
Interpreting the Data for Methyl 4-chloro-2-fluoro-5-nitrobenzoate:
-
¹H NMR: Would show a singlet for the three methyl protons (-OCH₃) and two signals in the aromatic region for the two distinct aromatic protons. The splitting patterns of these aromatic protons (coupling to each other and to the ¹⁹F nucleus) would be key to confirming their relative positions.
-
¹³C NMR: Would show eight distinct signals: one for the methyl carbon, one for the carbonyl carbon, and six for the six unique aromatic carbons.
-
HMBC (Crucial for Isomer Confirmation): This 2D experiment is vital for piecing the structure together. It would show correlations between the methyl protons and the carbonyl carbon, and critically, between specific aromatic protons and the carbons bearing the substituents, allowing for the unambiguous assignment of the 4-chloro, 2-fluoro, and 5-nitro positions.
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a fundamental check for any proposed structure.[11]
Experimental Protocol (High-Resolution MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) using an ionization source like Electrospray Ionization (ESI).
-
Analysis: Measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to four or five decimal places.
Interpreting the Data for Methyl 4-chloro-2-fluoro-5-nitrobenzoate:
-
Molecular Formula Confirmation: The calculated exact mass for C₈H₅ClFNO₄ is 232.9891 g/mol .[12] An experimental HRMS measurement within a very small tolerance (e.g., < 5 ppm) provides high confidence in the molecular formula.
-
Fragmentation Analysis (MS/MS): By isolating the molecular ion and inducing fragmentation, a characteristic pattern is produced. For this molecule, expected fragments would correspond to the loss of •OCH₃, •NO₂, or other stable fragments, which can provide circumstantial evidence for the structure. However, differentiating positional isomers by MS alone can be challenging and is often not definitive.[13][14]
Part 3: Head-to-Head Comparison: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. While all three methods are powerful, they provide different types of information.
Comparative Data Summary
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Complete 3D atomic arrangement in the solid state.[3] | Atomic connectivity and structure in solution.[8] | Molecular formula and fragmentation patterns.[11] |
| Resolution | Atomic (<0.1 Å). Provides precise bond lengths/angles.[5][7] | Lower resolution; structure is inferred from correlations.[15] | Provides exact mass, not spatial resolution. |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm).[1][2] | 1-10 mg of pure, soluble sample. | Microgram to nanogram quantities. |
| Key Strength | Unambiguous and definitive structure proof. The "gold standard."[16] | Excellent for determining connectivity and studying dynamics in solution.[7][15] | High sensitivity and definitive molecular formula confirmation (HRMS). |
| Key Limitation | Crystal growth is a major bottleneck. Not all compounds crystallize easily.[15] | Can be difficult to distinguish between certain isomers; provides an average structure in solution. | Provides limited connectivity and almost no stereochemical information.[11] |
Conclusion: A Synthesis of Techniques for Unimpeachable Validation
For the definitive structural validation of Methyl 4-chloro-2-fluoro-5-nitrobenzoate, single-crystal X-ray crystallography stands alone as the ultimate arbiter. It provides direct, irrefutable evidence of the precise three-dimensional arrangement of atoms, leaving no ambiguity about the positions of the chloro, fluoro, and nitro substituents on the aromatic ring.
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Structural elucidation by NMR(1HNMR). Slideshare. [Link]
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Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E. [Link]
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A Technical Guide to Alternatives for Methyl 4-chloro-2-fluoro-5-nitrobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the development of pharmaceuticals and agrochemicals. Aryl halides activated by electron-withdrawing groups are pivotal starting materials for nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex molecular architectures. Among these, Methyl 4-chloro-2-fluoro-5-nitrobenzoate has emerged as a versatile reagent. However, a comprehensive understanding of its reactivity profile in comparison to viable alternatives is crucial for informed decision-making in synthetic planning. This guide provides a detailed comparative analysis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate and its alternatives, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Central Role of Methyl 4-chloro-2-fluoro-5-nitrobenzoate in SNAr Chemistry
Methyl 4-chloro-2-fluoro-5-nitrobenzoate (CAS No. 85953-30-6) is a polysubstituted benzene derivative featuring two distinct halogen atoms, a nitro group, and a methyl ester. This unique arrangement of substituents renders it a highly valuable building block in organic synthesis. The potent electron-withdrawing nitro group, positioned ortho and para to the halogen atoms, strongly activates the aromatic ring towards nucleophilic attack, facilitating SNAr reactions.
The presence of both chlorine and fluorine atoms on the ring offers the potential for regioselective substitution. The general principle governing leaving group ability in SNAr reactions, often termed the "element effect," dictates a reactivity order of F > Cl > Br > I.[1] This is contrary to SN2 reactions and is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[2]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Analysis of Halogenated Nitrobenzoate Alternatives
The choice of substrate in an SNAr reaction significantly impacts reaction rates, yields, and regioselectivity. Here, we compare Methyl 4-chloro-2-fluoro-5-nitrobenzoate with several structurally related alternatives.
Positional Isomers and Dichloro-analogs
The relative positions of the halogens and the activating nitro group are critical. Let's consider the following alternatives:
-
Methyl 4,5-dichloro-2-nitrobenzoate: Both chlorine atoms are ortho and meta to the nitro group.
-
Methyl 2,4-dichloro-5-nitrobenzoate: The chlorine at C-2 is ortho to the nitro group, while the chlorine at C-4 is para.
Reactivity Rationale: Based on the principles of SNAr, the halogen positioned ortho or para to the electron-withdrawing group is more readily displaced due to superior resonance stabilization of the Meisenheimer intermediate. In Methyl 4-chloro-2-fluoro-5-nitrobenzoate, the fluorine at C-2 is ortho to the nitro group, and the chlorine at C-4 is para. Given that fluorine is an intrinsically better leaving group in SNAr reactions, substitution is expected to occur preferentially at the C-F bond.
For Methyl 2,4-dichloro-5-nitrobenzoate, both chlorine atoms are activated (ortho and para to the nitro group). While direct comparative kinetic data is scarce, studies on related systems suggest that the reactivity difference between an ortho and a para chloro substituent is generally smaller than the difference between a fluoro and a chloro substituent.[3]
Experimental Data Summary:
| Compound | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Methyl 4-chloro-2-fluoro-5-nitrobenzoate | Piperidine | DMF, 80 °C, 4-8 h | Methyl 4-chloro-2-(piperidin-1-yl)-5-nitrobenzoate | High (qualitative) | [2] |
| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperidine | Methanol, 25 °C | Methyl 2-(piperidin-1-yl)-4-chloro-3,5-dinitrobenzoate | - (k₂ = 1.2 x 10⁻² M⁻¹s⁻¹) | [3] |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Acetonitrile, 25 °C | 1-(Piperidin-1-yl)-2,4-dinitrobenzene | - (k₂ = 2.3 x 10³ M⁻¹s⁻¹) | |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Acetonitrile, 25 °C | 1-(Piperidin-1-yl)-2,4-dinitrobenzene | - (k₂ = 4.5 M⁻¹s⁻¹) |
Note: Direct comparative yield data under identical conditions for the primary compounds of interest is limited in the readily available literature. The provided data from related systems illustrates the general reactivity trends.
Alternatives with Different Activating Groups
The nitro group is a powerful activating group, but other electron-withdrawing groups can also facilitate SNAr reactions. Key alternatives include compounds bearing cyano (-CN) or trifluoromethyl (-CF₃) groups.
-
Methyl 4-chloro-2-fluoro-5-cyanobenzoate: The cyano group is a strong electron-withdrawing group, capable of stabilizing the Meisenheimer intermediate through resonance.
-
Methyl 4-chloro-2-fluoro-5-(trifluoromethyl)benzoate: The trifluoromethyl group is a potent inductively electron-withdrawing group.
Reactivity Rationale: Both cyano and trifluoromethyl groups can effectively activate an aromatic ring for SNAr. The relative activating ability often depends on the specific reaction and nucleophile. The nitro group is generally considered one of the most powerful activating groups.
Synthesis of Alternatives:
-
Methyl 4-chloro-2-fluoro-5-cyanobenzoate: Can be synthesized from the corresponding amine via a Sandmeyer reaction. For example, 2-amino-4-bromo-5-fluorobenzoic acid methyl ester can be converted to the corresponding iodo-derivative and then reacted with a cyanide source.[4]
-
Methyl 4-chloro-2-fluoro-5-(trifluoromethyl)benzoate: Synthesis can be more complex, potentially involving multi-step sequences starting from appropriately substituted trifluoromethylbenzene derivatives.
Caption: Categories of alternatives to Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Experimental Protocols
The following are representative, detailed protocols for conducting SNAr reactions with Methyl 4-chloro-2-fluoro-5-nitrobenzoate and a common alternative.
Protocol 1: Reaction of Methyl 4-chloro-2-fluoro-5-nitrobenzoate with a Secondary Amine (e.g., Piperidine)
This protocol is adapted from general procedures for SNAr reactions with similar substrates.[2][5]
Materials:
-
Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 eq)
-
Piperidine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-chloro-2-fluoro-5-nitrobenzoate (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (to a concentration of approximately 0.2 M).
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the solution, followed by the dropwise addition of piperidine (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure Methyl 4-chloro-2-(piperidin-1-yl)-5-nitrobenzoate.
Protocol 2: Reaction of Methyl 4,5-dichloro-2-nitrobenzoate with Sodium Methoxide
This protocol is a generalized procedure for SNAr reactions with alkoxides.
Materials:
-
Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq)
-
Sodium methoxide (1.1 - 1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Caption: A generalized workflow for SNAr reactions.
Conclusion and Future Perspectives
Methyl 4-chloro-2-fluoro-5-nitrobenzoate stands as a highly effective and versatile substrate for nucleophilic aromatic substitution reactions, primarily due to the presence of a highly activated fluorine atom which serves as an excellent leaving group. For synthetic applications demanding high reactivity and regioselectivity, it is often a superior choice compared to its dichloro-analogs.
However, the selection of the optimal reagent is contingent upon the specific synthetic challenge. For instance, if selective substitution at a chlorine atom is desired in the presence of a fluorine atom, a positional isomer where the chlorine is more activated than the fluorine would be the reagent of choice. Furthermore, alternatives with cyano or trifluoromethyl activating groups, while potentially less reactive than their nitro counterparts, may be advantageous in multi-step syntheses where the nitro group's reactivity towards reduction is undesirable.
The development of quantitative structure-activity relationships (QSAR) and computational models to predict SNAr reactivity is an active area of research. Such tools will undoubtedly further empower chemists to make more informed decisions in the selection of reagents for complex synthetic targets. As the demand for novel and intricate molecular architectures continues to grow, a deep understanding of the reactivity and comparative performance of building blocks like Methyl 4-chloro-2-fluoro-5-nitrobenzoate and its alternatives will remain paramount.
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Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 2021, 23(11), 3955-3962. [Link]
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Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
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Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. National Institutes of Health. [Link]
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The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
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A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. Filo. [Link]
- Process for producing cyanobenzoic acid derivatives.
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Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. PubMed. [Link]
- Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
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Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Institutes of Health. [Link]
- Process for producing 2-methyl-4,5-dichloro benzo trifluoride.
-
Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
-
. The Royal Society of Chemistry. [Link]
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Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
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Propose mechanisms and show the expected products of the following reactions. (a) 2,4-dinitrochlorobenzene + sodium methoxide (NaOCH 3 ) (b) 2,4-dimethylchlorobenzene + sodium hydroxide, 350 °C. Pearson. [Link]
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S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. ResearchGate. [Link]
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Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. WuXi RCS. [Link]
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Question: Nucleophilic Aromatic Substitution Reaction of 3,4 Dichloronitrobenzene with Sodium Methoxide. Calculate the theoretical yield of product. Chegg. [Link]
-
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. [Link]
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A Researcher's Guide to Investigating the Cross-Reactivity of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
For researchers and drug development professionals working with Methyl 4-chloro-2-fluoro-5-nitrobenzoate, understanding its potential for cross-reactivity is paramount. This small aromatic compound, a key intermediate in various synthetic pathways, possesses a unique substitution pattern that could lead to unforeseen interactions in biological and analytical systems. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, comparing state-of-the-art methodologies, and interpreting the potential for interactions with structurally related compounds. While specific cross-reactivity data for Methyl 4-chloro-2-fluoro-5-nitrobenzoate is not yet prevalent in published literature, this guide establishes a robust, scientifically-grounded approach to generating this critical information.
The Imperative of Cross-Reactivity Assessment
Cross-reactivity occurs when an antibody or other binding molecule, raised against a specific antigen, also binds to different, structurally similar molecules.[1] In the context of drug development and diagnostics, this can lead to false positives, inaccurate quantification, and a misunderstanding of a compound's specificity and potential off-target effects.[1] For a hapten like Methyl 4-chloro-2-fluoro-5-nitrobenzoate, which is too small to elicit an immune response on its own and must be conjugated to a carrier protein, the potential for cross-reactivity is a critical consideration in the development of any immunoassay.[2][3]
Conceptualizing a Cross-Reactivity Study: A Tale of Two Techniques
The two primary methodologies for assessing the cross-reactivity of small molecules are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). Each offers distinct advantages and provides complementary data.
Enzyme-Linked Immunosorbent Assay (ELISA): The Workhorse of Immunoassays
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like Methyl 4-chloro-2-fluoro-5-nitrobenzoate, a competitive ELISA format is most appropriate.[2][4]
Experimental Workflow for Competitive ELISA
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[5][6][7] It provides valuable data on not just the extent of binding (affinity), but also the rates of association and dissociation (kinetics).[6] This level of detail is invaluable for understanding the nuances of cross-reactive interactions.
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR-based cross-reactivity analysis.
Comparison of Methodologies
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Endpoint, colorimetric detection | Real-time, label-free detection of mass changes |
| Primary Data Output | IC50 values | Kinetic rate constants (ka, kd), Affinity (KD) |
| Throughput | High (96/384-well plates) | Moderate to High (instrument dependent) |
| Sample Consumption | Low | Low |
| Key Advantage | Widely available, cost-effective | Provides detailed kinetic information |
| Key Limitation | Indirect measurement of affinity | Higher initial instrument cost |
Identifying Potential Cross-Reactants
A systematic approach to selecting compounds for cross-reactivity testing is crucial. For Methyl 4-chloro-2-fluoro-5-nitrobenzoate, potential cross-reactants can be categorized based on structural similarities. The following table presents a hypothetical list of compounds that should be prioritized for screening.
| Category | Compound Name | Rationale for Inclusion |
| Isomeric Variations | Methyl 3-chloro-2-fluoro-5-nitrobenzoate | Same atoms, different arrangement |
| Methyl 4-chloro-5-fluoro-2-nitrobenzoate | Isomer with nitro group in a different position | |
| Halogen Substitutions | Methyl 4,5-dichloro-2-nitrobenzoate | Substitution of fluorine with chlorine |
| Methyl 4-bromo-2-fluoro-5-nitrobenzoate | Substitution of chlorine with bromine | |
| Core Structure Analogs | 4-chloro-2-fluoro-5-nitrobenzoic acid | The corresponding carboxylic acid |
| 4-chloro-2-fluoro-5-nitrotoluene | Replacement of the methyl ester with a methyl group | |
| Related Nitroaromatics | Methyl 2,4-dinitrobenzoate | Presence of two nitro groups |
| 3,5-Dinitrobenzoic acid | A common dinitroaromatic compound |
Detailed Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
-
Antigen Coating: Dilute the Methyl 4-chloro-2-fluoro-5-nitrobenzoate-carrier protein conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a final concentration of 1-10 µg/mL. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the test compounds (potential cross-reactants) and the target analyte (Methyl 4-chloro-2-fluoro-5-nitrobenzoate) in assay buffer. In separate wells, add 50 µL of each dilution. Then, add 50 µL of the primary antibody (at a pre-determined optimal dilution) to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in assay buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the appropriate substrate (e.g., TMB for HRP). Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot the absorbance against the log of the analyte concentration to generate a standard curve. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximal signal) for the target analyte and each potential cross-reactant. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100%
Protocol 2: SPR Analysis of Cross-Reactivity
-
Antibody Immobilization: Immobilize the primary antibody onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).
-
Analyte Injection: Prepare a series of dilutions for the target analyte and each potential cross-reactant in running buffer.
-
Binding Analysis: Inject the analyte solutions sequentially over the immobilized antibody surface at a constant flow rate. Include a buffer-only injection as a reference.
-
Data Acquisition: Monitor the change in response units (RU) over time to generate a sensorgram for each injection.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cross-Reactivity Calculation: Compare the KD values of the test compounds to the KD of the target analyte. A lower KD indicates a higher affinity.
Conclusion
A thorough investigation of the cross-reactivity of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is an indispensable step in its development for any biological application. By employing a dual-pronged approach with competitive ELISA and SPR, researchers can gain a comprehensive understanding of its binding specificity. The systematic selection of potential cross-reactants based on structural similarity ensures a rigorous evaluation. The detailed protocols provided herein offer a validated starting point for these critical studies, enabling scientists and drug developers to proceed with confidence in the specificity and reliability of their findings.
References
-
PubMed. (n.d.). Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins. Retrieved January 20, 2026, from [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved January 20, 2026, from [Link]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved January 20, 2026, from [Link]
-
Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved January 20, 2026, from [Link]
-
The Journal of Immunology. (n.d.). Heterogeneity of Combining Sites of Antibodies as Determined by Specific Immunoadsorbents. Retrieved January 20, 2026, from [Link]
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SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved January 20, 2026, from [Link]
-
Taylor & Francis Online. (2006, August 21). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Retrieved January 20, 2026, from [Link]
-
ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Small Molecule Immunosensing Using Surface Plasmon Resonance. Retrieved January 20, 2026, from [Link]
-
PubMed. (2020, January 15). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (2024, July 18). Methods and applications of noncompetitive hapten immunoassays. Retrieved January 20, 2026, from [Link]
-
PubMed. (n.d.). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved January 20, 2026, from [Link]
-
PubMed. (n.d.). Polyclonal antibodies to agonist benzodiazepines. Retrieved January 20, 2026, from [Link]
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PubMed. (1990, February 28). Specific immuno-detection of benzoate-para-hydroxylase with antibodies raised against synthetic peptides. Retrieved January 20, 2026, from [Link]
-
Bioanalysis Zone. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved January 20, 2026, from [Link]
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Efficacy comparison between Methyl 4-chloro-2-fluoro-5-nitrobenzoate and its analogs
An In-Depth Comparative Guide to the Efficacy of Methyl 4-chloro-2-fluoro-5-nitrobenzoate and Its Analogs
Introduction: The Strategic Importance of Substituted Nitrobenzoates
In the landscape of modern medicinal chemistry and materials science, halogenated nitroaromatic compounds are indispensable scaffolds. Their utility lies in a finely tuned reactivity profile, governed by the interplay of electron-withdrawing and directing groups on the aromatic ring. Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a prime exemplar of this class, serving as a versatile synthetic intermediate. The strategic placement of a nitro group, a powerful electron-withdrawing substituent, significantly activates the ring towards nucleophilic aromatic substitution (SNAr). This effect is further modulated by the presence of two distinct halogens, chlorine and fluorine, which offer differential reactivity and serve as key handles for molecular elaboration.
This guide provides a comprehensive comparison of Methyl 4-chloro-2-fluoro-5-nitrobenzoate with its structural analogs. We will delve into the causality behind their differential reactivity, present standardized experimental data and protocols, and explore their potential biological efficacy based on the well-established bioactivity of the nitroaromatic class.
Physicochemical Properties and Reactivity Analysis
The reactivity of Methyl 4-chloro-2-fluoro-5-nitrobenzoate is dictated by the electronic properties of its substituents. The nitro group (NO₂) at the C5 position, being strongly electron-withdrawing, depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The positions ortho and para to the nitro group are the most activated.
In the case of Methyl 4-chloro-2-fluoro-5-nitrobenzoate:
-
The fluorine atom at C2 is ortho to the nitro group.
-
The chlorine atom at C4 is para to the nitro group.
Both halogen positions are activated for SNAr. Generally, in SNAr reactions, fluorine is a better leaving group than chlorine due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. This differential reactivity allows for selective substitution, a crucial advantage in multi-step synthesis.
A Senior Application Scientist's Guide to the Identity and Purity of Commercially Available Methyl 4-chloro-2-fluoro-5-nitrobenzoate
For researchers, medicinal chemists, and professionals in drug development, the precise identity and purity of starting materials are paramount. This guide provides a comprehensive framework for confirming the identity and assessing the purity of commercially available Methyl 4-chloro-2-fluoro-5-nitrobenzoate (CAS No. 1070893-15-0). We will delve into the critical importance of distinguishing this specific isomer from its closely related counterparts, outline robust analytical methodologies for its characterization, and provide a comparative analysis to ensure the integrity of your research.
The Isomeric Challenge: Why Specificity Matters
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a substituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. However, the seemingly subtle placement of chloro, fluoro, and nitro groups on the benzene ring gives rise to several isomers, each with distinct physical and chemical properties. The use of an incorrect isomer can lead to failed reactions, unexpected byproducts, and ultimately, compromise the integrity of your research.
Therefore, it is crucial to employ a multi-technique approach to unequivocally confirm the identity of the commercial sample as Methyl 4-chloro-2-fluoro-5-nitrobenzoate and to quantify its purity with a high degree of confidence.
Analytical Workflow for Identity Confirmation and Purity Assessment
A systematic approach combining spectroscopic and chromatographic techniques is essential for the comprehensive analysis of Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Caption: Analytical workflow for identity and purity verification.
Identity Confirmation: A Spectroscopic Trio
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For Methyl 4-chloro-2-fluoro-5-nitrobenzoate, both ¹H and ¹³C NMR are indispensable.
Expected ¹H NMR Spectral Data (predicted):
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (J, Hz, predicted) |
| OCH₃ | ~3.9 | s | - |
| Ar-H | ~8.0 | d | J(H,F) ≈ 7-9 |
| Ar-H | ~7.8 | d | J(H,F) ≈ 10-12 |
Causality Behind Predictions: The two aromatic protons will appear as doublets due to coupling with the adjacent fluorine atom. The distinct coupling constants arise from the different spatial relationships of the protons to the fluorine. The methyl ester protons will be a singlet in the typical range for such groups.
¹³C NMR Spectroscopy: This technique provides information on the carbon framework of the molecule. The number of distinct signals will confirm the presence of all eight carbon atoms, and their chemical shifts will be indicative of their chemical environment.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, further confirming its identity.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): m/z ≈ 233.0 (for ³⁵Cl) and 235.0 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Key Fragments: Loss of the methoxy group (-OCH₃) leading to a fragment at m/z ≈ 202.0, and loss of the nitro group (-NO₂) resulting in a fragment at m/z ≈ 187.0.
Purity Assessment: The Power of Chromatography
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical ingredients and intermediates. A well-developed HPLC method can separate the target compound from its isomers and other potential impurities.
Comparative Data of Key Isomers
| Compound | CAS Number | Molecular Weight | Key Distinguishing Feature |
| Methyl 4-chloro-2-fluoro-5-nitrobenzoate | 1070893-15-0 | 233.58 | Target Analyte |
| Methyl 4-chloro-5-fluoro-2-nitrobenzoate | 1113049-81-2 | 233.58 | Different substitution pattern |
| Methyl 2-chloro-4-fluoro-5-nitrobenzoate | 85953-30-6 | 233.58 | Different substitution pattern |
Experimental Protocol: HPLC Method for Purity Analysis
This robust reversed-phase HPLC method is designed for the effective separation of Methyl 4-chloro-2-fluoro-5-nitrobenzoate and its potential impurities.
Apparatus and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Solvent filtration apparatus
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC vials
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Methyl 4-chloro-2-fluoro-5-nitrobenzoate reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the commercial sample and dissolve in a 25 mL volumetric flask with acetonitrile.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% H₃PO₄ in water) and Mobile Phase B (Acetonitrile) |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Data Analysis:
The purity of the sample is calculated by the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: HPLC purity analysis workflow.
Comparison with Alternatives: The Importance of Isomeric Purity
The primary "alternatives" to consider are the other isomers of Methyl chloro-fluoro-nitrobenzoate. The synthesis of these compounds often involves the nitration of a chloro-fluoro-benzoic acid precursor. This reaction can potentially lead to the formation of a mixture of isomers. The presence of these isomers as impurities can significantly impact the downstream reactivity and the properties of the final product.
The HPLC method described above is designed to have sufficient selectivity to separate these closely related isomers, allowing for their detection and quantification. A high-purity sample of Methyl 4-chloro-2-fluoro-5-nitrobenzoate should show a single major peak with minimal to no presence of other isomeric peaks.
Conclusion: Ensuring Scientific Integrity
Confirming the identity and purity of commercially available Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a critical, yet often overlooked, aspect of research and development. By employing a multi-faceted analytical approach that includes NMR, MS, and a robust HPLC method, scientists can proceed with confidence, knowing that their starting material is of the required quality. This diligence at the outset is a cornerstone of scientific integrity and is essential for generating reliable and reproducible results.
References
-
PubChem - Methyl 4-chloro-2-fluoro-5-nitrobenzoate: National Center for Biotechnology Information. PubChem Compound Summary for CID 139041235, Methyl 4-chloro-2-fluoro-5-nitro-benzoic acid Methyl ester. [Link]
-
HPLC Methods for Analysis of Benzoic Acid: HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods: National Center for Biotechnology Information. PubMed Central. [Link]
Safety Operating Guide
Guide to the Safe and Compliant Disposal of Methyl 4-chloro-2-fluoro-5-nitrobenzoate
This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 4-chloro-2-fluoro-5-nitrobenzoate (CAS No. 85953-30-6), a compound frequently utilized in complex organic synthesis within pharmaceutical and materials science research.[1][2] Adherence to these protocols is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined below are grounded in established safety principles and an understanding of the compound's specific chemical hazards.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a halogenated nitroaromatic compound. This classification is not merely academic; it dictates the specific handling and disposal requirements due to the combined risks associated with its functional groups. The nitro group contributes to toxicity and environmental persistence, while the chlorinated and fluorinated components necessitate disposal via specific high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[3][4][5]
The primary hazards associated with this compound are summarized below. This data is synthesized from Globally Harmonized System (GHS) classifications for this and structurally similar chemicals.
| Hazard Category | Description | GHS Classification (Typical) | Rationale and Recommended Actions |
| Acute Toxicity | Harmful if swallowed. | Warning: Acute Tox. 4 | Avoid ingestion. In case of accidental ingestion, seek immediate medical attention.[1] Do not eat, drink, or smoke when handling this product.[6] |
| Skin Irritation | Causes skin irritation. | Warning: Skin Irrit. 2 | Avoid contact with skin. Always wear nitrile or other chemically resistant gloves.[7] If contact occurs, wash the affected area thoroughly with soap and water.[6][8] |
| Eye Irritation | Causes serious eye irritation. | Warning: Eye Irrit. 2A | Wear safety goggles or a face shield.[8] If contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present.[8][9] |
| Respiratory Irritation | May cause respiratory irritation. | Warning: STOT SE 3 | Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][6][8] |
| Environmental Hazard | Nitroaromatic compounds are known for their environmental persistence and potential toxicity to aquatic life. | Not fully classified, but caution is warranted. | Do not dispose of this chemical down the drain or in general waste.[4][9] Environmental release must be strictly avoided.[7][9] |
Core Disposal Principles: A Self-Validating System
Proper disposal is an active process, not a passive one. The following principles form a self-validating system to ensure safety and compliance.
-
Segregation is Paramount: This is the most critical step. Halogenated organic waste streams are managed and disposed of differently than non-halogenated ones, primarily due to incineration requirements.[10] Mixing them leads to cross-contamination, significantly increases disposal costs, and can create dangerous incompatibilities.[11]
-
Containment is Non-Negotiable: All waste must be stored in designated, chemically compatible, and properly sealed containers to prevent leaks and fugitive emissions.[12][13]
-
Characterization is Key: You cannot dispose of what you do not know. Every component of a waste stream must be accurately identified and quantified on the hazardous waste label. This is a legal requirement and essential for the safety of waste handlers.
Standard Operating Procedure: Disposal of Unused or Waste Methyl 4-chloro-2-fluoro-5-nitrobenzoate
This protocol applies to the pure compound (solid) and solutions containing it.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:
-
Safety goggles (or a face shield for larger quantities).
-
Chemically resistant gloves (nitrile is a common choice, but consult your institution's guidelines).
-
A laboratory coat.
-
-
Select the Correct Waste Container:
-
Obtain a designated "Halogenated Organic Waste" container. These are often specifically colored or labeled by your institution's Environmental Health & Safety (EHS) department.[11][14]
-
Ensure the container is made of a compatible material (e.g., High-Density Polyethylene - HDPE) and is in good condition with a secure, screw-top lid.[13]
-
-
Transfer the Waste:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
For solid waste: Use a dedicated spatula or scoop to transfer the solid compound directly into the waste container.
-
For liquid waste (solutions): Use a funnel to carefully pour the liquid into the container, avoiding spills on the container's exterior.
-
-
Label the Container Immediately:
-
As soon as the first drop of waste is added, affix a hazardous waste label provided by your EHS office.
-
Fill out the label completely:
-
Generator Information: Your name, lab, and contact information.
-
Chemical Constituents: List "Methyl 4-chloro-2-fluoro-5-nitrobenzoate" and any solvents used. Provide the percentage or concentration of each component. Accuracy is mandatory.
-
Hazards: Check all applicable hazard boxes (e.g., Toxic, Irritant).
-
-
-
Secure and Store the Waste Container:
-
Tightly seal the container cap. Never leave a waste container open. [11][12]
-
Store the container in a designated Satellite Accumulation Area (SAA) as defined by your institution.
-
The container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Ensure the storage location is away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[6]
-
-
Request Disposal:
-
Once the container is full (typically 90% capacity to allow for expansion), or if your work with the compound is complete, submit a waste pickup request to your EHS department following their specific procedures.
-
Protocol for Decontaminating Empty Containers
Trivial amounts of residue in "empty" containers must be managed correctly.
-
Initial Rinse (The "First Rinse Rule"):
-
The first rinse of a container that held Methyl 4-chloro-2-fluoro-5-nitrobenzoate is considered hazardous waste.[12]
-
Rinse the container with a suitable solvent (e.g., acetone, methanol).
-
Pour this first rinsate directly into your "Halogenated Organic Waste" container.
-
-
Subsequent Rinses:
-
Perform two additional rinses with the solvent.
-
For this specific compound, it is best practice to also collect the second and third rinses as hazardous waste to ensure thorough decontamination.
-
-
Final Disposal of the Container:
-
Allow the container to air dry completely in a fume hood.
-
Deface or remove the original chemical label.
-
Dispose of the clean, dry container according to your facility's guidelines for non-hazardous lab glass or plastic.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, involves highly concentrated material, or you feel unsafe, evacuate the area and contact your institution's emergency response team (EHS).
-
For Small, Manageable Spills:
-
Ensure you are wearing full PPE (gloves, goggles, lab coat).
-
Contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbent material into a container.
-
Seal the container, label it as "Spill Debris containing Methyl 4-chloro-2-fluoro-5-nitrobenzoate," and dispose of it through EHS as halogenated waste.[11]
-
Clean the spill area with soap and water.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste streams of Methyl 4-chloro-2-fluoro-5-nitrobenzoate.
Caption: Decision workflow for proper segregation and disposal.
Regulatory Overview
In the United States, the disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] As a halogenated organic compound, waste containing Methyl 4-chloro-2-fluoro-5-nitrobenzoate would likely be classified as a hazardous waste. If it is a spent solvent, it could fall under the F-list of hazardous wastes from non-specific sources (e.g., F001 or F002).[17][18][19] Regardless of the specific code, it must be managed by a licensed hazardous waste disposal company. Your institution's EHS department is your primary resource for navigating these specific regulations.[16][20]
References
- Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. (n.d.). United States Environmental Protection Agency.
- SAFETY DATA SHEET - Fisher Scientific (Methyl 2-chloro-5-nitrobenzoate). (2025, December 22). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific (2-Chloro-4-fluoro-5-nitrophenol). (2025, December 18). Fisher Scientific.
- Material Safety Data Sheet - Capot Chemical (Methyl 4-fluoro-3-nitrobenzoate). (2008, October 31). Capot Chemical.
- SAFETY DATA SHEET - Sigma-Aldrich (2-Chloro-5-nitrobenzoic acid). (2025, April 30). Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich (Methyl 2-nitrobenzo
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Methyl 2-chloro-4-fluoro-5-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link].
- 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet. (2025, August 9). ChemicalBook.
- Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds. (2021, August 6).
- Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds. (n.d.).
- Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2014). PubMed.
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The Four RCRA Listed Wastes: the F-, K-, P-, and U-List. (2015, January 2). Hazardous Waste Experts. Retrieved from [Link].
- Methyl 3-nitrobenzo
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Waste Code - RCRAInfo. (n.d.). United States Environmental Protection Agency. Retrieved from [Link].
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EPA Hazardous Waste Codes. (n.d.). University of South Carolina. Retrieved from [Link].
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Hazardous Waste Segregation. (n.d.). William & Mary. Retrieved from [Link].
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Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link].
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link].
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link].
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Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link].
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link].
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Organic Solvent Waste Disposal. (n.d.). The University of British Columbia. Retrieved from [Link].
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Methyl 4-chloro-5-fluoro-2-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link].
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-chloro-2-fluoro-5-nitrobenzoate
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling Methyl 4-chloro-2-fluoro-5-nitrobenzoate (CAS No. 85953-30-6). The protocols outlined herein are designed to ensure personnel safety by mitigating the risks associated with this chemical's specific hazard profile.
Foundational Knowledge: Hazard Identification and Risk Assessment
Before any handling protocols can be established, a thorough understanding of the subject chemical is paramount. Methyl 4-chloro-2-fluoro-5-nitrobenzoate is a halogenated aromatic nitro-compound. Its hazard profile, according to the Globally Harmonized System (GHS), forms the logical basis for every safety recommendation that follows.
The primary hazards associated with this compound and its close analogs are:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin Irritation: Causes skin irritation upon contact[1][2][3].
-
Serious Eye Irritation: Causes serious and potentially damaging eye irritation[1][2][4].
-
Respiratory Irritation: May cause respiratory tract irritation, particularly if the solid form is inhaled as dust[1][2].
This risk profile necessitates a multi-layered PPE strategy focused on preventing all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Core Protective Equipment: A Multi-Barrier System
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific laboratory procedure being performed. The following sections detail the minimum required PPE and the rationale behind each selection.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure. The choice of glove material is therefore critical.
-
Recommended Material: Butyl rubber gloves are highly recommended as they offer excellent protection against nitro-compounds[5]. Nitrile gloves are a viable alternative, offering good chemical resistance for incidental contact, but should be changed immediately upon contamination[5].
-
Causality: The chemical structure of this compound, an aromatic nitro-compound, dictates the choice of glove. Materials like butyl rubber are less permeable to this class of chemicals than standard latex gloves[5].
-
Self-Validating Protocol: Always inspect gloves for any signs of degradation, punctures, or tears before use[6]. After handling the chemical, remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them as contaminated waste[6]. Always wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection: Shielding Against Irreversible Damage
Given that Methyl 4-chloro-2-fluoro-5-nitrobenzoate is classified as a serious eye irritant, robust eye protection is mandatory[1][2].
-
Minimum Requirement: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are required for all procedures[2]. Standard safety glasses do not provide an adequate seal against splashes or airborne dust.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or reactions under pressure), a full-face shield should be worn in addition to chemical safety goggles.
-
Accessibility: Ensure that a fully functional and recently tested eyewash station is immediately accessible in the work area[2].
Body Protection: Preventing Dermal Exposure
To prevent accidental skin contact from spills or contamination, appropriate body protection is essential.
-
Standard Protocol: A clean, buttoned laboratory coat should be worn at all times.
-
For High-Risk Procedures: For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of security.
Respiratory Protection: Mitigating Inhalation Hazards
As a solid, this compound presents a risk of respiratory irritation if dust is generated and inhaled[1][2]. Engineering controls are the primary method for mitigating this risk.
-
Primary Engineering Control: All weighing and handling of the solid chemical must be performed within a certified chemical fume hood to contain any airborne particles[2][7].
-
When Respirators are Required: If a fume hood is not available or if procedures could generate significant dust outside of a containment system, respiratory protection is mandatory. A NIOSH-approved respirator equipped with a P95 or P100 particulate filter is recommended for nuisance dust levels[2][6]. For higher-level protection or if vapors are also a concern, a respirator with combination OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used[6].
Visualized Workflow: PPE Selection Protocol
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific handling task.
Caption: PPE selection workflow for handling the target chemical.
Procedural Discipline: Donning and Doffing Protocols
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (Taking Off):
-
Gloves: Remove gloves first, using the proper technique to avoid touching the contaminated exterior with bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Goggles: Remove from the back of the head. Do not touch the front surface.
-
Lab Coat: Unfasten and peel off, turning it inside out as you remove it to contain contaminants.
-
Respirator (if worn): Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Decontamination and Disposal Plan
Proper disposal is a crucial final step in the safety lifecycle.
-
Solid Waste: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be considered hazardous waste. Collect it in a clearly labeled, sealed container for disposal by a licensed professional waste service[6].
-
Chemical Disposal: Unused or waste Methyl 4-chloro-2-fluoro-5-nitrobenzoate must be disposed of as hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company. Do not pour down the drain[6][7].
-
Contaminated Clothing: If a lab coat becomes contaminated, it must be professionally decontaminated before being laundered.
Summary of PPE Requirements
| Protection Area | Equipment | Standard/Specification | Rationale |
| Hands | Butyl or Nitrile Gloves | Chemical-resistant | Prevents skin irritation from direct contact[1][5]. |
| Eyes | Chemical Safety Goggles | ANSI Z87.1 / EN166 | Protects from serious eye irritation by splash or dust[1][2]. |
| Face | Full Face Shield | Worn over goggles | Additional protection against splashes during high-risk tasks[8]. |
| Body | Laboratory Coat | Standard | Prevents contamination of personal clothing. |
| Respiratory | Chemical Fume Hood | Primary Control | Engineering control to contain dust and vapors[2][7]. |
| NIOSH-Approved Respirator | P95/P100 or OV/AG/P99 | Required if engineering controls are insufficient or absent[2][6]. |
References
-
PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. [Link]
-
OSHA. OSHA Glove Selection Chart. U.S. Department of Labor, Occupational Safety and Health Administration. [Link]
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Capot Chemical. Material Safety Data Sheet.[Link]
-
Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing.[Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals.[Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.[Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment.[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
